Guanidinoethyl sulfonate
Beschreibung
Eigenschaften
IUPAC Name |
2-(diaminomethylideneamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRIMRKZBSSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202654 | |
| Record name | Taurocyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
39 mg/mL at 21 °C | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
543-18-0 | |
| Record name | 2-[(Aminoiminomethyl)amino]ethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taurocyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taurocyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Guanidinoethyl Sulfonate (GES) and its Interaction with GABAergic Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanidinoethyl sulfonate (GES), a structural analog of taurine (B1682933), has been a subject of interest in neuroscience research due to its multifaceted interactions with inhibitory neurotransmitter systems. Primarily recognized as a competitive inhibitor of taurine transport, GES also exhibits direct effects on γ-aminobutyric acid (GABA) receptors, the principal inhibitory receptors in the central nervous system. This technical guide provides an in-depth analysis of the current understanding of GES's effects on GABA receptors, with a focus on GABA_A receptors. It consolidates quantitative data from functional studies, details experimental protocols for assessing these interactions, and visualizes the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the pharmacological profile of GES and its potential as a modulator of GABAergic neurotransmission.
Introduction
This compound (GES), also known as taurocyamine, is a naturally occurring guanidino compound.[1] Its structural similarity to the neuromodulator taurine has led to its widespread use as a tool to study taurine transport and function.[2] However, a growing body of evidence reveals that GES possesses its own intrinsic pharmacological activity, notably at GABA_A receptors.[2][3] Understanding this activity is crucial for interpreting data from studies using GES as a taurine transport inhibitor and for exploring its potential as a direct modulator of GABAergic signaling. This guide synthesizes the available data on the agonistic and antagonistic properties of GES at GABA receptors, provides detailed experimental methodologies, and outlines the potential downstream signaling consequences of these interactions.
Quantitative Data on GES-GABA_A Receptor Interactions
The interaction of GES with GABA_A receptors has been characterized primarily through electrophysiological studies. GES acts as a weak partial agonist, capable of directly gating the GABA_A receptor channel, and also as an antagonist of GABA-evoked currents. The following tables summarize the key quantitative findings from published research.
Table 1: Agonistic Properties of this compound at GABA_A Receptors
| Cell Type | EC50 (µM) | Maximal Response (% of GABAmax) | Hill Coefficient | Reference |
| Mouse Striatal Medium Spiny Neurons & Cholinergic Interneurons | 534 ± 65 | 5.6 - 9.9 | 0.93 ± 0.09 | [2] |
| Murine Cerebellar Granule Cells | 321 | Not Reported | Not Reported | [2] |
Table 2: Antagonistic Properties of this compound
| Receptor/Current | IC50 | Type of Inhibition | Notes | Reference |
| GABA-evoked currents | Not explicitly quantified, but 1 mM GES markedly reduces GABA response. | Appears to be non-competitive | GES antagonizes GABA-evoked responses. | [2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing GES Effects
This protocol is based on the methodology described by Sergeeva et al. (2002) for recording from acutely isolated striatal neurons.[2]
Objective: To measure currents evoked by GES and its effect on GABA-activated currents in isolated neurons.
Materials:
-
Animals: C57BL/6 mice (P15-20)[2]
-
Slicing Solution (ACSF), oxygenated with 95% O2 / 5% CO2: Composition not detailed in the source. A standard ACSF recipe can be used.
-
Dissociation and Recording Solution: 150 mM NaCl, 3.7 mM KCl, 2.0 mM CaCl2, 2.0 mM MgCl2, 10 mM HEPES, 20 mM glucose, pH adjusted to 7.4 with NaOH.[2]
-
Intracellular Pipette Solution: Composition not detailed in the source. A typical internal solution for recording chloride currents would contain a high concentration of CsCl to isolate these currents.
-
Drugs: this compound (GES), γ-aminobutyric acid (GABA), Gabazine (SR-95531).
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the mouse in accordance with approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.
-
Prepare coronal slices (300 µm) of the striatum using a vibratome.
-
Transfer slices to a holding chamber with oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Cell Isolation:
-
Transfer a single slice to the recording chamber perfused with the dissociation and recording solution.
-
Acutely isolate single neurons from the striatum by placing a glass sphere (0.5 mm diameter) close to the slice surface and vibrating it vertically (200 Hz, 0.2 mm amplitude).[2]
-
Identify medium spiny neurons and cholinergic interneurons based on their morphology using an inverted microscope.[2]
-
-
Whole-Cell Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-6 MΩ.
-
Fill the pipettes with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on an identified neuron.
-
Hold the neuron at a membrane potential of -70 mV.
-
Compensate for series resistance (80-90%). Only include cells with a series resistance lower than 15 MΩ in the analysis.[2]
-
-
Drug Application:
-
Use a fast drug application system to apply agonists and antagonists.
-
To determine the agonistic effect of GES, apply increasing concentrations of GES and record the evoked currents.
-
To assess the antagonistic effect, co-apply a fixed concentration of GABA with increasing concentrations of GES.
-
Confirm the involvement of GABA_A receptors by applying the specific antagonist, gabazine.
-
-
Data Analysis:
-
Acquire and analyze data using appropriate software (e.g., Tida for Windows).
-
Construct dose-response curves for the agonistic effect of GES and fit with the Hill equation to determine the EC50 and Hill coefficient.
-
Analyze the reduction of GABA-evoked currents by GES to characterize its antagonistic properties.
-
Radioligand Binding Assay (Hypothetical Protocol for GES)
Objective: To determine the inhibition constant (Ki) of GES for the GABA_A receptor binding site using a competitive binding assay with a radiolabeled ligand (e.g., [3H]GABA or [3H]muscimol).
Materials:
-
Tissue Source: Rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).
-
Buffers:
-
Homogenization Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [3H]GABA or [3H]muscimol.
-
Unlabeled Ligands: this compound (GES), unlabeled GABA (for determining non-specific binding).
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation multiple times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Increasing concentrations of GES.
-
A saturating concentration of unlabeled GABA to determine non-specific binding.
-
Assay buffer to a final volume.
-
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of GES by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the GES concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of GES.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Weak GABA_A Receptor Agonism by GES
The weak agonistic activity of GES at GABA_A receptors is expected to trigger a downstream signaling cascade, although potentially with lower efficacy compared to the full agonist GABA. In certain developmental stages or specific neuronal compartments, GABA_A receptor activation can lead to depolarization due to a higher intracellular chloride concentration. This can subsequently activate voltage-gated calcium channels (VGCCs), leading to an influx of calcium and activation of calcium-dependent signaling molecules.
Caption: Proposed signaling cascade following weak agonism of GABA_A receptors by GES.
Experimental Workflow for Characterizing GES-GABA Receptor Interactions
The following diagram illustrates a logical workflow for a comprehensive investigation of the pharmacological effects of GES on GABA receptors.
Caption: Logical workflow for the in vitro characterization of GES at GABA receptors.
Discussion and Future Directions
The available evidence clearly indicates that this compound is not merely an inert inhibitor of taurine transport but also a direct modulator of GABA_A receptors. Its characterization as a weak partial agonist and antagonist highlights the complexity of its pharmacological profile. The EC50 values for its agonistic effects are in the hundreds of micromolar range, suggesting that these effects may be most relevant in experimental conditions where high concentrations of GES are used.[2]
A significant gap in the current knowledge is the lack of direct binding affinity data (Ki values) for GES at GABA_A receptors. Such data would be invaluable for correlating functional effects with receptor occupancy. Furthermore, the subtype selectivity of GES for different GABA_A receptor isoforms remains largely unexplored. Given the diverse physiological roles of different GABA_A receptor subunits, investigating the interaction of GES with specific subunit combinations (e.g., those containing α1, α2, α3, or α5 subunits) could reveal more nuanced effects.
The potential interaction of GES with GABA_B and GABA_C receptors also warrants further investigation. While some guanidino compounds have been shown to act on GABA_C receptors, specific data for GES is needed.
References
An In-depth Technical Guide on the Interaction of Guanidinoethyl Sulfonate with Glycine Receptors
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Guanidinoethyl Sulfonate (GES), also known as Taurocyamine, is a structural analog of taurine (B1682933). While historically utilized as a competitive inhibitor of the taurine transporter to study the physiological roles of taurine, subsequent research has unveiled its direct and significant interactions with major inhibitory neurotransmitter receptors, most notably the glycine (B1666218) receptor (GlyR).[1][2][3][4][5] This guide provides a comprehensive technical overview of the interaction between GES and GlyRs, focusing on its antagonistic properties, the quantitative aspects of this interaction, and the experimental methodologies used for its characterization.
Core Interaction: Competitive Antagonism at Glycine Receptors
This compound acts as a competitive antagonist at glycine receptors.[1][6][7] This means that GES binds to the same site on the GlyR as the endogenous agonist, glycine, but does not activate the receptor (i.e., it does not gate the ion channel).[1][6] By occupying the binding site, it prevents glycine from binding and eliciting its inhibitory effect. This antagonistic action is surmountable, meaning that increasing the concentration of glycine can overcome the blocking effect of GES.[1][6]
It is crucial to note that GES is not entirely selective for GlyRs. It also functions as a weak partial agonist at GABA-A receptors and can antagonize GABA-evoked responses.[1][6][8] This lack of specificity necessitates careful experimental design and interpretation of results when using GES as a pharmacological tool.
Quantitative Data Presentation
The following tables summarize the key quantitative data from electrophysiological studies on the interaction of GES with glycine receptors in acutely isolated striatal neurons of the mouse.[1][6]
Table 1: Effect of this compound on Glycine-Evoked Responses in Mouse Striatal Neurons
| Parameter | Control (Glycine alone) | With 0.5 mM GES |
| EC₅₀ | 62 µM | 154 µM |
| Hill Coefficient | 2.5 | 1.3 |
EC₅₀ (Half-maximal effective concentration) represents the concentration of glycine required to elicit 50% of the maximal response. The rightward shift in the EC₅₀ value in the presence of GES is a hallmark of competitive antagonism.[1][6] The change in the Hill coefficient suggests a potential alteration in the cooperative binding of glycine to the receptor in the presence of the antagonist.[1][6]
Table 2: Effect of this compound on Taurine-Evoked Glycine Receptor-Mediated Responses
| Interaction Type | Observation |
| Antagonism | Competitive |
| Dose-Response Curve Shift | Parallel rightward shift with no change in maximal response |
Taurine is a partial agonist at glycine receptors.[1] GES competitively antagonizes taurine-induced activation of GlyRs, providing further evidence for its action at the agonist binding site.[1][6]
Experimental Protocols
The primary methodology for characterizing the interaction of GES with GlyRs has been whole-cell patch-clamp electrophysiology on acutely isolated neurons.[1][6]
3.1. Preparation of Acutely Isolated Striatal Neurons
-
Animal Model: C57Bl/6 mice (postnatal days 14-21).
-
Brain Slice Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose.
-
Coronal slices (300 µm thick) containing the striatum are prepared using a vibratome.
-
Slices are incubated in oxygenated ACSF at 34°C for at least 1 hour before dissociation.
-
-
Neuronal Dissociation:
-
A region of the striatum is dissected from a slice and incubated in a solution containing a protease (e.g., papain) in a calcium- and magnesium-free ACSF at 34°C.
-
The tissue is then washed in a low-calcium ACSF and mechanically triturated with fire-polished Pasteur pipettes of decreasing tip diameter to obtain a suspension of single neurons.
-
The dissociated neurons are plated onto a recording chamber mounted on an inverted microscope.
-
3.2. Whole-Cell Patch-Clamp Recording
-
Recording Setup: An inverted microscope equipped with differential interference contrast (DIC) optics, a patch-clamp amplifier, and a data acquisition system.
-
Pipette Solution: The internal solution for the patch pipette typically contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2 with CsOH. The high chloride concentration is used to create a large, inward chloride current upon receptor activation at negative holding potentials.
-
External Solution and Drug Application:
-
The recording chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.
-
Tetrodotoxin (TTX, ~0.5 µM) is often included to block voltage-gated sodium channels.
-
Agonists (glycine, taurine) and antagonists (GES, strychnine) are applied rapidly to the recorded neuron using a multi-barrel perfusion system to allow for fast solution exchange.
-
-
Recording Protocol:
-
Neurons are voltage-clamped at a holding potential of -60 mV.
-
A series of glycine concentrations are applied to generate a dose-response curve.
-
The protocol is repeated in the presence of a fixed concentration of GES (e.g., 0.5 mM).
-
Current amplitudes are measured at their peak, and the data is normalized to the maximal response to construct dose-response curves.
-
The curves are fitted with the Hill equation to determine EC₅₀ and Hill coefficient values.
-
Mandatory Visualizations
Diagram 1: Competitive Antagonism at the Glycine Receptor
Caption: Logical flow of competitive antagonism by GES at the glycine receptor.
Diagram 2: Experimental Workflow for Electrophysiological Characterization
Caption: Experimental workflow for characterizing GES effects on GlyRs.
Diagram 3: Signaling Pathway of Glycine Receptor Antagonism
References
- 1. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidinoethane sulfonate and the disposition of dietary taurine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on taurine concentrations and fetal growth in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Guanidinoethyl Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanidinoethyl sulfonate, also known as taurocyamine, is a naturally occurring structural analog of taurine (B1682933). It serves as a valuable pharmacological tool for studying the physiological roles of taurine due to its action as a competitive inhibitor of the taurine transporter (TauT) and a competitive antagonist of the glycine (B1666218) receptor (GlyR). This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its synthesis, analytical characterization, and its effects on key biological signaling pathways. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and signaling pathways.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3]
| Property | Value | Reference |
| CAS Number | 543-18-0 | [1][3] |
| Molecular Formula | C₃H₉N₃O₃S | [1][2] |
| Molecular Weight | 167.19 g/mol | [2] |
| IUPAC Name | 2-(Guanidino)ethanesulfonic acid | |
| Synonyms | Taurocyamine, 2-Guanidinoethanesulfonic acid, Amidinotaurine, N-Guanyltaurine | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 263-265 °C | |
| Solubility | Soluble in PBS (pH 7.2) at ~1 mg/mL. Also soluble in DMSO and methanol (B129727) with heating. | [1] |
| Stability | Stable for at least 4 years when stored at -20°C. | |
| pKa (Predicted) | 1.31 ± 0.50 |
Synthesis and Purification
While this compound is commercially available, a general method for its synthesis is described in the patent literature, involving the reaction of taurine with a guanidinylating agent.
Synthesis of this compound
A plausible synthesis route for this compound involves the reaction of taurine with cyanamide (B42294) under controlled pH and temperature conditions.[4]
Experimental Protocol:
-
Reaction Setup: Dissolve taurine in an aqueous solution.
-
pH Adjustment: Adjust the pH of the taurine solution to a specific alkaline range.
-
Guanidinylation: Add an aqueous solution of cyanamide to the reaction mixture.
-
Heating and Incubation: Heat the reaction mixture to a specified temperature and maintain it for a set period to allow the reaction to proceed.
-
Cooling and pH Adjustment: Cool the reaction mixture and adjust the pH to a specific acidic range to facilitate precipitation.
-
Crystallization: Further cool the solution to induce crystallization of the product.
-
Isolation and Washing: Isolate the crystalline product by filtration and wash it with cold water or ethanol (B145695) to remove impurities.
-
Drying: Dry the purified product under vacuum.
Purification
Purification of this compound is typically achieved through recrystallization from a suitable solvent system, such as water/ethanol mixtures. The purity of the final product can be assessed using the analytical techniques described below.
Analytical Characterization
A variety of analytical techniques can be employed to confirm the identity and purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the analysis of guanidino compounds and taurine analogs.[5][6][7] Due to the lack of a strong chromophore in this compound, derivatization is often necessary for UV or fluorescence detection.
Experimental Protocol (General):
-
Derivatization: React the sample with a derivatizing agent such as ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) in an alkaline buffer.[5][8]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV or fluorescence detection at wavelengths appropriate for the chosen derivative.
-
-
Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Signals:
-
A triplet corresponding to the methylene (B1212753) group adjacent to the sulfonate group.
-
A triplet corresponding to the methylene group adjacent to the guanidino group.
-
Broad signals corresponding to the exchangeable protons of the guanidinium (B1211019) and sulfonate groups.
Expected ¹³C NMR Signals:
-
A signal for the carbon of the guanidinium group.
-
Signals for the two methylene carbons.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Expected Mass Spectrum:
-
A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 168.05.
Biological Activity and Signaling Pathways
This compound exerts its biological effects primarily through two mechanisms: competitive inhibition of the taurine transporter and competitive antagonism of the glycine receptor.[9][10] It also has a weaker effect on GABA-A receptors.[11]
Inhibition of the Taurine Transporter (TauT)
This compound competitively inhibits the uptake of taurine into cells by blocking the TauT.[12][13] This leads to a depletion of intracellular taurine levels.
Experimental Protocol (Cellular Taurine Uptake Assay): [14][15]
-
Cell Culture: Culture cells expressing the taurine transporter (e.g., Caco-2 cells) in appropriate media.
-
Assay Initiation: Incubate the cells with a solution containing radiolabeled taurine (e.g., [³H]-taurine) in the presence and absence of varying concentrations of this compound.
-
Incubation: Allow the uptake to proceed for a defined period at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled taurine.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the inhibitory constant (Ki) of this compound by analyzing the concentration-dependent inhibition of taurine uptake.
Antagonism of the Glycine Receptor (GlyR)
This compound acts as a competitive antagonist at ionotropic glycine receptors, thereby inhibiting glycine-mediated neurotransmission.[9]
Experimental Protocol (Whole-Cell Patch-Clamp Electrophysiology): [16][17][18][19][20]
-
Cell Preparation: Use cultured neurons or cells heterologously expressing glycine receptors.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration to record ion currents across the cell membrane.
-
Agonist Application: Apply glycine to the cell to elicit an inward chloride current through the glycine receptors.
-
Antagonist Application: Co-apply this compound with glycine and observe the reduction in the glycine-induced current.
-
Dose-Response Analysis: Construct dose-response curves for glycine in the presence and absence of this compound to determine the nature of the antagonism (competitive vs. non-competitive) and the inhibitory constant (IC₅₀).
Downstream Signaling Pathways
The inhibition of taurine transport and subsequent depletion of intracellular taurine by this compound can impact various downstream signaling pathways. Taurine itself is known to modulate pathways involved in cell survival, proliferation, and stress response. For instance, altered taurine levels have been linked to the modulation of p53, ERK, and mTOR signaling pathways.[21][22][23] The antagonistic effect on glycine receptors will primarily affect neuronal excitability and inhibitory neurotransmission.
Conclusion
This compound is a well-characterized molecule with defined physicochemical properties and biological activities. Its ability to competitively inhibit taurine transport and antagonize glycine receptors makes it an indispensable tool in neuroscience and cell biology research. This guide provides a foundational understanding of its properties, synthesis, analysis, and biological actions, serving as a valuable resource for researchers and drug development professionals. Further investigation into its effects on downstream signaling pathways will continue to elucidate the complex roles of taurine and glycine in cellular function and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2-((Aminoiminomethyl)amino)ethanesulfonic acid | C3H9N3O3S | CID 68340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 543-18-0 [sigmaaldrich.com]
- 4. CN102649772A - Artificially-synthesized taurocyamine and synthetic method thereof - Google Patents [patents.google.com]
- 5. Improved high-performance liquid chromatographic determination of guanidino compounds by precolumn dervatization with ninhydrin and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatography of guanidino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. foodchemistryjournal.com [foodchemistryjournal.com]
- 9. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and other inhibitors of the taurine transporting system in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective antagonism of rat inhibitory glycine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiological evidence of increased glycine receptor-mediated phasic and tonic inhibition by blockade of glycine transporters in spinal superficial dorsal horn neurons of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.ed.ac.uk [research.ed.ac.uk]
- 19. Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiological Signature of Homomeric and Heteromeric Glycine Receptor Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling of Intracellular Taurine Levels Associated with Ovarian Cancer Reveals Activation of p53, ERK, mTOR and DNA-Damage-Sensing-Dependent Cell Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Taurine Alleviates Pancreatic β‐Cell Senescence by Inhibition of p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Guanidinoethyl sulfonate synthesis and chemical structure
An In-Depth Technical Guide to Guanidinoethyl Sulfonate and the Synthesis of the Related Compound Taurolidine
This compound (Taurocyamine)
This compound, also known as Taurocyamine, is the N-amidino derivative of taurine (B1682933).[1] It is a naturally occurring guanidine-taurine analog and an intermediate in taurine and hypotaurine (B1206854) metabolism.[2]
Chemical Structure and Properties
The chemical identity of this compound is well-established.
| Property | Value |
| IUPAC Name | 2-[(aminoiminomethyl)amino]-ethanesulfonic acid[2] |
| Synonyms | Taurocyamine, Guanidinoethane sulfonic acid, Amidinotaurine[3] |
| CAS Number | 543-18-0[3] |
| Molecular Formula | C3H9N3O3S[3] |
| Molecular Weight | 167.19 g/mol [3] |
| Solubility | Soluble in DMSO (very slightly, heated), Methanol (very slightly, heated), Water (heated)[4]. Approximately 1 mg/ml in PBS (pH 7.2) |
Biological Activity and Signaling
This compound is a competitive inhibitor of taurine transporters and a competitive antagonist of glycine (B1666218) receptors (GlyR) with an IC50 of 565 μM.[5] It also exhibits weak agonist and antagonist effects on GABAA receptors.[5] By inhibiting taurine transport, it can be used to reduce taurine levels in tissues for research purposes.[5] Its interaction with glycine and GABA receptors suggests a role in neurotransmission.
Due to the limited availability of detailed synthesis protocols for this compound in the provided search results, the remainder of this guide will focus on the synthesis and biological actions of the related compound, Taurolidine.
Taurolidine: Synthesis and Chemical Biology
Taurolidine is a synthetic antimicrobial and antineoplastic agent derived from the amino acid taurine.[6] It has garnered significant interest for its therapeutic potential.
Chemical Synthesis of Taurolidine
The synthesis of Taurolidine is a multi-step process that begins with taurine. A common method involves the protection of the amino group, conversion to an amide, deprotection, and final condensation with formaldehyde (B43269).[6]
A generalized synthesis workflow is as follows:
-
Protection of Taurine: The amino group of taurine is protected, often using benzyl (B1604629) chloroformate (Cbz-Cl), to form N-benzyloxycarbonyl-taurine (Cbz-taurine).[6]
-
Conversion to Cbz-Taurinamide: Cbz-taurine is then converted to Cbz-taurinamide.[6]
-
Deprotection: The Cbz protecting group is removed via hydrogenation to yield taurinamide, which is often converted to a more stable salt like taurinamide succinate (B1194679).[6]
-
Condensation: Taurinamide succinate is reacted with formaldehyde in a condensation reaction to form Taurolidine.[6]
References
The Evolving Science of Taurolidine: A Technical Guide to its Discovery, Mechanisms, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Guanidinoethyl sulfonate, a compound more widely and accurately known in the scientific literature as Taurolidine (B130013) . While the term "this compound" is chemically descriptive, it is crucial to distinguish it from another taurine (B1682933) derivative, taurocyamine (2-[(aminoiminomethyl)amino]-ethanesulfonic acid), which is a research chemical primarily used to study taurine transport. This document will focus exclusively on Taurolidine, a taurine-derived antimicrobial agent with a rich scientific history and expanding therapeutic applications, including promising anti-neoplastic and anti-inflammatory properties.
Initially synthesized in the 1970s, Taurolidine has evolved from its primary use as a local antiseptic to a subject of intense investigation in oncology and immunology. This guide will delve into the technical details of its discovery, synthesis, multifaceted mechanisms of action, and the quantitative data supporting its therapeutic potential. Detailed experimental protocols and visual representations of its signaling pathways are provided to facilitate a deeper understanding and further research into this versatile molecule.
Discovery and Scientific History
Taurolidine was first synthesized in 1972 by Geistlich Pharma AG in Switzerland.[1] Its development was rooted in the search for novel antimicrobial agents. Derived from the endogenous amino acid taurine, it was initially investigated for its bactericidal and anti-endotoxin properties.[1][2] Clinical trials commencing in 1975 explored its use in patients with severe peritonitis, often as a surgical lavage solution.[1][2] Over the subsequent decades, its clinical application shifted towards the prevention of catheter-related bloodstream infections (CRBSIs) due to its ability to combat biofilm formation and the low incidence of bacterial resistance.[1][2][3]
A pivotal moment in Taurolidine's scientific history occurred in the late 1990s with the discovery of its potent anti-neoplastic properties.[2] This opened up a new avenue of research, positioning Taurolidine as a potential anti-cancer therapeutic.[2][4][5] Its ability to induce apoptosis, inhibit angiogenesis, and modulate the immune response has been the focus of numerous preclinical and a growing number of clinical studies.[1][5][6]
Chemical Synthesis
The synthesis of Taurolidine is a multi-step process that begins with the amino acid taurine. The general synthetic route involves the protection of the amino group of taurine, conversion to an amide, and subsequent condensation with formaldehyde.
Representative Synthetic Protocol
A common method for the synthesis of Taurolidine is as follows:
-
Protection of Taurine: Taurine is reacted with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base like sodium hydroxide (B78521) to yield N-benzyloxycarbonyl-taurine (Cbz-taurine).[1]
-
Formation of Cbz-Taurinamide: Cbz-taurine is then converted to Cbz-taurinamide. This can be achieved by first reacting it with a halogenating agent such as phosphorus pentachloride (PCl₅) to form the corresponding sulfonyl chloride, which is then treated with ammonia.
-
Deprotection to Taurinamide: The Cbz protecting group is removed from Cbz-taurinamide via hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to produce taurinamide.[1] The resulting taurinamide is often converted to a more stable salt, such as taurinamide succinate (B1194679), by adding succinic acid.[1][7][8]
-
Final Condensation: Taurinamide succinate is dissolved in water, and the pH is adjusted to 7-8 using a saturated sodium bicarbonate solution. Formaldehyde is then added to the solution, and the mixture is stirred for several hours. The resulting solid, Taurolidine, is filtered and washed with water.[1][7][8]
Mechanisms of Action
Taurolidine exerts its biological effects through a variety of mechanisms, impacting microbial viability, inflammatory responses, and cancer cell proliferation. Its activity stems from its metabolism to active methylol-containing derivatives.[1][6]
Antimicrobial and Anti-Endotoxin Activity
The primary antimicrobial mechanism of Taurolidine involves the release of active methylol (hydroxymethyl) groups upon its hydrolysis to methylol taurultam (B145894) and methylol taurinamide.[1][6] These reactive methylol groups interact with the components of bacterial and fungal cell walls, leading to their disruption and subsequent cell lysis.[4][9] This mechanism is effective against a broad spectrum of pathogens, and importantly, the development of bacterial resistance is uncommon.[1][6] Furthermore, Taurolidine can neutralize bacterial endotoxins (lipopolysaccharides) and exotoxins by cross-linking their molecular structures.[1][6]
Anti-Inflammatory Signaling
Taurolidine has demonstrated significant anti-inflammatory properties by modulating cytokine production. It has been shown to inhibit the synthesis and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4][9][10][11][12] This is achieved by interfering with inflammatory signaling cascades, leading to a downregulation of cytokine gene expression.[1]
Figure 1. Anti-inflammatory signaling pathway of Taurolidine.
Antineoplastic Mechanisms
The anti-cancer activity of Taurolidine is multifaceted, involving the induction of apoptosis, inhibition of angiogenesis, and reduction of tumor cell adherence.[1][5][6]
Apoptosis Induction: Taurolidine induces programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[1][5][6]
-
Intrinsic Pathway: Taurolidine can alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the disruption of the mitochondrial membrane potential. This results in the release of cytochrome c, which in turn activates the caspase cascade, leading to apoptosis.[1]
-
Extrinsic Pathway: Taurolidine can also directly activate extrinsic apoptotic pathways, although the precise mechanisms are still under investigation.[1][6]
Figure 2. Intrinsic apoptotic pathway induced by Taurolidine.
Anti-Angiogenesis: Taurolidine inhibits the formation of new blood vessels, a process critical for tumor growth and metastasis. It has been shown to suppress the production of Vascular Endothelial Growth Factor (VEGF), a key signaling protein in angiogenesis.[13]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies on Taurolidine.
Table 1: Preclinical Anti-Cancer Efficacy of Taurolidine
| Cancer Type | Cell Line | Animal Model | Taurolidine Administration | Key Findings | Reference |
| Colorectal Cancer | DHD/K12/TRb | BD IX Rats | 100 mg/kg, intraperitoneal (single dose) | Significant decrease in tumor burden (3±1 nodules vs. 649±101 in control).[2][9] | [2][9] |
| Colorectal Cancer | CC531 | WAG Rats | Intraperitoneal (various concentrations) | Significantly decreased intraperitoneal tumor weight (p < 0.001).[2][14] | [2][14] |
| Malignant Mesothelioma | REN | Athymic Mice | 17.5 or 20 mg, intraperitoneal, 3 days/week for up to 3 weeks | Significant tumor reduction (62% to >99%) compared to controls (P < 0.05).[2] | [2] |
| Ovarian Cancer | PA-1 | Nude Mice | Intraperitoneal | Significantly inhibited tumor development and growth. | [15] |
| Neuroblastoma | SK-N-BE(2)-M17, SK-N-SH | In vitro | 100, 250, 500 µM | Significant inhibition of cell growth compared to control cells.[16] | [16] |
Table 2: In Vitro Cytotoxicity of Taurolidine in Cancer Cell Lines (24h incubation)
| Cell Line | Cancer Type | Taurolidine Concentration (µM) | % Viable Cells (Mean ± SEM) | Predominant Cell Death | Reference |
| HT29 | Colon | 250 | 66.2 ± 5.6 | Apoptosis | [17] |
| Chang Liver | Liver | 250 | 33.2 ± 1.0 | Apoptosis & Necrosis | [17] |
| HT1080 | Fibrosarcoma | 100 | 26.8 ± 3.7 | Apoptosis | [17] |
| AsPC-1 | Pancreas | 1000 | 36.8 ± 5.2 | Necrosis | [17] |
| BxPC-3 | Pancreas | 1000 | 25.7 ± 4.3 | Necrosis | [17] |
Table 3: Clinical Effects of Taurolidine on Cytokine Levels
| Study Population | Intervention | Cytokine Measured | Key Finding | Reference |
| Resectable gastrointestinal cancer patients (n=120) | 0.5% Taurolidine lavage | IL-1β, IL-6, IL-10 | Significantly lower postoperative intraperitoneal levels compared to povidone-iodine control.[10][11][12] | [10][11][12] |
| Hemodialysis patients with tunneled catheters (n=31) | Taurolidine-citrate-heparin lock solution (3 months) | hs-CRP, IL-6, TNF-α | Significant reduction in serum hs-CRP and IL-6, and decreased mRNA expression of TNF-α and IL-6 in PBMCs.[18] | [18] |
Table 4: Pharmacokinetic Parameters of Taurolidine Metabolites in Healthy Volunteers
| Metabolite | Half-life (t½) | Key Observation | Reference |
| Taurultam | ~1.5 hours | Shorter half-life and lower systemic exposure than taurinamide.[3][6] | [3][6] |
| Taurinamide | ~6 hours | Pharmacokinetic parameters not substantially changed by varying infusion rates.[3][6] | [3][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vitro Cell Growth Inhibition Assay
Objective: To determine the effect of Taurolidine on the proliferation of cancer cells.
Protocol:
-
Cancer cell lines (e.g., PA-1, SKOV-3) are seeded in 12-well cell culture plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Taurolidine is added to the wells at final concentrations ranging from 0.1 to 200 µM. A vehicle control (e.g., 5% Kollidon 17PF) is added to control wells.
-
The cells are incubated for 72 hours.
-
After incubation, the cells are harvested by trypsinization.
-
The cell number in each well is determined using an electronic cell counter to assess cell growth inhibition.
-
Each experiment is performed in duplicate and repeated a minimum of three times.[15]
Flow Cytometry for Apoptosis Analysis
Objective: To quantify the induction of apoptosis by Taurolidine.
Protocol:
-
Cells (e.g., PA-1, SKOV-3) are seeded at 1 x 10⁶ cells per flask and incubated for 24 hours.
-
Taurolidine is added at final concentrations of 25, 50, or 100 µM. Control cultures receive the vehicle.
-
After 48 hours of incubation, cells are harvested by trypsinization and resuspended in ice-cold PBS at a density of 2 x 10⁶ cells/ml.
-
Cells are stained with a solution containing propidium (B1200493) iodide (0.05 mg/ml), Igepal (0.6%), and sodium citrate (B86180) (1%) for 30 minutes at room temperature in the dark.
-
The DNA content of the cells is then analyzed by flow cytometry to identify the sub-G1 peak indicative of apoptotic cells.[15]
In Vivo Tumor Growth Inhibition in a Rat Model
Objective: To evaluate the in vivo anti-tumor efficacy of Taurolidine.
Protocol:
-
BD IX rats are randomized into a control group and a Taurolidine treatment group (n=10/group).
-
A laparotomy is performed on all animals, and DHD/K12/TRb rat metastatic colorectal tumor cells are instilled intraperitoneally.
-
The treatment group receives an intraperitoneal administration of Taurolidine (100 mg/kg), while the control group receives phosphate-buffered saline (PBS).
-
The animals are monitored for 24 days.
-
After 24 days, the animals are euthanized, and the tumor burden is assessed by counting the number of tumor nodules in the peritoneal cavity.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The pharmacokinetics of taurolidine metabolites in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of taurolidine following repeated intravenous infusions measured by HPLC-ESI-MS/MS of the derivatives taurultame and taurinamide in glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The evolving role of taurolidine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taurolidine - Wikipedia [en.wikipedia.org]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. US8952148B2 - Process for the preparation of taurolidine and its intermediates thereof - Google Patents [patents.google.com]
- 9. Taurolidine inhibits tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Taurolidine reduces the tumor stimulating cytokine interleukin-1beta in patients with resectable gastrointestinal cancer: a multicentre prospective randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Taurolidine reduces the tumor stimulating cytokine interleukin-1beta in patients with resectable gastrointestinal cancer: a multicentre prospective randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taurolidine | C7H16N4O4S2 | CID 29566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Impact of taurolidine on the growth of CC531 coloncarcinoma cells in vitro and in a laparoscopic animal model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Taurolidine specifically inhibits growth of neuroblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative analysis of cell death induction by Taurolidine in different malignant human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Guanidinoethyl Sulfonate in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinoethyl sulfonate (GES), also known as Taurocyamine, is a structural analog of taurine (B1682933) that has garnered attention in the field of neuroscience for its multifaceted pharmacological profile. Primarily recognized as a competitive inhibitor of the taurine transporter (TauT), GES has been instrumental in elucidating the physiological roles of taurine in the central nervous system (CNS). Its ability to cross the blood-brain barrier and modulate various receptor systems has made it a valuable tool for studying neuroprotection, synaptic plasticity, and the pathophysiology of neurological disorders. This technical guide provides a comprehensive overview of the current understanding of GES, focusing on its mechanisms of action, quantitative effects, and the experimental protocols used to investigate its properties.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound.
Table 1: Receptor and Transporter Interactions
| Target | Action | Species/System | IC50 / EC50 | Reference |
| Glycine (B1666218) Receptor (GlyR) | Competitive Antagonist | Mouse Striatal Neurons | 565 µM (IC50) | [1] |
| Glycine-induced Current | Antagonist | Mouse Striatal Neurons | Shifts Glycine EC50 from 62 µM to 154 µM (at 0.5 mM GES) | [1] |
| GABAA Receptor | Weak Agonist/Antagonist | Mouse Striatal Neurons | - | [1] |
| Taurine Transporter (TauT) | Competitive Inhibitor | Rat Retina | - | [2] |
| Glutamate (B1630785) Uptake | Uncompetitive Inhibitor | Rat Primary Astroglial Cultures | Reduces Km and Vmax at 100 µM | [3] |
Table 2: In Vivo and Ex Vivo Effects on Taurine Levels
| Treatment Regimen | Tissue | Species | Duration | Taurine Depletion (%) | Reference |
| 1% GES in drinking water | Heart | Rat | 4 weeks | 80% | [2] |
| 1% GES in drinking water | Liver | Rat | 4 weeks | 76% | [2] |
| 1% GES in drinking water | Cerebellum | Rat | 4 weeks | 67% | [2] |
| GES in drinking water | Brain Structures (Hippocampus, Cerebellum, Cortex) | Rat | 1 month | 50-80% | [4][5] |
| GES in drinking water | Fetal Brain | Rat (Maternal Treatment) | - | 87% | [1] |
| GES in drinking water | Retina | Rat | 6 weeks | 70% | [2] |
Table 3: Neuroprotective and Electrophysiological Effects
| Experimental Model | Key Finding | Quantitative Effect | Species | Reference |
| Gerbil Model of Forebrain Ischemia | Neuroprotection of CA1 Neurons | 61.1 surviving cells/mm (GES) vs. 17.75 cells/mm (saline) | Gerbil | [1][6] |
| Cultured Murine Cerebellar Granule Neurons | GABAA Receptor Agonism | Dose-dependent activation of currents | Mouse | [7] |
| Rat Hippocampal Slices | Synaptic Plasticity | Mimics taurine's effect on late-LTP | Rat | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols cited in the literature on this compound.
Animal Models of Neurological Disease
Gerbil Model of Forebrain Ischemia:
-
Animals: Male Mongolian gerbils are commonly used.
-
Procedure:
-
Animals are anesthetized, typically with an intraperitoneal injection of a veterinary anesthetic.
-
A midline cervical incision is made to expose both common carotid arteries.
-
Transient bilateral common carotid artery occlusion is performed for a set duration (e.g., 5 minutes) using non-traumatic arterial clips to induce forebrain ischemia.
-
The clips are then removed to allow for reperfusion.
-
The incision is sutured, and the animals are allowed to recover.
-
GES or a vehicle control is administered prior to the ischemic insult.
-
After a set survival period (e.g., 7 days), the animals are euthanized, and their brains are processed for histological analysis to assess neuronal death, particularly in the CA1 region of the hippocampus.[6]
-
Electrophysiology
Patch-Clamp Electrophysiology on Cultured Neurons:
-
Cell Culture:
-
Primary neuronal cultures (e.g., cerebellar granule neurons, striatal neurons) are prepared from neonatal mice or rats.
-
The desired brain region is dissected and enzymatically dissociated.
-
Cells are plated on coated coverslips and maintained in a suitable culture medium.
-
-
Recording:
-
Whole-cell patch-clamp recordings are performed on individual neurons.
-
The extracellular solution contains standard physiological ion concentrations.
-
The intracellular (pipette) solution contains a chloride salt (e.g., CsCl or KCl) to allow for the measurement of chloride currents.
-
Agonists (GABA, glycine, taurine, GES) and antagonists (bicuculline, picrotoxin, strychnine) are applied to the cell via a rapid perfusion system.
-
Currents are recorded in response to agonist application at a fixed holding potential to determine the effects of GES on receptor function (e.g., agonist, antagonist, modulator).[1][7]
-
Biochemical and Neurochemical Analyses
Measurement of Taurine Levels:
-
Sample Preparation:
-
Animals are treated with GES in their drinking water for a specified period.
-
Tissues (e.g., brain regions, heart, liver) are rapidly dissected and frozen.
-
Tissues are homogenized in a suitable buffer, often containing an internal standard.
-
Proteins are precipitated, and the supernatant is collected for analysis.
-
-
Analysis:
-
High-Performance Liquid Chromatography (HPLC) is a common method for quantifying amino acid levels, including taurine.
-
The supernatant is derivatized with a fluorescent tag (e.g., o-phthalaldehyde) to allow for detection.
-
The derivatized amino acids are separated by reverse-phase HPLC and detected using a fluorescence detector.
-
Taurine levels are quantified by comparing the peak area to that of a known standard.[2][4][5]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through multiple mechanisms, primarily centered around its interaction with taurine transport and inhibitory neurotransmitter receptors.
Inhibition of Taurine Transport
The primary and most well-characterized action of GES is the competitive inhibition of the taurine transporter (TauT). By blocking this transporter, GES leads to a significant depletion of intracellular taurine levels in various tissues, including the brain.[2][4][5] This depletion is a key mechanism underlying many of its observed physiological effects, as taurine itself is involved in osmoregulation, neuromodulation, and cytoprotection.
Caption: Inhibition of the Taurine Transporter (TauT) by GES.
Modulation of Inhibitory Neurotransmitter Receptors
GES directly interacts with both glycine and GABA-A receptors, which are ligand-gated chloride channels that mediate inhibitory neurotransmission.
-
Glycine Receptors (GlyR): GES acts as a competitive antagonist at GlyRs.[1] By blocking the binding of glycine, GES can reduce chloride influx and subsequent hyperpolarization, thereby decreasing the inhibitory tone mediated by these receptors.
-
GABA-A Receptors (GABA-AR): The interaction of GES with GABA-A receptors is more complex, with evidence suggesting it can act as both a weak agonist and an antagonist.[1][7] This dual activity implies that GES can either directly activate the receptor to increase chloride conductance or block the effects of GABA, depending on the context.
Caption: Modulation of Glycine and GABA-A Receptors by GES.
Neuroprotection in Ischemic Injury
In models of ischemic brain injury, pretreatment with GES has been shown to be neuroprotective, particularly for CA1 neurons in the hippocampus.[1][6] The proposed mechanisms for this neuroprotective effect are multifaceted and likely involve a combination of its actions:
-
Regulation of Brain pH: GES may help regulate brain pH, which is a critical factor in neuronal survival during and after an ischemic event.[1]
-
Modulation of Excitotoxicity: While GES can inhibit glutamate uptake, which might seem counterintuitive for neuroprotection, its overall effect in the context of ischemia appears to be beneficial. This could be due to its actions on inhibitory receptors, which may counteract excessive excitatory signaling.
-
Taurine Depletion-Related Effects: The chronic depletion of taurine by GES may induce adaptive changes in the brain that render it more resilient to ischemic stress.
Caption: Proposed Neuroprotective Mechanisms of GES in Ischemia.
Conclusion
This compound is a versatile pharmacological tool with significant implications for neuroscience research. Its ability to inhibit taurine transport and modulate key inhibitory neurotransmitter receptors provides a unique avenue for investigating the roles of these systems in both normal brain function and pathological conditions. The quantitative data and experimental protocols summarized in this guide offer a foundation for researchers and drug development professionals to design and interpret studies aimed at further unraveling the therapeutic potential of targeting these pathways. Future research should focus on elucidating the precise molecular interactions of GES with its targets and exploring its efficacy in a wider range of neurological and psychiatric disorder models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of 2-guanidinoethane sulfonate on glutamate uptake in primary astroglial cultures from the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanidinoethane sulfate is neuroprotective towards delayed CA1 neuronal death in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanidinoethyl sulfonate and its impact on neurotransmitter levels
An In-depth Technical Guide to Guanidinoethyl Sulfonate and its Impact on Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (GES), also known as taurocyamine, is a structural analogue of the β-amino acid taurine (B1682933).[1][2] It is a pivotal research compound primarily utilized for its ability to competitively inhibit the taurine transporter, thereby depleting endogenous taurine levels.[1][3] This property has made GES an invaluable tool for investigating the multifaceted physiological roles of taurine, which include osmoregulation, neuromodulation, and synaptic plasticity.[3][4] However, the pharmacological profile of GES is not entirely selective. Emerging evidence reveals that GES directly interacts with key inhibitory neurotransmitter receptors, specifically GABA-A and glycine (B1666218) receptors.[1] This guide provides a comprehensive technical overview of the mechanisms of action of GES, its quantifiable impact on neurotransmitter systems, and detailed experimental protocols for its study.
Core Mechanisms of Action
The primary mechanism attributed to GES is the competitive inhibition of the taurine transporter (TauT), leading to a significant reduction in taurine concentrations in both central and peripheral tissues.[3][5] Beyond this, GES exhibits a complex pharmacological profile by directly modulating major inhibitory ionotropic receptors.
Its principal actions include:
-
Taurine Transporter (TauT) Inhibition: GES competitively blocks TauT, which is the primary mechanism for clearing taurine from the extracellular space. This leads to systemic taurine depletion when administered chronically.[3][6]
-
GABA-A Receptor (GABA-AR) Modulation: GES acts as a weak partial agonist at GABA-A receptors.[1][7] It can evoke a small current by itself but can also act as an antagonist, reducing the response to the endogenous agonist GABA.[1]
-
Glycine Receptor (GlyR) Antagonism: GES functions as a competitive antagonist at strychnine-sensitive glycine receptors, thereby inhibiting glycinergic neurotransmission.[1][2]
These interactions collectively contribute to its observed physiological effects, including a proconvulsant or epileptogenic action, which can be explained by its antagonism of inhibitory GABA and glycine receptors.[1]
Quantitative Impact on Neurotransmitter Systems
The effects of GES have been quantified primarily through electrophysiological studies on isolated neurons and neurochemical analysis following in vivo administration.
Modulation of GABA-A Receptor Function
GES demonstrates a dualistic effect on GABA-A receptors, acting as a weak partial agonist and an antagonist. Electrophysiological recordings from acutely isolated mouse striatal neurons have quantified this interaction.[1]
| Parameter | Target Neuron Type | Value | Agonist Control | Reference |
| Evoked Current (% of Max GABA) | Medium Spiny Neurons | 9.9 ± 2.3% | 500 μM GABA | [1] |
| Evoked Current (% of Max GABA) | Cholinergic Interneurons | 5.6 ± 1.1% | 500 μM GABA | [1] |
| Half Maximal Concentration (EC₅₀) | Medium Spiny Neurons | 534 ± 65 μM | N/A | [1] |
| Hill Coefficient | Medium Spiny Neurons | 0.93 ± 0.09 | N/A | [1] |
| Table 1: Agonist activity of this compound (10 mM) at GABA-A receptors. |
Antagonism of Glycine Receptors
GES competitively inhibits glycine receptors, reducing the current evoked by glycine. This effect has been quantified by measuring the reduction in glycine-induced currents and the shift in the glycine dose-response curve.[1]
| Parameter | Target Neuron Type | Value | Control Condition | Reference |
| Reduction of Glycine-Evoked Current | Giant Aspiny Neurons | Reduced to 36 ± 2.7% of control | 100 μM Glycine | [1] |
| Reduction of Glycine-Evoked Current | Medium Spiny Neurons | Reduced to 35 ± 3.9% of control | 100 μM Glycine | [1] |
| Glycine EC₅₀ (Control) | Giant Aspiny Neurons | 62 μM | N/A | [1] |
| Glycine EC₅₀ (with 0.5 mM GES) | Giant Aspiny Neurons | 154 μM | N/A | [1] |
| Table 2: Antagonistic effects of this compound (1 mM unless specified) on Glycine receptors. |
Depletion of Endogenous Taurine Levels
Chronic administration of GES is highly effective at reducing taurine concentrations across various brain regions. This is a cornerstone of its use in research.
| Brain Region | Administration Method | Duration | Reduction in Taurine Levels | Animal Model | Reference |
| Hippocampus | GES in drinking water | 1 month | 50 - 80% | Rat | [3][5] |
| Cerebellum | GES in drinking water | 1 month | 50 - 80% | Rat | [3][5] |
| Cortex | GES in drinking water | 1 month | 50 - 80% | Rat | [3][5] |
| Table 3: In vivo effects of chronic this compound administration on brain taurine levels. |
Visualizing GES Mechanisms and Workflows
Caption: Synaptic mechanisms of this compound (GES).
Caption: Experimental workflow for electrophysiological analysis.
Caption: Workflow for in vivo taurine depletion studies.
Experimental Protocols
Protocol: Whole-Cell Electrophysiology in Striatal Neurons
This protocol is adapted from methodologies used to characterize the effects of GES on GABA-A and glycine receptors in mouse striatal neurons.[1]
1. Animal Model and Slice Preparation:
-
Species: 4-10 week old male C57/Bl6 mice.[1]
-
Procedure: Following approved animal care protocols, animals are euthanized. The brain is rapidly removed and placed in ice-cold cutting solution.
-
Slicing: 400 μm thick horizontal striatal slices are prepared using a vibratome.[1]
-
Incubation: Slices are incubated in a solution containing (in mM): 124 NaCl, 3.7 KCl, 1.24 NaH₂PO₄, 1.3 MgSO₄, 2.0 CaCl₂, 25.6 NaHCO₃, and 20 glucose, saturated with 95% O₂ / 5% CO₂.[1]
2. Neuron Isolation:
-
Individual neurons (e.g., medium spiny neurons, cholinergic interneurons) are acutely dissociated from the striatal slices for whole-cell recording.
3. Electrophysiological Recording:
-
Technique: Whole-cell patch-clamp configuration.[1]
-
Equipment: EPC-9 amplifier or equivalent. Data acquisition and analysis software (e.g., Tida for Windows).[1]
-
Pipettes: Borosilicate glass pipettes with a resistance of 4-6 MΩ.[1]
-
Electrode Solution (in mM): 140 CsCl, 2 MgCl₂, 0.5 CaCl₂, 5 EGTA, 10 HEPES/KOH, adjusted to pH 7.2.[1]
-
Recording Parameters: Holding potential is set to -70 mV. Series resistance is compensated by 80-90%, and only cells with a series resistance <15 MΩ are used for analysis.[1]
4. Drug Application:
-
A fast perfusion system is used for rapid application and washout of drugs.[1]
-
Test Compounds: GES, GABA, glycine.
-
Pharmacological Tools: To isolate receptor activity, specific antagonists are used. For example, when studying glycine receptors, the GABA-A receptor antagonist gabazine (B1674388) (10 μM) is included in all solutions.[1] Antagonists are typically pre-incubated for ~30 seconds before co-application with the agonist.[1]
5. Data Analysis:
-
Peak current amplitudes are measured in response to agonist application in the presence and absence of GES.
-
Dose-response curves are constructed by plotting normalized current amplitudes against agonist concentration and fitted with the Hill equation to determine EC₅₀ and Hill coefficients.[1]
-
Statistical comparisons are made using appropriate tests, such as Student's t-test.[1]
Protocol: In Vivo Taurine Depletion and Measurement
This protocol describes a general method for depleting brain taurine levels in rodents using GES, as demonstrated in rat studies.[3][5]
1. Animal Model and GES Administration:
-
Species: Adult rats (e.g., Sprague-Dawley).
-
Housing: Animals are housed under standard conditions with ad libitum access to food and water.
-
GES Administration: GES is dissolved in the drinking water (e.g., at a concentration of 1%) and provided as the sole source of fluid for an extended period, typically one month, to achieve significant taurine depletion.[3][6]
2. In Vivo Microdialysis:
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., hippocampus).[3] Animals are allowed to recover from surgery.
-
Microdialysis Session: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 μL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials for subsequent neurochemical analysis.
3. Neurochemical Analysis:
-
Technique: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying amino acids like taurine.
-
Derivatization: Taurine is often derivatized with a fluorogenic reagent (e.g., o-phthalaldehyde, OPA) to enable sensitive detection.
-
Detection: A fluorescence detector or a mass spectrometer (LC-MS/MS) is used for quantification.
-
Quantification: Taurine concentrations in the dialysate samples are determined by comparing peak areas to those of known standards.
Conclusion for the Research Professional
This compound is a compound with a complex but well-characterized pharmacological profile. While its primary utility lies in its robust ability to deplete taurine via competitive inhibition of the TauT transporter, researchers must account for its direct actions on GABA-A and glycine receptors. Its weak agonism at GABA-A receptors and competitive antagonism at glycine receptors can significantly influence neuronal excitability and confound the interpretation of data if not properly controlled for. The quantitative data and protocols presented herein provide a technical foundation for designing rigorous experiments to investigate the roles of taurine and to accurately interpret the effects of GES on neuronal function and neurotransmitter systems. Future research should aim to further delineate the impact of GES on other neurotransmitter systems, such as the glutamatergic and monoaminergic systems, to build a more complete understanding of its network effects.
References
- 1. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Biochemicals - CAT N°: 17572 [bertin-bioreagent.com]
- 3. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine Is a Potent Activator of Extrasynaptic GABAA Receptors in the Thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guanidinoethane sulfonate and the disposition of dietary taurine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electrophysiological Effects of Guanidinoethyl Sulfonate on Neurons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophysiological effects of Guanidinoethyl sulfonate (GES), also known as taurocyamine, on neuronal function. GES is a structural analog of taurine (B1682933) and is widely utilized as a competitive inhibitor of the taurine transporter.[1][2] Its multifaceted interactions with key inhibitory neurotransmitter receptors, however, reveal a more complex pharmacological profile that is critical for researchers in neuroscience and drug development to understand. This document synthesizes key findings from electrophysiological studies, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Electrophysiological Actions of this compound
This compound exerts its primary electrophysiological effects on neurons by modulating the function of two major classes of inhibitory ionotropic receptors: GABA-A receptors (GABA-A Rs) and glycine (B1666218) receptors (GlyRs).[1][3] Its actions are complex, exhibiting both agonistic and antagonistic properties that are dependent on the receptor subtype and the specific neuronal population under investigation.[1][4] The primary consequence of these interactions is an alteration of chloride ion flux across the neuronal membrane, leading to changes in neuronal excitability.
Interaction with GABA-A Receptors
GES has been demonstrated to act as a weak partial agonist at GABA-A receptors.[1][3] In cultured murine cerebellar granule cells and acutely isolated mouse striatal neurons, application of GES evokes whole-cell currents that can be attenuated by the GABA-A receptor antagonists bicuculline (B1666979) and picrotoxin.[1][3] The currents induced by GES reverse polarity near the chloride equilibrium potential, confirming the involvement of chloride channels integral to GABA-A receptor function.[3]
While it can activate GABA-A receptors, GES also exhibits antagonistic properties. It has been shown to antagonize GABA-evoked responses, suggesting a competitive interaction at the GABA binding site.[1] This dual agonist/antagonist activity highlights the complexity of its interaction with GABA-A receptors.
Interaction with Glycine Receptors
A significant body of evidence points to GES as a competitive antagonist of glycine receptors.[1][4][5] In mouse striatal neurons, GES antagonizes glycine-evoked currents in a concentration-dependent and surmountable manner.[1] This antagonism is not voltage-dependent and results in a rightward shift of the glycine dose-response curve, a hallmark of competitive antagonism.[1] Interestingly, GES itself does not appear to gate glycine receptors, as the glycine receptor antagonist strychnine (B123637) does not affect GES-evoked currents.[1] The antagonistic action of GES at GlyRs is believed to contribute to its potential epileptogenic properties by reducing inhibitory neurotransmission.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from electrophysiological studies on the effects of this compound on neuronal receptors.
| Receptor | Effect | Neuron Type | Species | EC50 / IC50 | Key Findings | Reference |
| GABA-A Receptor | Weak Agonist | Striatal Neurons | Mouse | EC50: 534 ± 65 µM | GES-evoked currents were a small percentage of maximal GABA-evoked currents. | [1] |
| GABA-A Receptor | Weak Agonist | Cerebellar Granule Cells | Mouse | EC50: 321 µM | GES-induced currents were attenuated by bicuculline and picrotoxin. | [1][3] |
| GABA-A Receptor | Antagonist | Striatal Neurons | Mouse | - | Antagonized GABA-evoked responses. | [1] |
| Glycine Receptor | Competitive Antagonist | Striatal Neurons | Mouse | IC50: 565 µM | Shifted the glycine dose-response curve to the right, increasing the EC50 from 62 µM to 154 µM in the presence of 0.5 mM GES. | [1][4] |
| Glycine Receptor | No Agonist Activity | Striatal Neurons | Mouse | - | Did not gate GlyR channels. | [1] |
Experimental Protocols
The following section details the methodologies employed in key experiments to elucidate the electrophysiological effects of GES.
Whole-Cell Patch-Clamp Recording in Acutely Isolated Striatal Neurons
This protocol is adapted from studies investigating the effects of GES on GABA-A and glycine receptors in mouse striatal neurons.[1]
1. Neuron Isolation:
- Mice are anesthetized and decapitated.
- The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
- The striatum is dissected and sliced.
- Slices are incubated in a protease solution to enzymatically dissociate the tissue.
- Mechanical trituration is used to obtain a single-cell suspension.
- Isolated neurons are plated on a culture dish and allowed to adhere.
2. Electrophysiological Recording:
- The dish is mounted on the stage of an inverted microscope.
- Neurons are continuously superfused with aCSF.
- Whole-cell recordings are established using borosilicate glass pipettes with a resistance of 4–6 MΩ.
- The pipette is filled with an internal solution containing a known chloride concentration.
- Membrane currents are recorded using a patch-clamp amplifier (e.g., EPC-9).
- The holding potential is set to -70 mV.
- Series resistance is monitored and compensated for (80-90%).
3. Drug Application:
- A fast drug application system is used for rapid solution exchange.
- GES, GABA, glycine, and their respective antagonists are dissolved in the external solution and applied to the recorded neuron.
- Concentration-response curves are generated by applying a range of agonist concentrations in the presence and absence of GES.
4. Data Analysis:
- Current amplitudes are measured and analyzed using software such as Tida for Windows.
- Dose-response data are fitted with the Hill equation to determine EC50 and Hill coefficients.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by GES and a typical experimental workflow.
Caption: Interaction of GES with the GABA-A receptor signaling pathway.
Caption: Antagonistic effect of GES on the Glycine receptor signaling pathway.
Caption: Experimental workflow for whole-cell patch-clamp studies of GES.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for studying the roles of taurine and its transport in the central nervous system. However, its direct actions on inhibitory GABA-A and glycine receptors must be carefully considered when interpreting experimental results. The dualistic nature of its interaction with GABA-A receptors and its competitive antagonism at glycine receptors indicate that GES can significantly alter the excitatory-inhibitory balance within neuronal circuits.
Future research should focus on elucidating the subtype specificity of GES's actions on both GABA-A and glycine receptors.[1] Investigations in different brain regions and neuronal types will be crucial to fully understand the physiological and potential pathophysiological consequences of its use. For drug development professionals, the off-target effects of GES highlight the importance of thorough pharmacological profiling of any compound designed to modulate taurine transport. A deeper understanding of these interactions will ultimately lead to more precise tools for neuroscience research and safer therapeutic interventions.
References
- 1. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
Methodological & Application
Application Notes and Protocols for In Vivo Taurine Depletion Using Guanidinoethyl Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurine (B1682933), a ubiquitously distributed β-amino acid, plays a critical role in numerous physiological processes. Its depletion has been associated with various pathological conditions, making the study of its in vivo functions essential. Guanidinoethyl sulfonate (GES), a structural analog of taurine, serves as a potent tool for inducing taurine deficiency in animal models by competitively inhibiting the taurine transporter. This document provides a comprehensive protocol for the in vivo depletion of taurine using GES, including detailed methodologies, expected quantitative outcomes, and an overview of the key signaling pathways affected.
Introduction
This compound (GES) is widely used to investigate the physiological roles of taurine by inducing a state of taurine deficiency.[1] GES acts primarily as a competitive inhibitor of the taurine transporter (TauT), thereby limiting taurine uptake into tissues.[2] Some evidence also suggests that GES may interfere with taurine synthesis.[3] Chronic administration of GES to rodents leads to a significant reduction in taurine levels across various tissues, including the heart, brain, muscle, and liver, with depletion levels ranging from 50% to 80% depending on the tissue and duration of treatment.[2][4] This induced taurine deficiency allows for the study of its impact on cellular and systemic functions.
Experimental Protocols
Materials
-
This compound (GES) (CAS 543-18-0)
-
Standard rodent chow (taurine-free, if maximal depletion is desired)
-
Drinking water
-
Animal balance
-
Cages and bedding
-
Water bottles
Preparation of GES Solution (1% in Drinking Water)
-
Calculation: To prepare a 1% (w/v) GES solution, dissolve 10 grams of GES in 1 liter of drinking water.
-
Dissolution: Add the calculated amount of GES to a sterile container with the appropriate volume of drinking water. Stir or shake the solution until the GES is completely dissolved. The solubility of GES in water is good, but gentle warming may aid in dissolution if necessary.
-
pH Adjustment (Optional): Check the pH of the solution. If it deviates significantly from neutral (pH 7.0-7.4), it can be adjusted using dilute HCl or NaOH. However, for most in vivo studies, pH adjustment is not reported as a standard step.
-
Storage: Store the prepared GES solution at 4°C for up to one week. It is recommended to prepare fresh solutions weekly to ensure stability.
Animal Husbandry and GES Administration
-
Animal Model: This protocol is suitable for both mice and rats. The specific strain, age, and sex of the animals should be chosen based on the experimental goals.
-
Acclimatization: Upon arrival, allow the animals to acclimate to the facility for at least one week before the start of the experiment. House them in a controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.
-
GES Administration: Replace the regular drinking water with the prepared 1% GES solution. Ensure that the GES solution is the only source of hydration for the treatment group. The control group should receive regular drinking water.
-
Duration of Treatment: A treatment period of 4 to 5 weeks is generally sufficient to achieve significant taurine depletion in most tissues.[2][5] Shorter or longer durations can be used depending on the desired level of depletion and the specific research question.
-
Monitoring:
-
Water and Food Consumption: Monitor and record water and food intake daily or at least three times a week to ensure adequate consumption and to calculate the approximate daily dose of GES.
-
Body Weight: Record the body weight of each animal at least twice a week. Significant changes in body weight should be noted.
-
General Health: Observe the animals daily for any signs of distress, abnormal behavior, or adverse effects. While GES is generally well-tolerated at a 1% concentration in drinking water, it is crucial to monitor for any unforeseen toxicity.[6]
-
Tissue Collection and Analysis
-
Euthanasia and Tissue Dissection: At the end of the treatment period, euthanize the animals using a humane and approved method. Immediately dissect the tissues of interest (e.g., heart, liver, kidney, brain, muscle, plasma).
-
Sample Processing:
-
Plasma: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Tissues: Rinse the dissected tissues with ice-cold phosphate-buffered saline (PBS) to remove any remaining blood. Blot the tissues dry, weigh them, and then flash-freeze them in liquid nitrogen.
-
-
Storage: Store all plasma and tissue samples at -80°C until further analysis.
-
Taurine Quantification: Taurine levels in the tissues can be quantified using various analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry.
Data Presentation
The following tables summarize the expected quantitative changes in taurine concentration in various tissues following GES administration in rats.
Table 1: Taurine Concentration in Tissues of Rats Treated with 1% GES in Drinking Water for One Month
| Tissue | Control (µmol/g wet weight) | 1% GES Treated (µmol/g wet weight) | % Depletion |
| Heart | ~35 | ~7 | ~80% |
| Muscle | ~25 | ~5 | ~80% |
| Kidney | ~15 | ~3 | ~80% |
| Liver | ~10 | ~2 | ~80% |
| Plasma | ~0.2 | ~0.1 | ~50% |
| Hippocampus | ~8 | ~4 | ~50% |
| Cerebellum | ~7 | ~1.4 | ~80% |
| Cortex | ~6 | ~3 | ~50% |
Data compiled from multiple sources, including[2][4]. Absolute values are approximate and can vary based on the specific rat strain and analytical methods used.
Table 2: Taurine Concentration in Maternal and Fetal Tissues of Pregnant Rats Treated with 1% GES in Drinking Water (Gestation Day 11-21)
| Tissue | % of Control Taurine Concentration |
| Maternal Plasma | 46% |
| Maternal Liver | 33% |
| Maternal Whole Brain | 32% |
| Placenta | 32% |
| Fetal Whole Body | 54% |
| Fetal Liver | 37% |
| Fetal Whole Brain | 87% |
Data adapted from a study by Ejiri et al. (1987)[7].
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the experimental workflow for in vivo taurine depletion and the key signaling pathways affected by this process.
References
- 1. mdpi.com [mdpi.com]
- 2. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Mitochondria and Endoplasmic Reticulum in Taurine-Deficiency-Mediated Apoptosis | MDPI [mdpi.com]
- 4. Tissue taurine depletion alters metabolic response to exercise and reduces running capacity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of taurine and guanidinoethane sulfonate on toxicity of the pyrrolizidine alkaloid monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on taurine concentrations and fetal growth in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Guanidinoethyl Sulfonate Administration in Rodent Drinking Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of Guanidinoethyl sulfonate (GES) to rodents via their drinking water. This method is primarily utilized to induce a state of taurine (B1682933) deficiency, enabling the study of taurine's physiological roles.
This compound, a structural analogue of taurine, acts as a competitive inhibitor of taurine transport, leading to significant depletion of taurine levels in various tissues.[1][2][3] This approach has been instrumental in investigating the impact of taurine deficiency on neurological function, development, and metabolism.[2][4][5]
Data Presentation
The following tables summarize the quantitative data from studies administering GES in the drinking water of rodents.
Table 1: Effects of 1% this compound in Drinking Water on Tissue Taurine Concentration in Rats
| Tissue | Duration of Administration | Taurine Depletion (% of Control) | Reference |
| Retina | Not Specified | 60% | [6] |
| Liver | 4 weeks | 76% | [7] |
| Liver | 5 weeks | 90% | [5] |
| Heart | 4 weeks | 80% | [7] |
| Cerebellum | 4 weeks | 67% | [7] |
| Spleen | 9 days | 78% | [7] |
| Spinal Cord | 9 days | 16% | [7] |
| Hippocampus | 1 month | 50-80% | [1][2] |
| Cerebellum | 1 month | 50-80% | [1][2] |
| Cortex | 1 month | 50-80% | [1][2] |
| Heart | 1 month | 50-80% | [1][2] |
| Muscle | 1 month | 50-80% | [1][2] |
| Kidney | 1 month | 50-80% | [1][2] |
| Liver | 1 month | 50-80% | [1][2] |
| Plasma | 1 month | 50-80% | [1][2] |
Table 2: Effects of 1% this compound in Drinking Water on Pregnant Rats and Fetuses (Administered from Day 11 to 21 of Gestation)
| Tissue/Parameter | Taurine Concentration (% of Control) | Reference |
| Fetal Whole Body | 54% | [4] |
| Fetal Liver | 37% | [4] |
| Fetal Whole Brain | 87% | [4] |
| Placenta | 32% | [4] |
| Maternal Liver | 33% | [4] |
| Maternal Whole Brain | 32% | [4] |
| Maternal Plasma | 46% | [4] |
| Fetal Whole Body Weight | Significantly Decreased | [4] |
| Fetal Liver Weight | Significantly Decreased | [4] |
| Fetal Brain Weight | Significantly Decreased | [4] |
| Placental Weight | Significantly Decreased | [4] |
Experimental Protocols
Protocol 1: Preparation of 1% this compound Drinking Water
Materials:
-
This compound (GES, also known as Taurocyamine)
-
Distilled or purified water
-
Standard rodent drinking water bottles
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Calculation: To prepare a 1% (w/v) solution, weigh 10 grams of GES for every 1 liter (1000 ml) of water.
-
Dissolution:
-
Measure the desired volume of distilled water using a graduated cylinder.
-
Pour the water into an appropriate container (e.g., a beaker or flask) with a magnetic stir bar.
-
Place the container on a magnetic stirrer.
-
While the water is stirring, slowly add the weighed GES powder.
-
Continue stirring until the GES is completely dissolved. The solution should be clear.
-
-
Storage and Use:
-
Transfer the prepared 1% GES solution into clean rodent drinking water bottles.
-
It is recommended to prepare the solution fresh. If storage is necessary, keep it refrigerated at 4°C for no longer than one week, unless stability data suggests otherwise.
-
Ensure bottles are securely capped and properly labeled.
-
Protocol 2: Administration of this compound in Rodent Drinking Water
Animal Models:
-
This protocol is applicable to various strains of rats (e.g., Sprague-Dawley, Wistar) and mice.[2][8]
Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility and standard diet and water for at least one week before starting the experiment.
-
Baseline Measurements:
-
Before introducing the GES solution, measure and record the baseline daily water consumption for each cage for a minimum of three days to ensure normal hydration.[9]
-
Record the body weight of each animal.
-
-
Treatment Initiation:
-
Replace the standard drinking water with the freshly prepared 1% GES solution.
-
Ensure that the 1% GES solution is the sole source of drinking water for the treatment group. The control group should continue to receive standard drinking water.
-
-
Monitoring:
-
Water Consumption: Monitor and record the volume of GES solution consumed daily per cage. A significant drop in consumption (e.g., less than 90% of baseline) may indicate poor palatability and could lead to dehydration.[9] If this occurs, consider adding a sweetening agent like sucrose (B13894) to improve palatability, but be mindful of its potential metabolic effects.[9]
-
Body Weight: Weigh the animals at least twice during the first week and weekly thereafter to monitor for any adverse effects.[9]
-
Hydration Status: Check for signs of dehydration daily for the first few days and regularly thereafter. This can be assessed by skin turgor.[9]
-
General Health: Observe the animals daily for any changes in behavior, appearance, or overall health.
-
-
Solution Replacement: Replace the GES-containing water bottles with freshly prepared solution at least twice a week to ensure stability and prevent contamination.
-
Duration of Treatment: The duration of GES administration will depend on the experimental goals. Studies have reported significant taurine depletion within days to weeks of treatment.[1][2][4][5][7]
-
Tissue Collection: At the end of the treatment period, animals can be euthanized according to approved protocols, and tissues of interest can be collected for analysis of taurine levels and other relevant biomarkers.
Visualizations
Caption: Mechanism of GES-induced taurine depletion.
Caption: Experimental workflow for GES administration.
References
- 1. researchgate.net [researchgate.net]
- 2. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound on taurine concentrations and fetal growth in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of taurine depletion with guanidinoethanesulfonate on bile acid metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Depletion of taurine in the adult rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
Application Notes and Protocols for Intraperitoneal Injection of Guanidinoethyl Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinoethyl sulfonate, also known as taurocyamine, is a structural analog of taurine (B1682933). It serves as a valuable research tool due to its action as a competitive inhibitor of the taurine transporter (TauT) and a competitive antagonist of the glycine (B1666218) receptor (GlyR).[1][2][3] It also exhibits weak agonist and antagonist effects on GABAA receptors.[1] These properties make it useful for studying the physiological roles of taurine and the function of glycinergic neurotransmission in various biological systems. This document provides detailed protocols for the intraperitoneal (IP) administration of this compound in rodent models, along with a summary of its known cellular effects and associated signaling pathways.
Data Presentation
In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Observed Effect | Reference |
| Adult Male Gerbils | 625 mg/kg; intraperitoneal injection; once a day; 2 weeks | Significantly increased survival rate of hippocampal CA1 neurons after ischemia and alleviated delayed neuronal death.[1] | [1] |
In Vitro Activity of this compound
| Target | Action | IC50 / EC50 / Ki | Cell Type / System | Reference |
| Glycine Receptor (GlyR) | Competitive Antagonist | IC50 = 565 µM | Mouse Striatal Neurons | [1] |
| Glycine-induced currents | Competitive Antagonist | EC50 shift from 62 µM (control) to 154 µM (in presence of 0.5 mM GES) | Mouse Striatal Neurons | [1] |
| GABAA Receptor | Weak Agonist/Antagonist | - | Mouse Striatal Neurons | [1] |
| Taurine Transporter (TauT) | Competitive Inhibitor | Ki = 1.75 mM | Rat Hepatocytes | [3][4] |
Recommended Intraperitoneal Injection Parameters for Rodents
| Parameter | Mouse | Rat | Reference |
| Needle Gauge | 25-27 G | 23-25 G | [5] |
| Maximum Injection Volume | < 10 ml/kg | < 10 ml/kg | [5] |
| Injection Site | Lower right abdominal quadrant | Lower right abdominal quadrant | [5][6] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (crystalline solid)[7]
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for high concentrations)
-
Sterile saline (0.9% NaCl) (optional, for dilution)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
Sterile filters (0.22 µm)
Protocol for Low Concentration (up to 1 mg/mL):
-
Weigh the desired amount of this compound in a sterile container.
-
Add the calculated volume of sterile PBS (pH 7.2) to achieve a final concentration of up to 1 mg/mL.[7][8]
-
Vortex the solution vigorously to aid dissolution.
-
For complete dissolution, sonicate the solution in an ultrasonic bath.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
It is recommended to use the freshly prepared aqueous solution and not to store it for more than one day.[7]
Protocol for High Concentration (for doses such as 625 mg/kg):
Note: The solubility of this compound in aqueous buffers is limited. To achieve a higher concentration suitable for a large dose in a small volume, a co-solvent approach may be necessary. DMSO is a common solvent for compounds with low aqueous solubility.
-
Weigh the desired amount of this compound in a sterile container.
-
Add a minimal amount of sterile DMSO to dissolve the compound. Start with a small volume and gradually add more while vortexing until the solid is fully dissolved.
-
Once dissolved in DMSO, dilute the solution with sterile saline (0.9% NaCl) to the final desired concentration. It is critical to perform this dilution slowly while vortexing to prevent precipitation of the compound.
-
The final concentration of DMSO in the injection solution should be kept as low as possible, ideally below 10%, to minimize potential toxicity. A preliminary tolerability study for the vehicle (DMSO/saline mixture) is recommended.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be optimized by adjusting the DMSO to saline ratio or by preparing a suspension.
-
If a clear solution is obtained, sterile-filter using a 0.22 µm syringe filter compatible with DMSO.
-
If a suspension is formed, ensure it is homogenous by vortexing immediately before drawing it into the syringe for injection. The use of a larger gauge needle may be necessary for viscous suspensions.
Intraperitoneal Injection Procedure in Mice and Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 G for mice, 23-25 G for rats)[5]
-
70% ethanol (B145695) or other suitable disinfectant
-
Sterile gauze pads
-
Appropriate personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint:
-
Mouse: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head. The tail can be secured between the last two fingers of the same hand.
-
Rat: A two-person technique is often preferred for rats. One person restrains the rat by holding its head and upper body, while the other performs the injection.[5] Alternatively, a one-person method involves wrapping the rat in a towel.[5]
-
-
Positioning: Turn the animal so its abdomen is facing upwards (dorsal recumbency) and tilt the head slightly downwards. This positioning helps to move the abdominal organs away from the injection site.[9]
-
Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum (on the left side) and the urinary bladder.[5][6][9]
-
Disinfection: Clean the injection site with a sterile gauze pad soaked in 70% ethanol.[9]
-
Needle Insertion:
-
Insert the sterile needle, with the bevel facing up, into the identified injection site at a 30-45 degree angle to the abdominal wall.[5]
-
Advance the needle through the skin and the abdominal muscle layer into the peritoneal cavity. A slight "pop" may be felt as the needle enters the cavity.
-
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (blood would appear) or an organ like the bladder (urine would appear). If any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[9]
-
Injection: If no fluid is aspirated, slowly and steadily inject the this compound solution. The maximum recommended volume is typically less than 10 mL/kg of body weight.[5]
-
Withdrawal and Post-injection Care:
-
Withdraw the needle smoothly.
-
Return the animal to its cage and monitor it for any signs of distress, such as bleeding at the injection site or signs of pain.
-
Signaling Pathways and Mechanisms of Action
Inhibition of Taurine Transporter (TauT)
This compound acts as a competitive inhibitor of the taurine transporter (TauT), leading to a reduction in intracellular taurine levels.[10] Taurine is crucial for several cellular functions, and its depletion can result in:
-
Mitochondrial Dysfunction: Reduced taurine levels can impair the function of the mitochondrial respiratory chain, particularly Complex I.
-
Increased Oxidative Stress: Taurine has antioxidant properties, and its depletion can lead to an increase in reactive oxygen species and oxidative damage.
-
Osmotic Dysregulation: Taurine is an important osmolyte, and its reduced intracellular concentration can affect cell volume regulation.
Antagonism of Glycine Receptor (GlyR)
This compound is a competitive antagonist of the glycine receptor (GlyR), an ionotropic receptor that is a ligand-gated chloride channel.[1][2][3] The primary function of GlyR in the adult central nervous system is inhibitory.
-
Inhibition of Hyperpolarization: In mature neurons with low intracellular chloride, activation of GlyR leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. This compound blocks this effect.
-
Depolarization in Immature Neurons: In developing neurons, the intracellular chloride concentration is higher. In this context, the opening of chloride channels can lead to an efflux of chloride, resulting in depolarization, which can trigger calcium influx through voltage-gated calcium channels.[5] By blocking GlyR, this compound would prevent this effect.
Experimental Workflow for Intraperitoneal Injection
The following diagram outlines the key steps for the in vivo administration of this compound via intraperitoneal injection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - Biochemicals - CAT N°: 17572 [bertin-bioreagent.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of competitive inhibitors of the human taurine transporter TauT in a human kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Effects of Taurine Depletion on Body Weight and Mouse Behavior during Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Guanidinoethyl Sulfonate in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinoethyl sulfonate (GES), also known as taurocyamine, is a structural analog of taurine (B1682933). It is widely recognized in neuroscience research as a competitive inhibitor of the taurine transporter, making it a valuable tool for studying the roles of taurine in the central nervous system. However, the pharmacological profile of GES is complex, as it also interacts with key inhibitory neurotransmitter receptors. Notably, GES has been shown to act as a weak partial agonist at GABA-A receptors and a competitive antagonist at glycine (B1666218) receptors. This multifaceted activity necessitates careful consideration in experimental design and data interpretation when using GES in primary neuronal cell cultures.
These application notes provide a comprehensive overview of the use of GES in primary neuronal cell culture, including its mechanisms of action, protocols for its application in neuroprotection and taurine depletion studies, and methods for assessing its effects.
Mechanism of Action
This compound exerts its effects on primary neurons through several mechanisms:
-
Inhibition of Taurine Transport: GES competitively inhibits the taurine transporter (TauT), leading to a reduction in intracellular taurine levels in cultured neurons. This makes it a useful tool for creating in vitro models of taurine deficiency to investigate the physiological roles of taurine in neuronal development, survival, and function.
-
Modulation of GABA-A Receptors: GES acts as a weak partial agonist at GABA-A receptors. This interaction can lead to the opening of chloride channels and subsequent neuronal hyperpolarization, contributing to an overall inhibitory effect on neuronal excitability. However, it can also antagonize GABA-evoked responses.[1]
-
Antagonism of Glycine Receptors: GES is a competitive antagonist at glycine receptors. By blocking the action of glycine, an important inhibitory neurotransmitter in the brainstem and spinal cord, GES can reduce inhibitory signaling, which may contribute to neuronal hyperexcitability under certain conditions.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on neuronal receptors and taurine levels.
Table 1: Electrophysiological Effects of this compound on Neuronal Receptors
| Receptor | Cell Type | Effect | EC₅₀ / IC₅₀ | Reference |
| GABA-A Receptor | Mouse Striatal Neurons | Weak Agonist | 534 ± 65 µM | [1] |
| Glycine Receptor | Mouse Striatal Neurons | Competitive Antagonist | Shifts Glycine EC₅₀ from 62 µM to 154 µM (at 0.5 mM GES) | [1] |
Table 2: Effect of this compound on Taurine Levels in Neuronal Cultures
| Cell Type | GES Concentration | Duration of Treatment | Reduction in Taurine Level | Reference |
| Mouse Cerebellar Granule Neurons | 2 mM | 1 hour | ~20% | |
| Mouse Cerebellar Granule Neurons | 2 mM | > 24 hours | ~90% | |
| Mouse Cerebellar Astrocytes | 2 mM | > 24 hours | ~90% |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rats, a common model for neurotoxicity and neuroprotection studies.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-D-lysine
-
Sterile dissection tools
-
Sterile conical tubes and culture plates
Procedure:
-
Plate Coating: Coat culture plates with 50 µg/mL Poly-D-lysine in sterile water overnight at 37°C. The following day, wash plates three times with sterile water and allow to dry. Then, coat with 5 µg/mL laminin in DMEM for at least 4 hours at 37°C before plating neurons.
-
Tissue Dissection: Euthanize the pregnant rat according to approved institutional protocols. Dissect the uterine horns and remove the E18 embryos. Isolate the cortices from the embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: Transfer the cortices to a sterile conical tube and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C. Stop the trypsinization by adding DMEM with 10% FBS.
-
Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained. Add DNase I (100 U/mL) to reduce clumping.
-
Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin. Plate the neurons at a density of 1.5 x 10⁵ cells/cm² on the pre-coated plates.
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ atmosphere. After 24 hours, replace half of the medium with fresh maintenance medium. Repeat this half-media change every 3-4 days.
Protocol 2: Taurine Depletion using this compound
This protocol describes the use of GES to deplete intracellular taurine in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures (prepared as in Protocol 1, cultured for at least 7 days in vitro)
-
This compound (GES) stock solution (e.g., 100 mM in sterile water or culture medium)
-
Culture medium
Procedure:
-
Prepare a working solution of GES in the culture medium at the desired final concentration (e.g., 2 mM).
-
Remove the existing medium from the neuronal cultures and replace it with the GES-containing medium.
-
Incubate the cultures for the desired duration (e.g., 24-48 hours) to achieve significant taurine depletion.
-
After the incubation period, the taurine-depleted neurons can be used for subsequent experiments.
Protocol 3: Neuroprotection Assay - GES against Glutamate-Induced Excitotoxicity
This protocol provides a method to assess the potential neuroprotective effects of GES against glutamate-induced excitotoxicity in primary cortical neurons.
Materials:
-
Primary cortical neuron cultures (prepared as in Protocol 1, cultured for 10-12 days in vitro)
-
This compound (GES)
-
L-Glutamic acid
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
Procedure:
-
Pre-treatment with GES: Prepare various concentrations of GES in the culture medium. Treat the neuronal cultures with the GES solutions for a specified pre-incubation period (e.g., 24 hours). Include a vehicle control group (medium without GES).
-
Glutamate (B1630785) Insult: Prepare a solution of L-Glutamic acid in culture medium. After the GES pre-treatment, expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15-30 minutes). A control group without glutamate exposure should also be included.
-
Wash and Recovery: After the glutamate exposure, gently wash the cultures twice with pre-warmed culture medium to remove the glutamate. Add fresh culture medium (which can also contain the respective concentrations of GES for continued treatment) and return the cultures to the incubator for 24 hours.
-
Assessment of Neuronal Viability:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing solution) and measure the absorbance at a wavelength of 570 nm.
-
LDH Assay: Collect the culture supernatant to measure the amount of LDH released from damaged cells. Follow the manufacturer's instructions for the LDH assay kit.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control group (untreated with glutamate or GES). Compare the viability of neurons treated with GES and glutamate to those treated with glutamate alone to determine the neuroprotective effect of GES.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways affected by this compound.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing GES neuroprotective effects.
Logical Relationship of GES's Dual Receptor Activity
Caption: Dual receptor action of this compound.
References
Application of Guanidinoethyl Sulfonate in Brain Slice Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanidinoethyl sulfonate (GES), a structural analog of taurine (B1682933), serves as a valuable pharmacological tool in neuroscience research, particularly in the field of brain slice electrophysiology. Its primary mechanism of action is the competitive inhibition of the taurine transporter, leading to a reduction in taurine levels in various tissues, including the brain.[1][2] Beyond this primary function, GES exhibits complex interactions with key inhibitory neurotransmitter receptors, acting as a weak agonist at GABAA receptors and a competitive antagonist at glycine (B1666218) receptors.[1][3][4] These multifaceted properties make GES a versatile compound for investigating neuronal excitability, synaptic plasticity, and the physiological roles of taurine and inhibitory neurotransmission.
This document provides detailed application notes and experimental protocols for the use of this compound in brain slice electrophysiology, intended to guide researchers in designing and executing experiments to probe its effects on neuronal function.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on various electrophysiological and biochemical parameters.
Table 1: Effects of this compound on Receptor Function
| Parameter | Receptor | Preparation | Value | Reference |
| EC₅₀ | GABAA Receptor | Acutely isolated mouse striatal neurons | 534 ± 65 µM | [1] |
| GABAA Receptor | Murine cerebellar granular cells | 321 µM | [1] | |
| IC₅₀ | Glycine-evoked currents | Mouse striatal neurons | Not explicitly stated, but GES at 1 mM reduces glycine (100 µM) response to 36 ± 2.7% | [1] |
| Taurine-evoked currents (via GlyR) | Mouse striatal neurons | Not explicitly stated, but GES competitively antagonizes these responses | [1] | |
| Effect on GABA-evoked currents | GABAA Receptor | Acutely isolated mouse striatal neurons | GES (10 mM) evokes currents that are only 9.9 ± 2.3% (medium spiny neurons) and 5.6 ± 1.1% (cholinergic interneurons) of the maximal GABA (500 µM)-evoked currents. | [1] |
Table 2: Effects of this compound on Taurine Levels and Synaptic Plasticity
| Parameter | Brain Region | Treatment | Effect | Reference |
| Taurine Levels | Hippocampus, Cerebellum, Cortex | GES in drinking water for 1 month | 50-80% reduction | [2] |
| Basal Synaptic Transmission | Hippocampal Slices | Chronic taurine depletion via GES | No effect | [2] |
| Late-Phase Long-Term Potentiation (late-LTP) | Hippocampal Slices | Chronic taurine depletion via GES | No effect | [2] |
| Decremental LTP to Late-LTP Conversion | Hippocampal Slices | Brief application of GES | Mimics the action of taurine | [2] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices (Hippocampal or Striatal)
This protocol describes the general procedure for preparing acute brain slices suitable for electrophysiological recordings.
Materials:
-
Animal: Mouse or rat
-
Solutions:
-
Sucrose-based cutting solution (ice-cold and continuously bubbled with 95% O₂ / 5% CO₂): Composition can vary, a common recipe includes (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, and 10 D-glucose.
-
Artificial cerebrospinal fluid (aCSF; bubbled with 95% O₂ / 5% CO₂): (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 D-glucose.
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, spatula)
-
Petri dish
-
Incubation/recovery chamber
-
Water bath
-
Procedure:
-
Anesthetize the animal in accordance with institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated sucrose-based cutting solution.
-
Isolate the brain region of interest (e.g., hippocampus or striatum).
-
Mount the tissue block onto the vibratome stage using cyanoacrylate glue.
-
Submerge the tissue in the ice-cold, oxygenated cutting solution in the vibratome buffer tray.
-
Cut coronal or sagittal slices at a desired thickness (typically 300-400 µm).
-
Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until required for recording.
Protocol 2: Whole-Cell Patch-Clamp Recording to Investigate GES Effects on GABAA and Glycine Receptors
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices to characterize the effects of GES.
Materials:
-
Prepared acute brain slices
-
Recording Setup:
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier
-
Data acquisition system and software
-
-
Solutions:
-
aCSF (for perfusion)
-
Intracellular solution (pipette solution). A typical composition for recording chloride currents includes (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with CsOH.
-
-
Pharmacological Agents:
-
This compound (GES)
-
GABA
-
Glycine
-
Bicuculline (B1666979) or Gabazine (GABAA receptor antagonists)
-
Strychnine (glycine receptor antagonist)
-
-
Equipment:
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Perfusion system
-
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize a neuron in the desired brain region (e.g., striatal medium spiny neuron or hippocampal pyramidal neuron) using the microscope.
-
Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach the selected neuron with the patch pipette and apply gentle positive pressure.
-
Upon contacting the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV to -70 mV.
-
To study GABAA receptor agonism:
-
Apply GES at various concentrations (e.g., 10 µM to 10 mM) via the perfusion system or a local application system.
-
Record the inward current evoked by GES.
-
Confirm the involvement of GABAA receptors by co-application of a GABAA receptor antagonist (e.g., bicuculline or gabazine).
-
-
To study glycine receptor antagonism:
-
Establish a baseline response by applying a known concentration of glycine (e.g., 100 µM).
-
Co-apply GES with glycine and observe the reduction in the glycine-evoked current.
-
Perform a dose-response curve for GES inhibition of the glycine response.
-
Confirm competitive antagonism by demonstrating that the inhibition by GES can be overcome by increasing the concentration of glycine.
-
Protocol 3: Extracellular Field Potential Recording to Study the Effect of GES on Synaptic Plasticity (LTP)
This protocol describes how to perform extracellular field potential recordings in the hippocampus to investigate the role of GES in modulating long-term potentiation.
Materials:
-
Prepared acute hippocampal slices
-
Recording Setup:
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes (e.g., tungsten or glass microelectrodes)
-
Differential AC amplifier
-
Stimulus isolator
-
Data acquisition system and software
-
-
Solutions:
-
aCSF
-
This compound (GES)
-
Procedure:
-
Place a hippocampal slice in the recording chamber and perfuse with oxygenated aCSF.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single test pulses to evoke baseline field excitatory postsynaptic potentials (fEPSPs). Adjust the stimulus intensity to elicit an fEPSP with an amplitude that is 30-50% of the maximum.
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
To investigate the effect of brief GES application on LTP:
-
Apply a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second) to induce a decremental LTP.
-
After observing the initial potentiation, apply GES (e.g., 1 mM) for a short period (e.g., 10-20 minutes).
-
Wash out the GES and continue recording fEPSPs for at least 60 minutes to determine if GES converted the decremental LTP into a more stable, late-LTP, mimicking the effect of taurine.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Figure 1. Mechanism of GES-induced taurine depletion.
Figure 2. Dual actions of GES on inhibitory receptors.
Figure 3. Workflow for investigating GES effects on LTP.
Figure 4. Potential GABAA receptor signaling by GES.
References
- 1. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Taurine's Role in Synaptic Plasticity using Guanidinoethyl Sulfonate (GES)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurine (B1682933), an abundant amino acid in the central nervous system, is implicated in various physiological processes, including osmoregulation and synaptic plasticity.[1][2][3] Understanding its precise role has been challenging due to the difficulty in modulating its endogenous levels. Guanidinoethyl sulfonate (GES), a structural analog of taurine, serves as a valuable research tool by competitively inhibiting the taurine transporter (TauT), thereby leading to taurine depletion.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing GES to investigate the function of taurine in synaptic plasticity, particularly long-term potentiation (LTP).
While GES is a potent inhibitor of taurine uptake, it is crucial to acknowledge its potential off-target effects. Studies have shown that GES can act as a weak agonist at GABA-A receptors and an antagonist at glycine (B1666218) receptors.[5][6][7] Therefore, careful experimental design and control experiments are essential to correctly interpret the results.
Data Presentation
Table 1: In Vivo Taurine Depletion with GES Treatment in Rats
| Tissue | Treatment | Taurine Depletion (%) | Reference |
| Hippocampus | 1% GES in drinking water for 1 month | 50-80% | [1][2][3] |
| Cerebellum | 1% GES in drinking water for 1 month | 50-80% | [1][2][3] |
| Cortex | 1% GES in drinking water for 1 month | 50-80% | [1][2][3] |
| Heart | 1% GES in drinking water for 1 month | 50-80% | [1][2][3] |
| Muscle | 1% GES in drinking water for 1 month | 50-80% | [1][2][3] |
| Kidney | 1% GES in drinking water for 1 month | 50-80% | [1][2][3] |
| Liver | 1% GES in drinking water for 1 month | 50-80% | [1][2][3] |
| Plasma | 1% GES in drinking water for 1 month | 50-80% | [1][2][3] |
| Retina | 1.5% GES in drinking water for 1 week | ~50% | [8] |
| Retina | 1.5% GES in drinking water for 16 weeks | ~80% | [8] |
Table 2: Effects of GES on Synaptic Plasticity and Receptor Function
| Preparation | GES Concentration | Effect | Finding | Reference |
| Rat Hippocampal Slices | 1 mM (brief application) | Mimics taurine's action | Converts decremental LTP into a stable late-LTP. | [1][2][9] |
| Cultured Murine Cerebellar Granule Neurons | Dose-dependent | GABA-A receptor agonist | Activates currents attenuated by bicuculline (B1666979) and picrotoxin. | [5][7] |
| Isolated Mouse Striatal Neurons | 0.5 mM | Glycine receptor antagonist | Shifts glycine dose-response curve to the right. | [6] |
| Isolated Mouse Striatal Neurons | Dose-dependent | Weak GABA-A receptor agonist and antagonist | Can antagonize GABA-evoked responses. | [6] |
Experimental Protocols
Protocol 1: In Vivo Taurine Depletion in Rodents
Objective: To reduce endogenous taurine levels in the brain and other tissues to study the effects of its deficiency.
Materials:
-
This compound (GES)
-
Drinking water
-
Animal housing facilities
-
Rodents (e.g., rats, mice)
Procedure:
-
Prepare a 1% (w/v) solution of GES in the drinking water. For retinal studies, a 1.5% solution may be used.[4][8]
-
Provide the GES-containing water as the sole source of drinking water to the experimental group of animals for a period of at least one month to achieve significant taurine depletion.[1][2][3] A control group should receive regular drinking water.
-
Monitor the animals' health and water consumption throughout the treatment period.
-
After the treatment period, tissues can be harvested for various analyses, including measurement of taurine levels (e.g., via HPLC) and subsequent electrophysiological or behavioral studies.[3]
Expected Outcome:
Protocol 2: In Vitro Electrophysiology in Hippocampal Slices
Objective: To investigate the role of taurine in synaptic plasticity (LTP) by applying GES to hippocampal slices from either taurine-depleted or control animals.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
GES
-
Taurine
-
Dissection tools
-
Vibratome
-
Electrophysiology recording setup (including amplifier, digitizer, stimulation and recording electrodes)
-
Perfusion system
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
LTP Induction and GES Application:
-
To test the effect of taurine depletion: Use slices from animals treated with GES as described in Protocol 1. Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second). Compare the magnitude and stability of LTP to slices from control animals.
-
To test the acute effect of GES: In slices from untreated animals, apply 1 mM GES to the perfusion bath for a brief period (e.g., 5-10 minutes) before HFS.[9] A separate control group should receive HFS without GES application. Another group can be pre-treated with 1 mM taurine for comparison.[9]
-
-
Data Analysis:
-
Measure the slope of the fEPSP to quantify synaptic strength.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the degree of potentiation between different experimental groups.
-
Expected Outcome:
-
Partial taurine depletion via in vivo GES treatment may not affect basal synaptic transmission or the late phase of LTP.[1][2]
-
Acute application of GES can mimic the effect of taurine, converting a decaying LTP into a more stable, long-lasting potentiation.[1][2][9]
Protocol 3: Patch-Clamp Electrophysiology to Investigate Off-Target Effects
Objective: To characterize the effects of GES on GABA-A and glycine receptors.
Materials:
-
Cultured neurons (e.g., cerebellar granule cells, striatal neurons) or acutely isolated neurons.
-
Patch-clamp electrophysiology setup.
-
External and internal solutions for whole-cell recording.
-
GES
-
GABA, Glycine
-
GABA-A receptor antagonists (e.g., bicuculline, picrotoxin)
-
Glycine receptor antagonists (e.g., strychnine)
Procedure:
-
Cell Preparation: Prepare cultured neurons or acutely isolate neurons from the brain region of interest.
-
Whole-Cell Patch-Clamp Recording:
-
Establish a whole-cell recording configuration from a single neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply GES at various concentrations to the recorded neuron using a fast perfusion system.
-
To test for GABA-A receptor agonism, observe if GES elicits an inward current that can be blocked by co-application of bicuculline or picrotoxin.[5]
-
To test for glycine receptor antagonism, co-apply GES with glycine and observe if the glycine-evoked current is reduced.[6]
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the currents evoked by the agonists in the presence and absence of GES.
-
Construct dose-response curves to determine the potency of GES as an agonist or antagonist.
-
Expected Outcome:
-
GES can act as a competitive antagonist at glycine receptors.[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for studying taurine's role in synaptic plasticity using GES.
Caption: Putative role of taurine and GES in modulating LTP stability.
Caption: Mechanism of action and off-target effects of GES.
References
- 1. [PDF] The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation | Semantic Scholar [semanticscholar.org]
- 2. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Taurine depletion increases phosphorylation of a specific protein in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Guanidinoethyl Sulfonate as a Tool in Epilepsy and Seizure Research
Introduction
Guanidinoethyl sulfonate (GES), also known as taurocyamine, is a structural analog of taurine (B1682933).[1][2] It is a valuable pharmacological tool for researchers studying the mechanisms of epilepsy and seizures. Its proconvulsant effects are attributed to its complex interactions with multiple inhibitory neurotransmitter systems.[1][3] GES is primarily used to induce seizures in animal models and to study epileptiform activity in vitro, providing insights into the roles of taurine, glycine (B1666218), and GABA in seizure generation and propagation.[1][3][4]
Mechanism of Action
GES exerts its proconvulsant effects through several key mechanisms:
-
Inhibition of Taurine Transport: GES competitively inhibits the uptake of taurine, a neuroprotective amino acid with inhibitory neuromodulatory functions.[1][2][5] By reducing taurine levels in the brain, GES can lead to a state of hyperexcitability.[5][6][7] Chronic administration of GES in the drinking water of rats has been shown to reduce taurine levels in various brain structures by 50-80%.[5][6]
-
Glycine Receptor Antagonism: GES acts as a competitive antagonist at glycine receptors (GlyR).[1][2][5][8] Glycine is a major inhibitory neurotransmitter, particularly in the brainstem and spinal cord. By blocking glycine-mediated chloride influx, GES can disrupt inhibitory neurotransmission and promote neuronal hyperexcitability.[1][8]
-
Modulation of GABA-A Receptors: GES exhibits a dual effect on GABA-A receptors, acting as both a weak partial agonist and an antagonist.[1][4][5][8] While it can weakly activate GABA-A receptors, it can also antagonize GABA-evoked responses, further contributing to a reduction in overall inhibitory tone within the central nervous system.[1][4]
This multifaceted mechanism of action, primarily centered on the disruption of inhibitory neurotransmission, makes GES a potent tool for inducing seizures and studying the underlying neurochemical imbalances that contribute to epilepsy.[1][3] Research in E1 mice suggests that the increased seizure susceptibility induced by GES may be related to alterations in glutamatergic neurons.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological actions of this compound.
Table 1: Receptor and Transporter Interaction Data
| Parameter | Value | Species/Tissue | Reference |
| Glycine Receptor (GlyR) Antagonism | |||
| IC50 (for Glycine) | 565 µM | Mouse Striatal Neurons | [8] |
| Glycine EC50 (Control) | 62 µM | Mouse Striatal Neurons | [1][8] |
| Glycine EC50 (with 0.5 mM GES) | 154 µM | Mouse Striatal Neurons | [1][8] |
| GABA-A Receptor (GABA-AR) Agonism | |||
| EC50 | 534 ± 65 µM | Mouse Striatal Neurons | [1] |
| EC50 | 321 µM | Murine Cerebellar Granule Cells | [1] |
| Taurine Transporter Inhibition | |||
| Ki | 1.75 mM | Rat Hepatocytes | [2] |
Table 2: In Vivo Administration and Effects
| Administration Method | Dose/Concentration | Animal Model | Observed Effect | Reference |
| Intraperitoneal Injection | 625 mg/kg (daily for 2 weeks) | Adult Male Gerbils | Increased survival of hippocampal CA1 neurons after ischemia | [8] |
| In Drinking Water | 1% | Wistar Pregnant Rats | 32-87% decrease in fetal taurine concentrations | [8] |
| In Drinking Water | 1% (for 1 month) | Rats | 50-80% reduction in taurine levels in brain and other tissues | [5][6] |
| Oral Administration | 1% Solution | E1 Mice | Increased incidence of convulsions starting from day 3 | [3] |
Experimental Protocols
Protocol 1: Induction of Seizures in a Genetically Susceptible Mouse Model (E1 Mice)
This protocol is based on the methodology described for inducing seizures in E1 mice, which are genetically predisposed to convulsions.
Materials:
-
This compound (GES)
-
E1 mice
-
Drinking bottles
-
Animal balance
-
Standard rodent chow
-
Observation cage with video recording capabilities
-
Seizure scoring scale (e.g., Racine scale)
Procedure:
-
Animal Acclimatization: Acclimate E1 mice to the housing conditions for at least one week before the experiment. Provide standard rodent chow and water ad libitum.
-
Preparation of GES Solution: Prepare a 1% (w/v) solution of GES in drinking water. For example, dissolve 1 gram of GES in 100 mL of drinking water.
-
Administration: Replace the regular drinking water of the experimental group of E1 mice with the 1% GES solution. A control group should continue to receive regular drinking water.
-
Observation:
-
Monitor the mice daily for the onset of spontaneous seizures. The incidence of convulsions is reported to increase from the third day of GES administration.[3]
-
Conduct continuous video monitoring or perform regular observations (e.g., for 1-2 hours at the same time each day) in a dedicated observation cage.
-
Score the severity of observed seizures using a standardized scale like the Racine scale.
-
-
Data Analysis:
-
Calculate the percentage of mice in the GES group that exhibit seizures each day.
-
Determine the average latency to the first seizure.
-
Analyze the average seizure severity score over the experimental period.
-
Compare the seizure incidence and severity between the GES-treated group and the control group.
-
Protocol 2: In Vitro Induction of Epileptiform Activity in Brain Slices
This protocol describes how to use GES to induce and record epileptiform activity in acute brain slices, suitable for electrophysiological studies.
Materials:
-
This compound (GES)
-
Artificial cerebrospinal fluid (aCSF)
-
Rodent (e.g., rat or mouse)
-
Vibrating microtome (vibratome)
-
Brain slice chamber for recording (submerged or interface type)
-
Electrophysiology rig (amplifier, digitizer, recording electrodes)
-
Data acquisition and analysis software
Procedure:
-
Preparation of aCSF: Prepare aCSF solution containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
-
Brain Slice Preparation:
-
Anesthetize the rodent and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated aCSF.
-
Prepare acute brain slices (e.g., 300-400 µm thick) from a region of interest (e.g., hippocampus or cortex) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
Place a recording electrode (e.g., a glass micropipette filled with aCSF) in the desired brain region to record local field potentials.
-
Record baseline activity for at least 10-15 minutes.
-
-
Induction of Epileptiform Activity:
-
Prepare a stock solution of GES.
-
Switch the perfusion to aCSF containing a working concentration of GES. Based on in vitro data, a concentration range of 0.5 mM to 1 mM can be a starting point.[1][8]
-
Record the electrophysiological activity continuously. Observe for the emergence of epileptiform discharges, such as interictal-like spikes or seizure-like events.
-
-
Data Analysis:
-
Analyze the frequency, amplitude, and duration of epileptiform events.
-
Compare the electrophysiological characteristics before and after the application of GES.
-
Visualizations
Caption: Mechanism of action of this compound (GES).
Caption: In vivo experimental workflow for GES-induced seizures.
References
- 1. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Increased seizure susceptibility induced by guanidinoethane sulfonate in E1 mice and its relation to glutamatergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanidinoethane sulfonate and the disposition of dietary taurine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating Retinal Function and Taurine Depletion using Guanidinoethyl Sulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using guanidinoethyl sulfonate (GES) as a tool to investigate the role of taurine (B1682933) in retinal function and to model retinal degeneration. The protocols outlined below are based on established methodologies for inducing taurine deficiency and assessing its impact on retinal morphology and electrophysiology.
Introduction
Taurine is one of the most abundant free amino acids in the retina, where it plays a crucial role in maintaining the structural and functional integrity of photoreceptor cells and other retinal neurons.[1][2] Its functions include osmoregulation, antioxidant defense, and stabilization of cell membranes.[1][3] Depletion of taurine is associated with severe retinal degeneration, characterized by photoreceptor cell death, loss of retinal ganglion cells, and significant impairment of visual function.[1][4][5][6]
This compound (GES), also known as taurocyamine, is a structural analog of taurine that acts as a competitive inhibitor of the taurine transporter.[7][8][9] Administration of GES to animal models, typically in drinking water, effectively depletes taurine levels in the retina and other tissues, providing a reliable method for studying the consequences of taurine deficiency.[9][10][11][12] This model is instrumental in understanding the pathophysiology of retinal diseases where taurine deficiency is implicated and for evaluating potential therapeutic interventions.[3]
Mechanism of Action of this compound
GES primarily exerts its effect by competitively inhibiting the high-affinity taurine transporter (Tau-T), thereby blocking the uptake of taurine into retinal cells.[7][9] This leads to a gradual depletion of intracellular taurine. While its primary action is on the taurine transporter, it's important to note that GES can also interact with other receptors, including GABA-A and glycine (B1666218) receptors, although these are generally considered secondary effects in the context of retinal degeneration studies.[7][8][13]
Caption: Mechanism of GES-induced taurine depletion.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing GES to induce taurine depletion and investigate its effects on the retina.
Table 1: Effects of GES on Retinal Taurine Levels and Electroretinogram (ERG) Parameters
| Parameter | Animal Model | GES Treatment | Duration | % Taurine Depletion | ERG a-wave Amplitude Reduction | ERG b-wave Amplitude Reduction | Reference |
| Retinal Taurine | Rat | 1.5% in drinking water | 1 week | ~50% | - | - | [14] |
| Retinal Taurine | Rat | 1.5% in drinking water | 16 weeks | ~80% | - | ~60% | [14] |
| Retinal Taurine | Rat | 1% in drinking water | 5-6 weeks | ~50% | - | Vmax significantly reduced after 4 weeks | [15] |
| Retinal Taurine | Rat | Not specified | Not specified | ~60% | - | - | [11] |
| ERG | Rat | 1% in drinking water | From gestation to 10 weeks of age | - | Reduced to ~50% of control | Reduced to ~50% of control | [16] |
Table 2: Morphological Changes in the Retina Following GES-Induced Taurine Depletion
| Parameter | Animal Model | GES Treatment | Duration | Observed Morphological Changes | Reference |
| Photoreceptor & RPE Morphology | Rat | 1% in drinking water | 8 weeks | Shorter outer segments, disarray of disks, swollen inner segments, RPE swelling, mitochondrial vacuolization. | [4] |
| Photoreceptor Structure | Newborn Rat | Not specified | First weeks of life | Marked reduction in photoreceptor layer size, deformation of outer segments, profound disorganization of disc membranes. | [5] |
| Retinal Layer Thickness | Rat | 1% in drinking water | 8 weeks | Significant reduction in the number of rod-cell nuclei, width of the outer nuclear layer, and width of the inner retina. | [4] |
| Cone Photoreceptors & RGCs | Mouse | Not specified | Not specified | Reduction in the number of outer/inner segments of cone photoreceptors (20%) and retinal ganglion cells (19%). | [6] |
Experimental Protocols
Protocol 1: Induction of Taurine Deficiency using this compound (GES)
This protocol describes the induction of taurine deficiency in rats by administering GES in their drinking water.
Materials:
-
This compound (GES)
-
Animal drinking water
-
Animal cages and housing facility
-
Male Wistar or Sprague-Dawley rats (age and strain may vary based on experimental design)
Procedure:
-
Preparation of GES Solution: Prepare a 1% to 1.5% (w/v) solution of GES in the animals' drinking water. Ensure the GES is fully dissolved.
-
Animal Acclimation: Acclimate the rats to the housing facility for at least one week before starting the treatment. Provide standard laboratory chow and water ad libitum.
-
Treatment Administration: Replace the regular drinking water with the GES solution for the treatment group. The control group should continue to receive regular drinking water.
-
Monitoring: Monitor the animals daily for any signs of distress. Measure water consumption and body weight regularly (e.g., weekly) to ensure the well-being of the animals and to track any potential side effects of the treatment.
-
Duration of Treatment: The duration of GES treatment can range from a few weeks to several months, depending on the desired level of taurine depletion and the specific research question. A period of 4-8 weeks is common for inducing significant retinal degeneration.[4][15]
-
Tissue Collection: At the end of the treatment period, animals can be euthanized for tissue collection (e.g., retina, plasma, liver) for biochemical or histological analysis.
Caption: Experimental workflow for GES administration.
Protocol 2: Electroretinography (ERG) for Functional Assessment of the Retina
ERG is a non-invasive technique used to measure the electrical responses of the various cell types in the retina.
Materials:
-
ERG recording system
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Topical anesthetic eye drops
-
Mydriatic eye drops (to dilate the pupils)
-
Corneal contact lens electrodes
-
Reference and ground electrodes
-
Ganzfeld dome (for uniform light stimulation)
Procedure:
-
Dark Adaptation: Dark-adapt the animals overnight before the ERG recordings.
-
Anesthesia and Pupil Dilation: Anesthetize the animal and dilate its pupils with a mydriatic agent. Apply a topical anesthetic to the cornea.
-
Electrode Placement: Place the active contact lens electrode on the cornea, the reference electrode subcutaneously near the eye, and the ground electrode subcutaneously on the tail or back.
-
Recording Scotopic ERG: In a dark room, present a series of light flashes of increasing intensity to the eye using the Ganzfeld dome. Record the scotopic (rod-driven) ERG responses. The a-wave, originating from photoreceptors, and the b-wave, reflecting the activity of bipolar cells, are the main components to be analyzed.
-
Light Adaptation: Light-adapt the animal for approximately 10 minutes to a background light to saturate the rods.
-
Recording Photopic ERG: Present a series of light flashes on top of the adapting background to record the photopic (cone-driven) ERG responses.
-
Data Analysis: Measure the amplitudes and implicit times of the a- and b-waves for both scotopic and photopic conditions. Compare the results between the GES-treated and control groups. A reduction in wave amplitudes and an increase in implicit times are indicative of retinal dysfunction.[16][17]
Protocol 3: Histological Analysis of the Retina
Histological analysis is essential for examining the morphological changes in the retina induced by taurine depletion.
Materials:
-
Microscope
-
Microtome
-
Fixative (e.g., 4% paraformaldehyde)
-
Embedding medium (e.g., paraffin (B1166041) or OCT)
-
Stains (e.g., Hematoxylin and Eosin - H&E)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Enucleation and Fixation: Following euthanasia, carefully enucleate the eyes. Create a small slit at the limbus to allow for better fixative penetration and immerse the eyeballs in fixative overnight at 4°C.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin. Alternatively, for cryosectioning, equilibrate the fixed eyes in a sucrose (B13894) solution and embed in OCT compound.
-
Sectioning: Cut thin sections (e.g., 5-10 µm) of the retina using a microtome.
-
Staining: Mount the sections on slides and stain with H&E to visualize the overall retinal structure and cell nuclei. Other specific stains or immunohistochemistry can be used to label specific cell types or markers of degeneration.
-
Microscopy and Analysis: Examine the stained sections under a light microscope. Measure the thickness of the different retinal layers (e.g., outer nuclear layer, outer plexiform layer) and quantify the number of photoreceptor nuclei. Compare the findings between the GES-treated and control groups to assess the extent of retinal degeneration.[4]
Signaling Pathways in Taurine Depletion-Induced Retinal Degeneration
Taurine depletion is known to induce oxidative stress, mitochondrial dysfunction, and apoptosis in retinal cells.[1] While the precise signaling cascades are still under investigation, the following diagram illustrates the proposed pathways leading to retinal cell death.
Caption: Proposed signaling pathway in retinal degeneration.
Conclusion
The use of this compound to induce taurine depletion is a valuable and well-established model for studying the critical role of taurine in maintaining retinal health. The protocols and data presented here provide a foundation for researchers to investigate the mechanisms of retinal degeneration and to explore novel therapeutic strategies aimed at protecting retinal function. Careful experimental design and adherence to established methodologies are crucial for obtaining reliable and reproducible results.
References
- 1. Taurine: a promising nutraceutic in the prevention of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taurine: evidence of physiological function in the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retinal morphology in rats treated with a taurine transport antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the taurine transport antagonist, guanidinoethane sulfonate, and beta-alanine on the morphology of rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of guanidinoethane sulfonate on taurine uptake by rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Depletion of taurine in the adult rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Depletion of retinal taurine by treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taurine depletion increases phosphorylation of a specific protein in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of dark maintenance on retinal biochemistry and function during taurine depletion in the adult rat* | Visual Neuroscience | Cambridge Core [cambridge.org]
- 16. Beneficial effect of intravenous taurine infusion on electroretinographic disorder in taurine deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electroretinographic deficits in rats treated with this compound, a depletor of taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Guanidinoethyl sulfonate solubility and solution preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and preparation of guanidinoethyl sulfonate (GES) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most applications, aqueous buffers are recommended. This compound can be directly dissolved in aqueous solutions to prepare for experiments.[1]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies depending on the solvent. In phosphate-buffered saline (PBS) at pH 7.2, the solubility is approximately 1 mg/mL.[1][2] In water, a higher solubility of 25 mg/mL can be achieved, though this requires sonication to obtain a clear solution.[3][4] It is only very slightly soluble in DMSO and methanol, and heating is required to aid dissolution in these organic solvents.[5]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, particularly if using water as the solvent, it is recommended to first dilute the solution to the final working concentration. Following dilution, the solution should be filtered and sterilized using a 0.22 μm filter before use.[3]
Q4: How stable is this compound in its solid form and in solution?
A4: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1][2] However, aqueous solutions are not recommended to be stored for more than one day.[1] For longer-term storage of stock solutions, it is advised to store them at -80°C for up to six months or at -20°C for up to one month.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | Insufficient agitation or low solubility in the chosen solvent. | Use sonication to aid dissolution, especially when preparing aqueous solutions at higher concentrations.[3][4] If precipitation occurs, gentle heating can also be applied.[3] For organic solvents like DMSO and methanol, heating is necessary.[5] |
| Precipitation observed in the solution after cooling | The solution is supersaturated at a lower temperature. | Re-warm the solution gently before use. Prepare fresh solutions daily to avoid issues related to stability and precipitation.[1] Consider preparing a less concentrated stock solution if precipitation is a persistent issue. |
| Inconsistent experimental results | Degradation of the compound in aqueous solution or improper storage. | Prepare fresh aqueous solutions for each experiment, as storage for more than one day is not recommended.[1] For stock solutions, aliquot and store at -80°C or -20°C to avoid repeated freeze-thaw cycles.[3] |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference |
| Solubility | ~1 mg/mL | PBS (pH 7.2) | [1][2] |
| 25 mg/mL | Water (with sonication) | [3][4] | |
| Very Slightly Soluble | DMSO (with heating) | [5] | |
| Very Slightly Soluble | Methanol (with heating) | [5] | |
| Storage (Solid) | ≥ 4 years | -20°C | [1][2] |
| Storage (Aqueous Solution) | Not recommended for > 1 day | N/A | [1] |
| Storage (Stock Solution) | 6 months | -80°C | [3] |
| 1 month | -20°C | [3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution for In Vitro Assays
-
Weigh the desired amount of crystalline this compound.
-
Add the appropriate volume of aqueous buffer (e.g., PBS pH 7.2) to the solid.
-
Vortex or sonicate the mixture until the solid is completely dissolved.[3][4] Gentle heating may be applied if necessary.[3]
-
If preparing a stock solution, dilute it to the final working concentration.
-
Sterilize the final working solution by passing it through a 0.22 μm filter.[3]
-
Use the freshly prepared solution immediately for the best results.[1]
Protocol 2: In Vivo Administration in Drinking Water (Rodent Model)
-
Based on an established study, a 1% solution of this compound in drinking water was prepared for administration to rats.[6][7][8]
-
To prepare a 1% solution, dissolve 10 grams of this compound in 1 liter of drinking water.
-
Provide this solution as the sole source of drinking water to the animals for the duration of the experimental period.
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Primary mechanisms of action for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Taurocyamine | Sulfonic Acids | Ambeed.com [ambeed.com]
- 5. This compound [chembk.com]
- 6. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on taurine concentrations and fetal growth in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential in vivo toxicity of long-term Guanidinoethyl sulfonate treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Guanidinoethyl sulfonate (GES) in long-term in vivo experiments. The information is based on available scientific literature regarding its physiological effects and potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (GES) in vivo?
A1: this compound (GES), also known as Taurocyamine, is a structural analog of taurine (B1682933).[1][2] Its primary mechanism of action is the competitive inhibition of taurine transporters.[1][2][3] This inhibition leads to a significant depletion of taurine levels in various tissues.[1][2][4] GES has also been shown to have weak agonist and antagonist effects on GABAA receptors and to be a competitive antagonist of glycine (B1666218) receptors (GlyR).[3][5]
Q2: What are the expected effects of long-term GES administration on tissue taurine levels?
A2: Long-term administration of GES in drinking water leads to a substantial decrease in taurine concentrations in numerous tissues. Studies in rats have shown reductions of 50-80% in the brain (hippocampus, cerebellum, cortex), heart, muscle, kidney, liver, and plasma after one month of treatment.[1][2]
Q3: What is the potential for developmental toxicity with GES treatment?
A3: Administration of GES to pregnant rats has been shown to induce significant developmental effects. Treatment from day 11 to 21 of gestation resulted in markedly decreased taurine concentrations in the fetus, placenta, and maternal tissues.[6][7] This was accompanied by a significant drop in the wet weight of the fetal whole body, liver, brain, and placenta.[6][7] These findings suggest that GES can induce a state of taurine deficiency in fetal rats, leading to impaired growth.[6][7]
Q4: Are there any known effects of GES on the central nervous system (CNS) beyond taurine depletion?
A4: Yes, beyond its effects on taurine transport, GES has been shown to interact with inhibitory neurotransmitter receptors. It acts as a competitive antagonist at glycine receptors (GlyR) and can also antagonize GABA-evoked responses.[3][5] These antagonistic actions on inhibitory ionotropic receptors may contribute to potential epileptogenic effects.[5]
Q5: Can GES treatment influence the metabolism of other substances?
A5: Studies have shown that GES can alter the biochemical effects of other compounds. For instance, in rats treated with the pyrrolizidine (B1209537) alkaloid monocrotaline (B1676716) (MONO), GES administration led to changes in hepatic glutathione (B108866) (GSH) and cysteine levels, as well as alterations in the activities of several enzymes involved in detoxification pathways.[8] It also affected the serum amino acid profile.[8]
Troubleshooting Guides
Problem: Unexpected behavioral changes or seizures observed in experimental animals.
-
Possible Cause: The antagonistic action of GES at glycine and GABAA receptors can lead to neuronal hyperexcitability.[5] This may manifest as seizures or other behavioral abnormalities, a documented effect of some guanidino compounds.[9]
-
Troubleshooting Steps:
-
Review Dosing: Ensure the concentration of GES in the drinking water or the administered dose is accurate.
-
Behavioral Monitoring: Implement a detailed behavioral monitoring plan to systematically record the incidence and severity of any abnormal behaviors.
-
Consider Lower Doses: If adverse effects are consistent, consider reducing the concentration of GES.
-
Control Groups: Ensure appropriate control groups (vehicle-only) are included to rule out other experimental confounders.
-
Problem: Significant weight loss or failure to thrive in adult (non-pregnant) animals.
-
Possible Cause: While one study in pregnant rats showed no difference in maternal weight gain[6][7], the profound metabolic changes induced by taurine depletion could potentially impact the overall health and weight of the animals in longer-term studies. Taurine itself plays a role in various metabolic processes.
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to ensure animals are not reducing intake due to taste aversion or general malaise.
-
Body Weight Monitoring: Record body weights at regular intervals (e.g., 2-3 times per week).
-
Metabolic Cages: Consider using metabolic cages to assess for changes in urinary output and composition, as GES is known to increase urinary taurine excretion.[6][7]
-
Assess General Health: Conduct regular health checks, observing for signs of dehydration, lethargy, or poor grooming.
-
Problem: Variability in the extent of taurine depletion between animals.
-
Possible Cause: Individual differences in water intake, metabolism, and transporter expression can lead to variability in the effectiveness of GES treatment.
-
Troubleshooting Steps:
-
Accurate Dosing: If administering via drinking water, measure water intake per cage to estimate the dose received by each animal. For more precise dosing, consider oral gavage.
-
Baseline Measurements: If possible, measure baseline taurine levels in a subset of animals before starting the experiment.
-
Tissue-Specific Analysis: Be aware that the extent of taurine depletion can vary between tissues.[1][2] Analyze taurine levels in all tissues of interest at the end of the study.
-
Increase Sample Size: A larger sample size may be necessary to account for inter-individual variability.
-
Data Presentation
Table 1: Effects of GES on Taurine Concentration and Fetal Growth in Pregnant Rats
| Parameter | Control Group | GES-Treated Group | Percentage of Control | Reference |
| Fetal Whole Body Taurine | - | - | 54% | [6][7] |
| Fetal Liver Taurine | - | - | 37% | [6][7] |
| Fetal Whole Brain Taurine | - | - | 87% | [6][7] |
| Placenta Taurine | - | - | 32% | [6][7] |
| Maternal Liver Taurine | - | - | 33% | [6][7] |
| Maternal Brain Taurine | - | - | 32% | [6][7] |
| Maternal Plasma Taurine | - | - | 46% | [6][7] |
| Fetal Whole Body Weight | Showed significant drop | - | - | [6][7] |
| Fetal Liver Weight | Showed significant drop | - | - | [6][7] |
| Fetal Brain Weight | Showed significant drop | - | - | [6][7] |
| Placental Weight | Showed significant drop | - | - | [6][7] |
| Data is based on the administration of 1% GES in drinking water to pregnant rats from day 11 to 21 of gestation. |
Table 2: Effects of 1-Month GES Treatment on Tissue Taurine Levels in Adult Rats
| Tissue | Taurine Reduction Range | Reference |
| Brain (Hippocampus, Cerebellum, Cortex) | 50% - 80% | [1][2] |
| Heart | 50% - 80% | [1][2] |
| Muscle | 50% - 80% | [1][2] |
| Kidney | 50% - 80% | [1][2] |
| Liver | 50% - 80% | [1][2] |
| Plasma | 50% - 80% | [1][2] |
| Data is based on the administration of GES in drinking water for one month. |
Experimental Protocols
Protocol 1: Induction of Taurine Depletion in Adult Rats
-
Objective: To achieve significant taurine depletion in various tissues for functional studies.
-
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
GES Solution: Prepare a 1% (w/v) solution of this compound in the animals' drinking water.
-
Administration: Provide the GES solution as the sole source of drinking water for a period of one month.[1][2]
-
Housing: House animals under standard laboratory conditions with ad libitum access to the GES solution and standard chow.
-
Monitoring: Monitor water intake and body weight regularly.
-
Endpoint: After the treatment period, euthanize the animals and collect tissues of interest (e.g., brain, heart, liver, kidney, muscle) and plasma for taurine level analysis using methods such as high-performance liquid chromatography (HPLC).
-
Protocol 2: Assessment of Developmental Toxicity in Pregnant Rats
-
Objective: To evaluate the impact of GES-induced taurine depletion on fetal development.
-
Methodology:
-
Animals: Time-mated pregnant Wistar rats.[3]
-
GES Solution: Prepare a 1% (w/v) solution of this compound in the animals' drinking water.
-
Administration: Administer the GES solution from gestational day 11 through day 21.[6][7]
-
Control Group: A control group of pregnant rats should receive regular drinking water.
-
Endpoint Analysis (Gestational Day 21):
-
Euthanize the pregnant dams.
-
Collect maternal blood (for plasma), liver, and brain.
-
Excise the uterus and separate fetuses and placentas.
-
Record the wet weight of each fetus, fetal liver, fetal brain, and placenta.
-
Prepare tissue homogenates from fetal and maternal tissues for taurine concentration analysis.
-
-
Visualizations
Caption: Mechanism of action of this compound (GES).
Caption: Workflow for assessing GES developmental toxicity.
References
- 1. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guanidinoethane sulfonate and the disposition of dietary taurine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on taurine concentrations and fetal growth in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Effects of taurine and guanidinoethane sulfonate on toxicity of the pyrrolizidine alkaloid monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Convulsive action and toxicity of uremic guanidino compounds: behavioral assessment and relation to brain concentration in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Guanidinoethyl Sulfonate on Neurotransmitter Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Guanidinoethyl sulfonate (GES), also known as Taurocyamine, on various neurotransmitter systems.
I. GABAergic System
The GABAergic system is a significant off-target for this compound. GES exhibits a dual action at GABA-A receptors, acting as both a weak partial agonist and an antagonist.
Frequently Asked Questions (FAQs)
-
Q1: I am not observing any current when I apply GES alone to my cells. Does this mean there is no effect on GABA-A receptors? A1: Not necessarily. GES is a weak partial agonist at GABA-A receptors.[1][2][3] The currents elicited by GES alone can be small, representing only a fraction of the maximal current evoked by a full agonist like GABA.[1] The magnitude of the GES-evoked current can be cell-type dependent. For example, in mouse striatal medium spiny neurons and cholinergic interneurons, GES (10 mM) evoked currents that were only about 5-10% of the maximal GABA-evoked currents.[1] Ensure your recording conditions are sensitive enough to detect small currents.
-
Q2: How can I confirm that the effects I am seeing are mediated by GABA-A receptors? A2: The effects of GES on GABA-A receptors can be confirmed by using specific GABA-A receptor antagonists. The currents induced by GES can be attenuated by the competitive antagonist bicuculline (B1666979) and the non-competitive antagonist picrotoxin.[2] If the observed effect is blocked by these antagonists, it is likely mediated by GABA-A receptors.
-
Q3: Does GES affect the response to the endogenous ligand, GABA? A3: Yes, GES can act as an antagonist at GABA-A receptors, reducing the current evoked by GABA.[1][3] This is an important consideration when co-applying GES with GABA or in experimental systems with tonic GABAergic activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable current with GES application | Low receptor expression in the chosen cell type. | Use a cell line known to express a high density of GABA-A receptors or primary neurons from a region with prominent GABAergic signaling. |
| Insufficient GES concentration. | The EC50 for GES-induced currents in striatal neurons is in the micromolar range (534 ± 65 μM).[1] Ensure you are using a concentration sufficient to elicit a response. | |
| Voltage-clamp holding potential is near the chloride reversal potential. | GES-induced currents are carried by chloride ions. Ensure your holding potential is sufficiently far from the chloride reversal potential to allow for a measurable current. | |
| Variability in GES-evoked currents between experiments | Differences in cell health or passage number. | Use cells from a consistent passage number and ensure optimal culture conditions. |
| Inconsistent solution exchange during drug application. | Ensure a rapid and complete exchange of the extracellular solution to achieve a consistent concentration of GES at the receptor. | |
| Difficulty in determining if GES is acting as an agonist or antagonist | Complex interaction at the receptor. | To isolate the agonistic properties, apply GES alone. To observe antagonism, co-apply GES with a known concentration of GABA and measure the reduction in the GABA-evoked current. |
Quantitative Data: Interaction of GES with GABA-A Receptors
| Parameter | Value | Cell Type | Reference |
| EC50 (Agonist effect) | 534 ± 65 μM | Mouse Striatal Neurons | [1] |
| Hill Coefficient (Agonist effect) | 0.93 ± 0.09 | Mouse Striatal Neurons | [1] |
Experimental Protocols
A key experiment to characterize the effects of GES on GABA-A receptors is whole-cell patch-clamp electrophysiology .
Objective: To measure the currents elicited by GES alone (agonist effect) and the effect of GES on GABA-evoked currents (antagonist effect) in isolated neurons or cultured cells.
Materials:
-
Isolated neurons (e.g., from mouse striatum) or a suitable cell line expressing GABA-A receptors.
-
External solution (e.g., containing in mM: 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.3).
-
Internal solution (e.g., containing in mM: 120 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2).
-
This compound (GES) stock solution.
-
GABA stock solution.
-
GABA-A receptor antagonists (e.g., bicuculline, picrotoxin).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Prepare isolated neurons or cultured cells on coverslips.
-
Place a coverslip in the recording chamber on the microscope and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
To measure agonist effects:
-
Rapidly apply GES at various concentrations to the cell using a fast-perfusion system.
-
Record the inward currents elicited by GES.
-
Construct a dose-response curve to determine the EC50 and Hill coefficient.
-
-
To measure antagonist effects:
-
Apply a fixed concentration of GABA to elicit a control current.
-
Co-apply the same concentration of GABA with increasing concentrations of GES.
-
Measure the reduction in the peak amplitude of the GABA-evoked current.
-
To confirm competitive antagonism, perform a full GABA dose-response curve in the absence and presence of a fixed concentration of GES.
-
Signaling Pathway and Experimental Workflow Diagrams
II. Glycinergic System
This compound acts as a competitive antagonist at glycine (B1666218) receptors (GlyR).[1][3] This is a critical off-target effect to consider, especially in regions of the central nervous system where glycinergic neurotransmission is prominent, such as the spinal cord and brainstem.
Frequently Asked Questions (FAQs)
-
Q1: Does GES activate glycine receptors on its own? A1: No, studies have shown that GES does not gate glycine receptors, meaning it does not activate them to produce a current.[1][3] Its primary action at this receptor is antagonism.
-
Q2: How does the antagonism of GES at glycine receptors manifest in electrophysiological recordings? A2: GES will cause a rightward shift in the dose-response curve of glycine without a change in the maximal response, which is characteristic of competitive antagonism.[1] This means that higher concentrations of glycine will be required to elicit the same level of response in the presence of GES.
-
Q3: Is the antagonistic effect of GES on glycine receptors voltage-dependent? A3: No, the block of glycine-evoked currents by GES has been shown to be independent of the membrane voltage.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable antagonism of glycine-evoked currents | GES concentration is too low. | The IC50 for GES antagonism of glycine-evoked currents is in the micromolar range (565 ± 38 μM).[1] Ensure you are using an appropriate concentration range. |
| Glycine concentration is too high. | In competitive antagonism, a high concentration of the agonist can overcome the block. Use a concentration of glycine that is near its EC50 to effectively observe antagonism. | |
| Inconsistent results in antagonism experiments | Incomplete solution exchange. | Ensure rapid and complete solution exchange to accurately control the concentrations of both glycine and GES at the receptor. |
| Receptor desensitization. | Glycine receptors can desensitize with prolonged agonist application. Use a rapid application system and allow for sufficient washout between applications to minimize desensitization. |
Quantitative Data: Interaction of GES with Glycine Receptors
| Parameter | Value | Cell Type | Reference |
| IC50 (Antagonist effect on Glycine-evoked currents) | 565 ± 38 μM | Mouse Striatal Neurons | [1] |
| Hill Coefficient (Antagonist effect) | 1.2 ± 0.07 | Mouse Striatal Neurons | [1] |
| Glycine EC50 (Control) | 62 ± 1.8 μM | Mouse Striatal Neurons | [1] |
| Glycine EC50 (in presence of 0.5 mM GES) | 154 ± 24 μM | Mouse Striatal Neurons | [1] |
Experimental Protocols
The primary method for investigating the antagonistic effects of GES on glycine receptors is competitive binding assays and whole-cell patch-clamp electrophysiology . The electrophysiology protocol is similar to that described for GABA-A receptors, with glycine being used as the agonist.
Objective of Competitive Binding Assay: To determine the affinity of GES for the glycine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Brain tissue homogenate or cell membranes expressing glycine receptors.
-
Radiolabeled glycine receptor antagonist (e.g., [3H]strychnine).
-
This compound (GES).
-
Unlabeled glycine.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare membrane homogenates from a brain region rich in glycine receptors (e.g., spinal cord, brainstem).
-
In a series of tubes, add a fixed concentration of the radiolabeled ligand.
-
To different tubes, add increasing concentrations of unlabeled GES.
-
Include tubes for total binding (only radioligand) and non-specific binding (radioligand plus a high concentration of unlabeled glycine).
-
Add the membrane preparation to each tube and incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each GES concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
III. Dopaminergic and Serotonergic Systems
Currently, there is a lack of direct evidence in the scientific literature detailing the off-target effects of this compound on the dopaminergic and serotonergic systems. However, studies on the parent compound, taurine (B1682933), and other taurine analogues suggest that this is a potential area for investigation.
Frequently Asked Questions (FAQs)
-
Q1: Is there any evidence that GES interacts with dopamine (B1211576) or serotonin (B10506) receptors? A1: Direct binding studies of GES to dopamine and serotonin receptors have not been reported in the literature. Therefore, its affinity for these receptors is unknown.
-
Q2: Could GES affect dopamine or serotonin levels in the brain? A2: While there is no direct evidence for GES, its parent compound, taurine, has been shown to potentiate potassium-stimulated dopamine release in the striatum.[4] Another taurine analogue, homotaurine, has been associated with an increase in striatal dopamine.[5] Taurine has also been found to inhibit the synthesis and release of serotonin in certain brain regions.[6] These findings suggest that taurine analogues as a class may have the potential to modulate dopaminergic and serotonergic systems, but specific studies on GES are required to confirm this.
-
Q3: What experiments could be performed to investigate the potential effects of GES on these systems? A3: To investigate the potential effects of GES on the dopaminergic and serotonergic systems, the following experiments could be considered:
-
Receptor Binding Assays: Perform competitive binding assays using radiolabeled ligands for various dopamine (D1, D2, etc.) and serotonin (5-HT1A, 5-HT2A, etc.) receptor subtypes to determine if GES has any affinity for these receptors.
-
Neurotransmitter Release and Uptake Assays: Use techniques like in vivo microdialysis or synaptosome preparations to measure the effect of GES on the release and uptake of dopamine and serotonin.
-
Enzyme Activity Assays: Investigate the effect of GES on the activity of key enzymes involved in the synthesis and metabolism of dopamine and serotonin, such as tyrosine hydroxylase, tryptophan hydroxylase, and monoamine oxidase.
-
Considerations for Experimental Design
Given the lack of existing data, researchers should approach the investigation of GES on dopaminergic and serotonergic systems with a screening mindset. A broad panel of receptor binding assays would be an efficient first step to identify any potential interactions. If binding is observed, functional assays should follow to determine the nature of the interaction (agonist, antagonist, allosteric modulator). In vivo microdialysis would be a valuable tool to assess the net effect of GES on the extracellular levels of these neurotransmitters in specific brain regions.
Logical Relationship Diagram
References
- 1. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Interactions of taurine and dopamine in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glutamate, GABA, glycine and taurine modulate serotonin synthesis and release in rostral and caudal rhombencephalic raphe cells in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Convulsive Effects of Guanidinoethyl Sulfonate (GES)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected convulsive effects observed during the administration of Guanidinoethyl sulfonate (GES).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GES) and what is its primary known function?
This compound (GES) is a structural analogue of taurine (B1682933).[1][2][3] It is widely used in research as a competitive inhibitor of the taurine transporter (TauT), leading to reduced taurine levels in various tissues, including the brain.[1][2][3]
Q2: What are the unexpected convulsive effects associated with GES administration?
Administration of GES has been shown to increase seizure susceptibility.[4] In animal models, such as E1 mice, oral administration of a 1% GES solution led to an increased incidence of convulsions starting from the third day of administration and persisting for up to six months.[4] Other guanidino compounds have also been shown to induce long-lasting generalized convulsions.[5]
Q3: What is the proposed mechanism behind GES-induced convulsions?
The epileptogenic action of GES is thought to be due to its antagonistic effects at inhibitory ionotropic receptors.[1] Specifically, GES has been shown to be a weak agonist and an antagonist at GABA-A receptors and a competitive antagonist at glycine (B1666218) receptors (GlyR).[1] By interfering with these primary inhibitory neurotransmitter systems, GES can lead to a state of hyperexcitability in the brain, increasing the likelihood of seizures. The increased seizure susceptibility in E1 mice has been linked to effects on glutamatergic neurons.[4]
Q4: Does GES interact with other receptors or transporters?
Yes, beyond its primary action on the taurine transporter and its effects on GABA-A and glycine receptors, the selectivity of GES has been questioned.[1] It has been found to inhibit creatine (B1669601) transport.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving GES.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Seizures in Animal Models | The dosage of GES may be too high, leading to excessive inhibition of GABAergic and glycinergic systems. | - Review the dosage and administration route. For example, a 1% GES solution administered orally has been shown to induce convulsions in E1 mice.[4] - Consider reducing the concentration of GES. - Monitor animals closely for any signs of seizure activity. |
| Variability in Electrophysiological Recordings | The complex pharmacology of GES, acting on multiple receptors (GABA-A, Glycine), can lead to inconsistent results.[1] | - Ensure consistent and accurate drug application, especially in fast-application systems. - Use specific antagonists for GABA-A receptors (e.g., gabazine) and glycine receptors (e.g., strychnine) to isolate the effects of GES on each system.[1] - Be aware that GES can act as both a weak agonist and an antagonist at GABA-A receptors.[1] |
| Difficulty Replicating Taurine Depletion Effects | The effects of GES may not be solely due to taurine depletion, as it interacts with other targets. | - Measure taurine levels in your experimental model to confirm depletion. GES in drinking water for one month has been shown to reduce taurine levels by 50-80% in various rat tissues.[2][3] - Consider the direct receptor-modulating effects of GES in the interpretation of your data.[1] |
| Inconsistent Cellular Responses | The effects of GES can be cell-type specific. | - Characterize the receptor expression profile of your cells of interest (e.g., GABA-A and glycine receptor subunits). - Note that the effect of GES on glycine receptors can differ between species (e.g., mouse vs. rat) due to variations in GlyR subunit expression.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data from electrophysiological studies on GES.
Table 1: Agonistic Properties of GES at GABA-A Receptors
| Cell Type | GES Concentration | Response (% of max GABA response) | EC50 (µM) |
| Mouse Striatal Medium Spiny Neurons | 10 mM | 9.9 ± 2.3% | 534 ± 65 |
| Mouse Striatal Cholinergic Interneurons | 10 mM | 5.6 ± 1.1% | Not Reported |
| Murine Cerebellar Granular Cells | Not Reported | Not Reported | 321 |
Data sourced from Sergeeva et al.[1]
Table 2: Antagonistic Properties of GES at Glycine Receptors
| Preparation | GES Concentration | Effect on Glycine Dose-Response Curve | Glycine EC50 (Control) | Glycine EC50 (with GES) |
| Mouse Striatal Neurons | 0.5 mM | Rightward shift | 62 ± 1.8 µM | 154 ± 24 µM |
| Rat Cholinergic Interneurons | 0.5 mM | Rightward shift | 114 ± 5 µM | 200 ± 5 µM |
Data sourced from Sergeeva et al.[1]
Experimental Protocols
1. Whole-Cell Patch-Clamp Recording in Acutely Isolated Striatal Neurons
This protocol is adapted from studies investigating the interaction of GES with GABA-A and glycine receptors.[1]
-
Animal Model: 4–10-week-old male C57/Bl6 mice.
-
Slice Preparation:
-
Prepare 400 µm thick horizontal striatal slices.
-
Incubate slices in a solution containing (in mM): 124 NaCl, 3.7 KCl, 1.24 NaH2PO4, 1.3 MgSO4, 2.0 CaCl2, 25.6 NaHCO3, 20 glucose, saturated with 95% O2 and 5% CO2.
-
-
Cell Isolation: Acutely isolate striatal neurons from the slices.
-
Electrophysiology:
-
Perform whole-cell voltage-clamp recordings.
-
Use a fast drug application system for rapid exposure of isolated neurons to GES and other compounds.
-
Hold neurons at a potential of -60 mV to record inward currents.
-
-
Solutions:
-
External Solution: Standard artificial cerebrospinal fluid (aCSF).
-
Internal Solution: Containing a chloride salt (e.g., CsCl) to allow for the measurement of chloride currents.
-
-
Data Analysis:
-
Measure the peak amplitude of currents evoked by GABA, glycine, and GES.
-
Construct dose-response curves to determine EC50 and IC50 values.
-
Visualizations
Caption: Mechanism of GES-induced convulsive effects.
Caption: Workflow for electrophysiological experiments.
References
- 1. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased seizure susceptibility induced by guanidinoethane sulfonate in E1 mice and its relation to glutamatergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convulsive action and toxicity of uremic guanidino compounds: behavioral assessment and relation to brain concentration in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting experimental artifacts with Guanidinoethyl sulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Guanidinoethyl sulfonate (GES), also known as Taurocyamine. The information provided will help interpret experimental results and mitigate potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (GES)?
A1: this compound is a structural analogue of taurine (B1682933) and is primarily used as a competitive inhibitor of the taurine transporter (TauT).[1][2] This inhibition leads to a depletion of taurine levels in various tissues. However, its mechanism for depleting taurine is complex, involving not only the inhibition of transport but also interference with taurine synthesis.[3][4]
Q2: I'm observing unexpected neurological effects in my experiment when using GES to deplete taurine. What could be the cause?
A2: These effects are likely due to the known off-target activities of GES. In addition to inhibiting the taurine transporter, GES also acts on major inhibitory neurotransmitter receptors. It is a competitive antagonist of glycine (B1666218) receptors (GlyR) and has both weak agonist and antagonist effects on GABA-A receptors.[1][5][6] These actions can lead to confounding neurological effects, such as epileptogenic activity, that are independent of taurine depletion.[1]
Q3: My results show that GES is mimicking the effects of taurine in my synaptic plasticity experiment. Is this a known phenomenon?
A3: Yes, this is a documented experimental artifact. While GES is used to deplete taurine, it has also been shown to mimic the action of taurine in some contexts. For example, in hippocampal slices, a brief application of GES can replicate taurine's effect on converting a decremental long-term potentiation (LTP) into a durable late-LTP.[2][7] This suggests that in some cellular mechanisms, GES may substitute for taurine's function.
Q4: Are there established protocols for inducing taurine deficiency in vivo using GES?
A4: Yes, a common method is to administer GES in the drinking water of laboratory animals. For instance, providing a 1% GES solution in the drinking water to rats for one month has been shown to effectively reduce taurine levels by 50-80% in various brain and peripheral tissues.[2][7] Another study in pregnant rats used a 1% GES solution from gestational day 11 to 21 to induce taurine deficiency in fetuses.
Q5: What are the potential physiological consequences of GES administration in vivo?
A5: Besides the intended taurine depletion, GES administration can have other physiological effects. In pregnant rats, it can lead to reduced fetal body and organ weights. Conversely, in models of forebrain ischemia, pretreatment with GES has been shown to have a neuroprotective effect, increasing the survival rate of hippocampal neurons.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected changes in neuronal excitability or seizure-like activity. | Off-target effects on glycine and GABA-A receptors.[1][5][6] | - Use specific antagonists for GlyR (e.g., strychnine) and GABA-A receptors (e.g., bicuculline) to dissect the contribution of these off-target effects. - Consider using an alternative method for taurine depletion if feasible. - Lower the concentration of GES to a range that minimizes off-target effects while still achieving sufficient taurine depletion. |
| GES produces an effect similar to taurine, confounding the depletion study. | GES can mimic taurine's function in some biological processes, such as synaptic plasticity.[2][7] | - Design control experiments where taurine is added back to the system after GES treatment to see if the effect is reversed or occluded. - Utilize a structurally different taurine transport inhibitor to see if the effect is specific to GES. |
| Inconsistent levels of taurine depletion across experiments. | The taurine-depleting action of GES is complex, involving both transport inhibition and interference with synthesis.[3][4] The dietary intake of taurine can also influence the effectiveness of GES.[4] | - Standardize the diet of experimental animals to control for variations in taurine intake. - Measure taurine levels in both plasma and the tissue of interest to get a complete picture of the depletion. - Ensure consistent administration of GES (e.g., concentration in drinking water, duration of treatment). |
| Observed effects on fetal development in studies with pregnant animals. | GES-induced taurine deficiency is known to impact fetal growth and organ weight. | - Carefully monitor maternal and fetal health throughout the experiment. - Acknowledge this as a potential and direct consequence of taurine depletion and not necessarily an off-target artifact of GES itself. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound (GES)
| Target | Activity | Concentration | System |
| Taurine Transporter | Competitive Inhibition (Ki) | 1.75 mM | Rat Hepatocytes |
| Glycine Receptor (GlyR) | Competitive Antagonism (IC50) | 565 µM | Mouse Striatal Neurons |
| Glycine-induced currents | Reduction to 36 ± 2.7% of control | 1 mM | Mouse Giant Aspiny Neurons |
| GABA-A Receptor | Weak Agonist and Antagonist | 1 mM | Mouse Striatal Neurons |
Table 2: In Vivo Effects of this compound (GES) Administration
| Animal Model | Administration Protocol | Effect on Taurine Levels | Other Observed Effects |
| Adult Male Gerbils | 625 mg/kg; intraperitoneal injection; once a day for 2 weeks | Not specified | Increased survival of hippocampal CA1 neurons post-ischemia.[5] |
| Wistar Pregnant Rats | 1% in drinking water; gestational day 11-21 | 32-87% decrease in fetal tissues | Reduced fetal body and organ weights.[5] |
| Rats | 1% in drinking water for 1 month | 50-80% decrease in brain and peripheral tissues | Mimicked taurine's effect on long-term potentiation.[2] |
Key Experimental Protocols
Protocol 1: In Vivo Taurine Depletion in Rodents via Drinking Water
-
Preparation of GES Solution: Prepare a 1% (w/v) solution of this compound in the animals' drinking water. Ensure the GES is fully dissolved.
-
Animal Housing: House the animals in standard conditions with ad libitum access to the GES-containing drinking water and standard chow.
-
Treatment Duration: Continue the administration for the desired period. A duration of 4 weeks is reported to be effective for significant taurine depletion in adult rats.[2]
-
Monitoring: Monitor the animals' daily water intake and general health.
-
Tissue Collection: At the end of the treatment period, collect blood and tissues of interest for taurine level analysis and other experimental endpoints.
Protocol 2: Electrophysiological Recording of GES Off-Target Effects
-
Cell Preparation: Prepare isolated striatal neurons from mice for whole-cell patch-clamp recording.
-
Recording Setup: Use standard electrophysiological recording equipment and solutions.
-
Drug Application: Apply agonists such as glycine or GABA via a fast application system to evoke currents.
-
GES Application: Co-apply or pre-apply GES at various concentrations (e.g., 0.5 mM to 1 mM) with the agonist to measure its effect on the evoked currents.[1][5]
-
Data Analysis: Construct dose-response curves to determine the nature of the inhibition (competitive vs. non-competitive) and calculate parameters like IC50.[1]
Visualizations
Caption: Intended and off-target effects of this compound (GES).
Caption: Troubleshooting workflow for unexpected results with GES.
Caption: Experimental workflow for in vivo taurine depletion using GES.
References
- 1. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Guanidinoethane sulfonate and the disposition of dietary taurine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to handle deviating control values in Guanidinoethyl sulfonate concentration-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with deviating control values in Guanidinoethyl sulfonate (GES) concentration-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GES) and what are its primary mechanisms of action?
This compound (also known as Taurocyamine) is a structural analog of taurine (B1682933).[1][2][3] Its primary mechanisms of action include:
-
Competitive inhibition of taurine transporters : GES blocks the uptake of taurine.[1][2][3][4]
-
Competitive antagonism of glycine (B1666218) receptors (GlyR) : It can block glycine-mediated chloride influx.[1][4]
-
Weak agonist and antagonist effects on GABA-A receptors .[1][4][5]
These interactions can influence neuronal activity and are important considerations in experimental design and data interpretation.[1][5]
Q2: What are "deviating control values" in a concentration-response curve?
Deviating control values occur when the response of the negative (or solvent) control samples differs significantly from the response of the lowest, ineffective concentrations of the test compound.[6][7] This can lead to a poor fit of the concentration-response curve and biased estimates of key parameters like the EC50.[6][7] This issue is a common occurrence in toxicological and pharmacological studies.[6][7][8][9]
Q3: Why might my negative control values deviate from the low-concentration data points in my GES experiment?
Several factors can contribute to this discrepancy:
-
Solvent Effects : The vehicle used to dissolve GES may have a slight biological effect on its own that is not present in the untreated control wells.
-
Inherent Biological Variability : Biological systems naturally have a degree of random variation.[12][13]
Q4: Should I always exclude deviating control values from my analysis?
Not necessarily. The decision to exclude control values should be made carefully and based on specific criteria. One recommendation suggests that if you have at least two concentrations in the no-effect range with low variance, and your controls are clearly deviating, omitting the controls before fitting the model can be beneficial.[6][7] However, if data in the no-effect range is sparse, other models like the Brain-Cousens model might be more appropriate.[6][7]
Troubleshooting Guides
Guide 1: Systematic Approach to Investigating Deviating Control Values
If you observe a discrepancy between your negative controls and the baseline of your GES concentration-response curve, follow these steps:
-
Visual Inspection of Raw Data and Curve Fit :
-
Statistical Outlier Analysis :
-
Before removing any data points, apply a statistical test to identify outliers. The ROUT method is a robust option for non-linear regression.[15][16] Other methods like Grubbs' or Dixon's test can be used but may have limitations with small replicate numbers.[12][15][16]
-
Document any outliers identified and the statistical method used. According to USP guidelines, removing data based solely on statistical tests should be done sparingly.[15]
-
-
Evaluate Experimental Design and Execution :
-
Check your experimental records for any notes on procedural errors, such as pipetting mistakes or bubbles.[12]
-
Assess the health and confluence of the cells at the time of the experiment.
-
Data Analysis Strategies :
-
Strategy A: Include Controls (Default) : Fit the curve using all data, including the controls. This is the standard approach.
-
Strategy B: Exclude Controls : If the controls are statistically identified as outliers and there are sufficient data points at the low-dose plateau to define the baseline, re-fit the curve without the control data.[6][7] Compare the goodness-of-fit (e.g., R-squared) and the resulting EC50 values between Strategy A and B.
-
Strategy C: Normalize the Data : Transform your data by setting the average of the negative controls as 0% or 100% response (depending on the assay) and the maximal response to the other extreme. This can help in comparing results across multiple experiments but doesn't change the EC50 or Hill Slope.[14]
-
-
Refine Experimental Protocol :
Data Presentation
Table 1: Reported IC50 and EC50 Values for this compound (GES)
| Receptor/Transporter | Effect | Test System | Reported Value | Reference |
| Glycine Receptor (GlyR) | Antagonist (IC50) | Mouse Striatal Neurons | 565 µM | [4] |
| Glycine Receptor (GlyR) | Shift in Glycine EC50 | Mouse Striatal Neurons | From 62 µM to 154 µM (at 0.5 mM GES) | [1] |
| Glycine Receptor (GlyR) | Shift in Glycine EC50 | Rat Cholinergic Interneurons | From 114 µM to 200 µM (at 0.5 mM GES) | [1] |
| GABA-A Receptor | Agonist (EC50) | Mouse Striatal Neurons | 534 µM | [1] |
| Taurine Transporter | Inhibitor (Ki) | Rat Hepatocytes | 1.75 mM | [2][3] |
Experimental Protocols
Protocol 1: General Method for Generating a GES Concentration-Response Curve
This protocol outlines a general procedure for an in-vitro cell-based assay. Specific cell types, reagents, and endpoints will vary.
-
Cell Culture and Seeding :
-
Culture cells under standard conditions, ensuring they are healthy and in the logarithmic growth phase.
-
Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of GES Solutions :
-
Prepare a high-concentration stock solution of GES in an appropriate solvent (e.g., sterile PBS).[3]
-
Perform a serial dilution of the GES stock solution in culture medium to create a range of working concentrations. A 10-point, 1:3 dilution series is common.
-
Include a "vehicle control" (medium with solvent at the highest concentration used) and a "no-treatment control" (medium only).
-
-
Cell Treatment :
-
Remove the old medium from the cells.
-
Add the prepared GES working solutions and controls to the appropriate wells. It is recommended to have at least three replicates for each condition.[17]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessing Cell Response :
-
At the end of the incubation period, measure the desired endpoint. This could be cell viability (e.g., using an MTS or PrestoBlue assay), cytotoxicity (e.g., LDH release), or a specific functional readout.
-
Follow the manufacturer's instructions for the chosen assay kit.
-
Read the plate using a plate reader at the appropriate wavelength.
-
-
Data Analysis :
-
Subtract the background absorbance/fluorescence.
-
Plot the response (Y-axis) against the log of the GES concentration (X-axis).
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[14][18]
-
Determine the EC50/IC50, Hill slope, and top and bottom plateaus of the curve.[14]
-
Visualizations
References
- 1. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Biochemicals - CAT N°: 17572 [bertin-bioreagent.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Handling deviating control values in concentration-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inclusion of Control Data in Fits to Concentration–Response Curves Improves Estimates of Half-Maximal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 14. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 15. Robust Regression: An effective Tool for detecting Outliers in Dose-Response Curves – BEBPA [bebpa.org]
- 16. Outliers in Dose-Response Curves: What are they, and what can we do about it? – BEBPA [bebpa.org]
- 17. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reversing the Effects of Guanidinoethyl Sulfonate in Washout Experiments
Welcome to the technical support center for researchers utilizing Guanidinoethyl sulfonate (GES) in their experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in effectively reversing the effects of GES through washout procedures. As a competitive inhibitor of the taurine (B1682933) transporter (TauT) and a competitive antagonist of the glycine (B1666218) receptor (GlyR), the actions of GES are reversible, allowing for the study of functional recovery in your experimental model.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GES) and what are its primary molecular targets?
A1: this compound, also known as taurocyamine, is a structural analog of taurine.[1] Its primary molecular targets are:
-
Taurine Transporter (TauT): GES is a competitive inhibitor of TauT, blocking the uptake of taurine into cells.[1][2] This property is often used to experimentally induce taurine depletion in tissues.[1][3]
-
Glycine Receptor (GlyR): GES acts as a competitive antagonist at glycine receptors, thereby inhibiting glycinergic neurotransmission.[4]
-
GABA-A Receptor (GABAAR): GES has been reported to have weak agonist and antagonist effects on GABAA receptors.
Q2: Are the effects of GES reversible?
A2: Yes, because GES acts as a competitive inhibitor/antagonist, its effects are surmountable and reversible upon its removal from the experimental system. By washing out GES, the inhibitor will dissociate from its binding sites on the taurine transporter and glycine receptor, allowing for the recovery of their normal function.
Q3: How long does it take to reverse the effects of GES after washout?
A3: The time required for complete reversal of GES effects can vary depending on several factors, including the concentration of GES used, the duration of exposure, the specific experimental model (e.g., cell culture, brain slices), and the efficiency of the washout procedure. While specific time-course data for GES washout is not extensively published, the recovery from competitive antagonism at glycine receptors can be rapid, with functional restoration observed shortly after removal of the antagonist.[4] For taurine depletion induced by prolonged in vivo GES treatment, recovery will be a much longer process dependent on dietary taurine intake and endogenous synthesis.
Q4: What are the expected outcomes of a successful GES washout?
A4: A successful washout should lead to:
-
Restoration of taurine transport activity.
-
Recovery of glycine receptor-mediated currents to pre-GES treatment levels.
-
Reversal of any physiological or cellular effects observed during GES application.
Troubleshooting Guides
Issue 1: Incomplete Reversal of GES Effects After Washout
Possible Causes:
-
Insufficient Washout Duration or Frequency: The washout procedure may not be long enough or repeated enough times to completely remove all traces of GES from the experimental system.
-
High Concentration of GES Used: Higher concentrations of GES will require a more extensive washout to be fully removed.
-
'Sticky' Compound: GES may non-specifically bind to the surface of your culture dish or tissue preparation, leading to a slow release back into the medium.
-
Cellular Accumulation: Although less likely for a competitive inhibitor, some intracellular accumulation cannot be entirely ruled out, which would require a longer diffusion time to be cleared.
Solutions:
| Solution | Detailed Protocol |
| Increase Washout Duration and Frequency | Increase the number of washes with fresh, pre-warmed buffer (e.g., from 3 to 5-7 washes). Extend the duration of each wash step (e.g., from 1-2 minutes to 5-10 minutes) to allow for more complete diffusion of GES out of the tissue or cell layer. |
| Optimize Washout Buffer | Ensure the washout buffer is at the appropriate physiological temperature (e.g., 37°C for cell culture) and pH to maintain cell health and facilitate inhibitor dissociation. For electrophysiology, continuous perfusion with fresh artificial cerebrospinal fluid (aCSF) at a steady flow rate is recommended. |
| Incorporate a 'Resting' Period | After the initial series of washes, incubate the cells or tissue in a larger volume of fresh, GES-free medium for an extended period (e.g., 30-60 minutes) before starting your post-washout recordings or assays. This can help to clear any remaining GES from the system. |
| Validate Washout Efficacy | If possible, use an analytical method (e.g., HPLC) to measure the concentration of GES in the final wash solution to confirm its complete removal. |
Issue 2: Poor Cell/Tissue Health After Washout Procedure
Possible Causes:
-
Mechanical Stress: Vigorous washing or perfusion can cause detachment of adherent cells or damage to delicate tissue preparations like brain slices.
-
Osmotic or Temperature Shock: Using a washout buffer that is not properly warmed or isotonically balanced can stress or kill cells.
-
Extended Time Outside Optimal Conditions: Prolonged washout procedures outside of a controlled incubator environment can be detrimental to cell health.
Solutions:
| Solution | Detailed Protocol |
| Gentle Buffer Exchange | For adherent cells, add and aspirate washout solutions gently from the side of the culture dish to avoid dislodging the cell monolayer. For tissue slices, ensure the perfusion flow rate is not excessively high. |
| Use Pre-Warmed and Isotonic Solutions | Always pre-warm your washout buffer (e.g., PBS, aCSF) to the experimental temperature (typically 37°C) before use. Ensure the buffer is isotonic to the culture medium. |
| Minimize Handling Time | Perform the washout steps efficiently to reduce the time cells or tissues are outside of the incubator or recording chamber. |
| Allow for a Recovery Period | After the final wash, allow the cells or tissue to recover in fresh medium for at least 15-30 minutes before proceeding with subsequent experiments. |
Experimental Protocols
Protocol 1: Washout of GES from Cell Culture for Taurine Uptake Assay
-
Pre-Washout: Following incubation with GES, aspirate the GES-containing medium from the cell culture plate.
-
Initial Wash: Gently add pre-warmed (37°C) phosphate-buffered saline (PBS) to each well. For a 24-well plate, use 1 mL of PBS per well.
-
Incubation: Incubate the plate at room temperature for 5 minutes.
-
Aspiration: Gently aspirate the PBS.
-
Repeat: Repeat steps 2-4 for a total of 4-5 washes.
-
Final Wash: After the final PBS wash, add fresh, pre-warmed culture medium to the cells.
-
Recovery: Incubate the cells for at least 30 minutes at 37°C in a CO2 incubator to allow for functional recovery before initiating the taurine uptake assay.
Protocol 2: Washout of GES in Brain Slice Electrophysiology
-
Pre-Washout: After recording the effects of GES, switch the perfusion line from the GES-containing artificial cerebrospinal fluid (aCSF) to a fresh, GES-free aCSF reservoir.
-
Continuous Perfusion: Maintain a constant perfusion rate (e.g., 2-3 mL/min) of the GES-free aCSF over the brain slice.
-
Washout Duration: Continue the washout perfusion for a minimum of 15-20 minutes. The exact duration may need to be optimized based on the concentration of GES used and the specific neuronal population being studied.
-
Monitor Recovery: Continuously monitor the electrophysiological parameter of interest (e.g., glycine-evoked currents) during the washout period to observe the time course of recovery.
-
Stable Baseline: Ensure that the recorded parameter returns to a stable baseline that is comparable to the pre-GES application level before proceeding with further experiments.
Data Presentation
Table 1: Summary of this compound (GES) Inhibitory Activity
| Target | Species | Experimental Model | Method | Parameter | Value | Reference |
| Taurine Transporter | Rat | Hepatocytes | Taurine Uptake Assay | Ki | 1.75 mM | |
| Glycine Receptor | Mouse | Striatal Neurons | Electrophysiology | IC50 | 565 µM | [1] |
| GABAA Receptor | Mouse | Striatal Neurons | Electrophysiology | EC50 (agonist effect) | 534 ± 65 µM | [4] |
Note: Quantitative data on the time-course of recovery after GES washout is limited in the current literature. The provided protocols are based on general principles for the washout of competitive inhibitors.
Visualizations
Signaling Pathways and Experimental Logic
Caption: Logical flow of GES action and its reversal through washout.
Caption: General experimental workflow for a GES washout experiment.
References
- 1. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of human taurine transporter uptake and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of taurine depletion with guanidinoethanesulfonate on bile acid metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Time Course of Transmitter at Glycinergic Synapses onto Motoneurons - PMC [pmc.ncbi.nlm.nih.gov]
Guanidinoethyl sulfonate stability in solution and proper storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of Guanidinoethyl Sulfonate (GES) in solution. It includes troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
Researchers may encounter several issues when working with this compound solutions. This guide provides solutions to common problems.
Problem: Precipitate Formation in Solution
Symptoms:
-
Visible solid particles or cloudiness in the solution after dissolving the compound.
-
Precipitate forms after the solution has been stored, especially at lower temperatures.
Possible Causes:
-
The concentration of GES exceeds its solubility limit in the chosen solvent.
-
The temperature of the solution has decreased, reducing the solubility of GES.
-
Interaction with other components in a complex buffer system.
Solutions:
-
Increase Solubility: Gentle heating and/or sonication can aid in the dissolution of GES.[1]
-
Verify Concentration: Ensure the intended concentration does not exceed the known solubility limits in your specific solvent (see solubility data below).
-
Solvent Choice: For higher concentrations, consider using water, where GES has a higher solubility, before diluting to your final buffer.[1]
-
Fresh Preparation: It is highly recommended to prepare GES solutions fresh before each experiment to avoid issues with precipitation upon storage.[1]
Problem: Loss of Compound Activity
Symptoms:
-
Inconsistent or weaker than expected biological effects in assays.
-
Reduced efficacy over time when using a stored stock solution.
Possible Causes:
-
Degradation of GES in the aqueous solution. Aqueous solutions are not recommended for storage for more than one day.[2]
-
Repeated freeze-thaw cycles of the stock solution leading to compound degradation.[1]
-
Improper storage conditions (e.g., exposure to light or non-recommended temperatures).
Solutions:
-
Fresh Solution Preparation: The most reliable solution is to prepare the aqueous solution fresh on the day of the experiment.[1]
-
Proper Aliquoting: If a stock solution must be prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Adhere to Storage Recommendations: Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[1] For the solid compound, store at -20°C.[2][3]
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues with GES solutions.
References
Nonmonotonic dose-response curves with Guanidinoethyl sulfonate
Technical Support Center: Guanidinoethyl Sulfonate (GES)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (GES), also known as Taurocyamine.
Frequently Asked Questions (FAQs)
1. What is this compound (GES)?
This compound (GES) is a structural analog of taurine (B1682933).[1][2] It is used in research as a competitive inhibitor of taurine transport.[1][3] GES is also known to interact with several neurotransmitter receptors.
2. What are the known molecular targets of GES?
GES has multiple known molecular targets, which can lead to complex biological effects:
-
Taurine Transporter (TauT): GES competitively inhibits the taurine transporter, leading to a reduction in taurine uptake in various tissues, including the brain.[1][3]
-
Glycine (B1666218) Receptors (GlyR): GES acts as a competitive antagonist at glycine receptors.[1][4][5] It can shift the glycine dose-response curve to the right.[1]
-
GABA-A Receptors (GABAAR): GES has been shown to be a weak partial agonist at GABA-A receptors.[1][4][6] It can also antagonize GABA-evoked responses.[1][5]
3. What is a nonmonotonic dose-response (NMDR) curve?
A nonmonotonic dose-response (NMDR) curve is one in which the slope of the curve changes direction within the range of doses examined.[7] These curves can be, for example, U-shaped or inverted U-shaped.[7] This is in contrast to a monotonic response, where the effect consistently increases with the dose.[7] NMDRs can be challenging for toxicological and pharmacological studies because the effects at low doses cannot be predicted from the effects observed at high doses.[7][8]
4. Does this compound exhibit a nonmonotonic dose-response curve?
Currently, there is a lack of direct scientific literature demonstrating a nonmonotonic dose-response curve for this compound for any specific endpoint. However, due to its complex pharmacology and interaction with multiple receptor systems, observing unexpected or biphasic responses in experiments is a possibility that researchers should be aware of. The presence of multiple targets with different affinities for GES could theoretically lead to complex dose-response relationships.
Troubleshooting Guides
Issue: Unexpected or Biphasic Experimental Results
If you are observing unexpected, biphasic, or seemingly contradictory results at different concentrations of GES, consider the following possibilities:
-
Multiple Target Engagement: GES interacts with the taurine transporter, glycine receptors, and GABA-A receptors. The net effect on your experimental system will depend on the relative expression and sensitivity of these targets in your specific model. At different concentrations, GES may preferentially interact with one target over another, leading to different physiological outcomes.
-
Experimental System Complexity: In complex biological systems like tissue preparations or in vivo models, the multiple actions of GES can lead to intricate downstream effects. For example, altering taurine levels can impact osmoregulation and synaptic plasticity, while modulating inhibitory neurotransmitter receptors can affect overall neuronal excitability.[3][9]
-
Consider the Possibility of Nonmonotonic Responses: While not specifically documented for GES, nonmonotonic dose-responses are a known phenomenon in pharmacology and toxicology.[7][8][10] If you observe a U-shaped or inverted U-shaped dose-response, it is important to carefully validate the finding with multiple experimental repetitions and consider potential underlying mechanisms.
Issue: Difficulty Replicating Literature Results
If you are having trouble replicating published findings, consider these factors:
-
Experimental Conditions: Pay close attention to the experimental conditions reported in the literature, including the specific cell type or animal model used, buffer compositions, and incubation times. The effects of GES can be highly dependent on the experimental context.
-
Purity of the Compound: Ensure the purity of your GES sample. Impurities could potentially contribute to off-target effects.
-
Electrophysiology Parameters: When conducting electrophysiological experiments, parameters such as holding potential, electrode solution composition, and the method of drug application can significantly influence the results.[1]
Data Presentation
Table 1: Summary of Quantitative Data for this compound (GES) Interactions with Receptors
| Target Receptor | Interaction Type | Species/Cell Type | EC50 / IC50 / Ki | Reference |
| Glycine Receptor (GlyR) | Competitive Antagonist | Mouse Striatal Neurons | IC50 = 565 µM | [4] |
| GABA-A Receptor (GABAAR) | Weak Agonist | Mouse Striatal Neurons | EC50 = 534 ± 65 µM | [1] |
| Taurine Transporter (TauT) | Competitive Inhibitor | Rat Hepatocytes | Ki = 1.75 mM | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Glycine and GABA-A Receptor Activity
This protocol is adapted from studies on the effects of GES on striatal neurons.[1]
1. Cell Preparation:
- Acutely isolate neurons (e.g., from mouse striatum) following established and approved animal care protocols.
- Prepare brain slices (e.g., 400 µm thick) and incubate them in a physiological solution (e.g., containing in mM: 124 NaCl, 3.7 KCl, 1.24 NaH2PO4, 1.3 MgSO4, 2.0 CaCl2, 25.6 NaHCO3, 20 glucose, saturated with 95% O2 / 5% CO2).
2. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings from isolated neurons.
- Use an appropriate internal electrode solution (e.g., containing in mM: 140 CsCl, 2 MgCl2, 0.5 CaCl2, 5 EGTA, 10 HEPES/KOH, adjusted to pH 7.2).
- Maintain a holding potential of -70 mV.
- Use an amplifier with series resistance compensation (80-90%). Only use cells with a series resistance lower than 15 MΩ.
3. Drug Application:
- Use a fast perfusion system for rapid application of agonists (e.g., glycine, GABA) and GES.
- To investigate competitive antagonism, co-apply GES with a range of agonist concentrations.
4. Data Analysis:
- Measure the peak current amplitudes in response to agonist application in the presence and absence of GES.
- Construct dose-response curves and fit the data to an appropriate equation (e.g., the Hill equation) to determine EC50 and Hill coefficient values.
- A rightward shift in the dose-response curve in the presence of GES is indicative of competitive antagonism.[1]
Visualizations
Caption: Signaling pathways affected by this compound (GES).
Caption: General experimental workflow for investigating GES effects.
Caption: Comparison of monotonic and nonmonotonic dose-response curves.
References
- 1. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. endocrinesciencematters.org [endocrinesciencematters.org]
- 8. Nonmonotonic Dose–Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. foodpackagingforum.org [foodpackagingforum.org]
Validation & Comparative
Confirming Taurine Depletion Post-Guanidinoethyl Sulfonate Treatment: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the physiological roles of taurine (B1682933), Guanidinoethyl sulfonate (GES) is a critical tool for inducing a state of taurine deficiency. As a structural analog of taurine, GES competitively inhibits the taurine transporter (TauT), leading to a significant reduction in intracellular taurine levels across various tissues.[1][2][3][4][5] This guide provides a comparative overview of the primary methods used to confirm taurine depletion following GES treatment, complete with experimental protocols and supporting data.
Mechanism of Action: How GES Induces Taurine Depletion
This compound (GES) acts as a competitive inhibitor of the taurine transporter (TauT), a key protein responsible for the uptake of taurine into cells.[1][2][5] By binding to the transporter, GES prevents the cellular uptake of taurine, leading to its depletion in various tissues. Studies in rats have demonstrated that administration of GES in drinking water can reduce taurine levels by 50-80% in the brain, heart, muscle, kidney, liver, and plasma.[1][2][4] One study reported a 90% decrease in hepatic taurine concentration after five weeks of GES treatment.[6]
Comparative Analysis of Analytical Methods for Taurine Quantification
The confirmation of taurine depletion necessitates accurate and sensitive quantification in biological samples. High-Performance Liquid Chromatography (HPLC) is the most widely adopted method.[7][8][9][10][11][12] However, other techniques are also available. The following table compares the most common methods for taurine analysis.
| Method | Principle | Derivatization | Detection | Advantages | Disadvantages |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | Pre-column derivatization with agents like ortho-phthalaldehyde (OPA) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) is required to make taurine detectable.[7][9][10] | Fluorescence or Electrochemical.[7][9][10][11] | High sensitivity, good resolution, and well-established protocols. | Derivatization step can be time-consuming and introduce variability. |
| Gas Chromatography (GC) | Separation of volatile compounds. | Derivatization is necessary to make taurine volatile. | Mass Spectrometry (MS) or Flame Ionization Detector (FID). | High sensitivity and specificity, especially when coupled with MS. | Complex sample preparation and derivatization. |
| Ion-Exchange Chromatography (IEC) | Separation based on charge. | Post-column derivatization with ninhydrin (B49086) is common. | UV-Vis. | Good for separating a wide range of amino acids. | Lower sensitivity compared to HPLC with fluorescence detection. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary. | Can be performed with or without derivatization. | UV or Laser-Induced Fluorescence (LIF). | High separation efficiency, small sample volume required. | Lower sensitivity for UV detection; LIF requires derivatization. |
| HILIC-MS/MS | Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry. | No derivatization required. | Mass Spectrometry. | High specificity and sensitivity, direct measurement. | Requires specialized and expensive equipment.[12] |
Quantitative Data on Taurine Depletion with GES Treatment
The following table summarizes the extent of taurine depletion observed in various rat tissues after GES administration, as reported in the literature.
| Tissue | GES Administration | Taurine Depletion (% of Control) | Reference |
| Maternal Liver | 0.5-2.0% GES in drinking water | 85% | [7] |
| Maternal Brain | 0.5-2.0% GES in drinking water | 45% | [7] |
| Fetal Liver | 0.5-2.0% GES in drinking water | 25% | [7] |
| Fetal Brain | 0.5-2.0% GES in drinking water | 50% | [7] |
| Brain, Heart, Muscle, Kidney, Liver, Plasma | GES in drinking water for 1 month | 50-80% | [1][2][4] |
| Liver | GES administration for 5 weeks | 90% | [6] |
| Retina | GES treatment | Significant depletion | [13] |
Detailed Experimental Protocol: HPLC for Taurine Quantification
This protocol details a common method for taurine quantification in tissue samples using reverse-phase HPLC with pre-column OPA derivatization and fluorescence detection.
1. Sample Preparation
-
Tissue Homogenization: Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Deproteinization: Add an equal volume of cold 10% trichloroacetic acid (TCA) to the homogenate. Vortex and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids, including taurine.
2. Derivatization
-
OPA Reagent: Prepare a fresh OPA derivatizing solution (e.g., OPA, 2-mercaptoethanol, and borate (B1201080) buffer).
-
Reaction: In a microcentrifuge tube, mix a specific volume of the supernatant with the OPA reagent. The ratio of sample to reagent should be optimized.
-
Incubation: Allow the reaction to proceed for a defined period (typically 1-2 minutes) at room temperature. The OPA derivative is unstable, so timing is critical.[10]
3. HPLC Analysis
-
Injection: Immediately inject a known volume of the derivatized sample onto the HPLC system.
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A common mobile phase is a gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: Use a fluorescence detector with an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 450 nm.
4. Quantification
-
Standard Curve: Prepare a standard curve by derivatizing and running known concentrations of taurine.
-
Calculation: Determine the concentration of taurine in the samples by comparing the peak area of the taurine derivative to the standard curve.
Alternative Method: Taurine Transporter Knockout Mice
For studies where complete and chronic taurine depletion is desired without the potential off-target effects of GES, taurine transporter knockout (TauT-/-) mice are a valuable alternative.[14] These mice exhibit almost complete depletion of taurine in heart and skeletal muscle, leading to severe skeletal muscle impairment.[14] This genetic model provides a clean system to study the long-term consequences of taurine deficiency.
References
- 1. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation | Semantic Scholar [semanticscholar.org]
- 3. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. The effect of taurine depletion with guanidinoethanesulfonate on bile acid metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of taurine deficiency on tissue taurine concentrations and pregnancy outcome in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation methods for taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of taurine in biological samples by high-performance liquid chromatography using 4-fluoro-7-nitrobenzofurazan as a derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. besjournal.com [besjournal.com]
- 11. A rapid method for taurine quantitation using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Depletion of retinal taurine by treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taurine transporter knockout depletes muscle taurine levels and results in severe skeletal muscle impairment but leaves cardiac function uncompromised - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Measuring Taurine in Tissue: HPLC vs. Alternative Methods
For researchers in neuroscience, cardiology, and metabolic disease, accurately quantifying taurine (B1682933) in tissue samples is crucial for understanding its diverse physiological roles. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for taurine measurement, complete with experimental protocols and performance data to inform your selection of the most suitable method.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a widely adopted method for taurine analysis due to its high sensitivity, specificity, and reproducibility. The most common approach involves pre-column derivatization of taurine, which lacks a strong chromophore, to enable detection by UV or fluorescence detectors.
Experimental Protocol: HPLC with Pre-column Derivatization
This protocol outlines a typical workflow for taurine analysis in tissue samples using HPLC with o-phthalaldehyde (B127526) (OPA) derivatization and UV detection.
1. Sample Preparation:
-
Homogenization: Sonicate or homogenize the tissue sample in cold PBS or a suitable buffer.
-
Deproteinization: Precipitate proteins by adding an equal volume of a deproteinizing agent like picric acid or by boiling the sample. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated protein.
-
Cleanup (Optional but Recommended): To remove interfering substances like other amino acids, pass the supernatant through a dual ion-exchange column.[1][2] This step enhances the purity of the taurine fraction.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter before derivatization.
2. Pre-column Derivatization with OPA:
-
Prepare a fresh OPA derivatizing solution.
-
Mix a specific volume of the sample extract with the OPA solution and allow the reaction to proceed for a set time (e.g., 3 minutes) at a controlled temperature.[3]
3. HPLC Analysis:
-
Chromatographic System: An HPLC system equipped with a C18 reversed-phase column is commonly used.[2][3]
-
Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile.[2][3][4] The pH of the mobile phase is a critical parameter for achieving good separation.
-
Detection: The OPA-derivatized taurine can be detected by a UV detector at a wavelength of 340 nm.[2][3] Fluorescence detection can also be used for higher sensitivity.
-
Quantification: Taurine concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of taurine. An internal standard, such as L-glutamine, can be used to improve accuracy.[2][3]
Alternative Method: Colorimetric Assays
Commercially available colorimetric assay kits offer a simpler and often higher-throughput alternative to HPLC.[5][6][7][8] These assays are typically based on an enzymatic reaction.
Experimental Protocol: Enzymatic Colorimetric Assay
This protocol is based on the principle of taurine being converted by taurine dioxygenase, leading to the production of sulfite (B76179), which is then detected by a colorimetric probe.[5][6][7]
1. Sample Preparation:
-
Prepare tissue lysates as described in the HPLC sample preparation section (homogenization and centrifugation).
-
Dilute the samples as needed with the assay buffer provided in the kit.
2. Assay Procedure:
-
Prepare a standard curve using the taurine standard provided in the kit.
-
Add the enzyme mix to both the samples and the standards.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to occur.[7]
-
Add the sulfite probe to each well and incubate for a short period (e.g., 5 minutes) at the same temperature.[7]
-
Measure the absorbance at the specified wavelength (e.g., 415 nm) using a microplate reader.[6][7]
3. Data Analysis:
-
Subtract the background reading from all sample and standard readings.
-
Plot the standard curve and determine the taurine concentration in the samples from this curve.
Performance Comparison
The choice of method often depends on the specific requirements of the study, such as the need for high sensitivity, the number of samples, and available equipment. The following table summarizes the key performance characteristics of HPLC-based methods and colorimetric assays.
| Parameter | HPLC with OPA Derivatization & UV Detection | HPLC with NBD-F Derivatization & Fluorescence Detection | Enzymatic Colorimetric Assay |
| Principle | Chromatographic separation of derivatized taurine | Chromatographic separation of fluorescently labeled taurine | Enzymatic conversion and colorimetric detection |
| Limit of Detection (LOD) | ~12 ng[2] | ~0.003 µmol/L[4] | ~15.6 µM[5] |
| Linearity Range | 6.25-187.7 ng/mL[3] | 0.1 - 30.0 µmol/L[4] | Varies by kit |
| Precision (RSD%) | < 5%[2] | Intra-day: 5.3%, Inter-day: 7.7%[4] | Varies by kit |
| Recovery | > 95%[2] | Not explicitly stated, but stable for at least 1 month at -20°C[4] | Varies by kit |
| Throughput | Lower | Lower | Higher |
| Equipment Cost | High | High | Moderate (requires plate reader) |
| Expertise Required | High | High | Low to moderate |
Method Selection Considerations
-
HPLC methods are ideal for studies requiring high sensitivity and the ability to separate taurine from other potentially interfering compounds. The use of fluorescence detection with derivatizing agents like 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) can achieve even lower detection limits compared to UV detection.[4] However, HPLC requires significant capital investment, and method development and operation demand a higher level of technical expertise. The instability of some derivatives, like those from OPA, can also affect reproducibility.[4]
-
Colorimetric assays are an excellent choice for high-throughput screening of a large number of samples. They are generally less expensive, faster, and require less specialized training. However, their sensitivity may be lower than that of HPLC methods, and they may be more susceptible to interference from other components in the sample matrix. It's important to note that some kits only measure free taurine and not conjugated forms.[5][9]
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for both HPLC analysis and the enzymatic colorimetric assay.
Caption: Experimental workflow for HPLC-based taurine analysis in tissue samples.
References
- 1. Reversed-phase high-performance liquid chromatography technique for taurine quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of taurine in foods by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. besjournal.com [besjournal.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Taurine Assay Kit (Colorimetric) - Lifeasible [lifeasible.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Taurine Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 9. Taurine Assay Kit [cellbiolabs.com]
A Comparative Analysis of Guanidinoethyl Sulfonate and Taurine-Free Diets in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary experimental models used to investigate the physiological roles of taurine (B1682933): the administration of the taurine transport inhibitor Guanidinoethyl Sulfonate (GES) and the implementation of a taurine-free diet. This document synthesizes experimental data to objectively compare the effects of these models, details the methodologies of key experiments, and visualizes relevant biological pathways.
Introduction to Taurine Depletion Models
Taurine, a semi-essential amino acid, is integral to numerous physiological processes, including osmoregulation, neuromodulation, and bile acid conjugation. Investigating the consequences of taurine deficiency is crucial for understanding its roles in health and disease. Rodents, common preclinical models, possess a significant capacity for endogenous taurine synthesis, rendering a simple taurine-free diet insufficient for inducing a profound deficiency state. To overcome this, researchers often employ this compound (GES), a structural analog of taurine that acts as a competitive inhibitor of the taurine transporter (TauT), effectively depleting tissue taurine levels. In contrast, felines have a limited ability to synthesize taurine, making a taurine-free diet a viable and clinically relevant model for studying dietary taurine insufficiency. This guide will compare the effects of GES-induced taurine depletion in rodents with the effects of a taurine-free diet, primarily referencing feline models as a proxy for dietary-induced deficiency.
Data Presentation: Quantitative Effects on Taurine Levels and Physiological Parameters
The following tables summarize the quantitative data from studies utilizing GES and taurine-free diets to induce taurine deficiency.
Table 1: Effect of this compound (GES) on Tissue Taurine Concentrations in Rodents
| Tissue | Species | GES Administration | Duration | Taurine Reduction (% of Control) | Reference |
| Fetal Whole Body | Rat | 1% in drinking water | 10 days | 46% | |
| Fetal Liver | Rat | 1% in drinking water | 10 days | 63% | |
| Fetal Brain | Rat | 1% in drinking water | 10 days | 13% | |
| Placenta | Rat | 1% in drinking water | 10 days | 68% | |
| Maternal Liver | Rat | 1% in drinking water | 10 days | 67% | |
| Maternal Brain | Rat | 1% in drinking water | 10 days | 68% | |
| Maternal Plasma | Rat | 1% in drinking water | 10 days | 54% | |
| Hippocampus | Rat | Not specified | 1 month | ~50-80% | |
| Cerebellum | Rat | Not specified | 1 month | ~50-80% | |
| Cortex | Rat | Not specified | 1 month | ~50-80% | |
| Heart | Rat | Not specified | 1 month | ~50-80% | |
| Muscle | Rat | Not specified | 1 month | ~50-80% | |
| Kidney | Rat | Not specified | 1 month | ~50-80% | |
| Liver | Rat | Not specified | 1 month | ~50-80% | |
| Plasma | Rat | Not specified | 1 month | ~50-80% | |
| Hepatic Tissue | Rat | Not specified | 5 weeks | 90% | |
| Liver | Mouse | 0.5% in drinking water | 4 weeks | 80% |
Table 2: Physiological and Biochemical Effects of GES-Induced Taurine Deficiency in Rodents
| Parameter | Species | GES Administration | Effect | Reference |
| Fetal Body Weight | Rat | 1% in drinking water | Significant decrease | |
| Glycine-conjugated bile acids | Rat | Not specified | 570% increase | |
| Taurine-conjugated bile acids | Rat | Not specified | 30% decrease | |
| Cholesterol Gallstone Formation | Mouse | 0.5% in drinking water | Increased from 71% to 100% | |
| Fecal Bile Acid Excretion | Mouse | 0.5% in drinking water | Tended to be lower |
Table 3: Physiological Consequences of a Taurine-Free Diet in Cats
| System/Condition | Effect | Reference |
| Cardiovascular | Dilated Cardiomyopathy (DCM), weakening of heart muscle cells | |
| Ocular | Feline Central Retinal Degeneration (FCRD), leading to irreversible blindness | |
| Reproductive | Reproductive failure, small litter sizes, low birth weights, fetal abnormalities | |
| Developmental | Stunted growth in kittens | |
| Digestive | Digestive disturbances due to impaired bile acid conjugation |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Induction of Taurine Deficiency with this compound (GES) in Rodents
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Diet: A standard laboratory chow (e.g., AIN-93G) is provided. For specific studies, a taurine-free purified diet may be used as the basal diet.
-
GES Administration: GES is typically administered in the drinking water at a concentration of 0.5% to 1% (w/v). The solution is prepared fresh and replaced regularly.
-
Duration: The treatment duration varies depending on the experimental goals, typically ranging from 10 days to 5 weeks.
-
Monitoring: Animal weight and general health are monitored regularly.
Taurine-Free Diet Protocol in Felines
-
Animal Model: Domestic shorthair cats are a common model.
-
Diet: A purified, nutritionally complete diet devoid of taurine is provided. The protein source is typically a low-taurine ingredient like casein or soy protein isolate, supplemented with essential amino acids, vitamins, and minerals.
-
Duration: Taurine deficiency develops over several months on a taurine-free diet.
-
Monitoring: Regular veterinary examinations, including ophthalmoscopy and echocardiography, are performed to monitor for signs of retinal degeneration and cardiomyopathy.
Measurement of Taurine Concentration in Tissues
-
Sample Preparation: Tissues are excised, weighed, and homogenized in a deproteinizing agent, such as perchloric acid or sulfosalicylic acid. The homogenate is then centrifuged to pellet the precipitated proteins.
-
Chromatographic Separation: The taurine concentration in the supernatant is determined using high-performance liquid chromatography (HPLC).
-
Derivatization: As taurine lacks a chromophore, it is derivatized pre-column with a fluorescent reagent, most commonly o-phthalaldehyde (B127526) (OPA) in the presence of a thiol like 2-mercaptoethanol.
-
Detection: The derivatized taurine is separated on a reverse-phase column and detected using a fluorescence detector.
-
Quantification: The concentration is calculated by comparing the peak area of the sample to that of known taurine standards.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and processes discussed in this guide.
Discussion and Comparison
The primary distinction between the two models lies in the mechanism of taurine depletion. GES actively inhibits the taurine transporter, leading to a rapid and profound reduction in tissue taurine levels in animals that can otherwise synthesize taurine. This makes it a powerful tool for studying the acute effects of severe taurine deficiency. However, it is important to consider the potential off-target effects of GES, which has been shown to interact with glycine and GABA receptors, potentially confounding the interpretation of results.
A taurine-free diet, on the other hand, represents a more physiologically relevant model of dietary insufficiency, particularly in species like cats with limited endogenous taurine synthesis. The resulting pathology, such as dilated cardiomyopathy and retinal degeneration, is a direct consequence of the dietary deficiency. However, the development of deficiency is a much slower process, making it less suitable for studying acute effects. In rodents, a taurine-free diet alone is not sufficient to induce a significant taurine-deficient state due to their robust biosynthetic capacity.
Choosing the Right Model:
-
For studying the effects of severe, acute taurine deficiency in rodents: GES administration is the more effective method.
-
For investigating the consequences of chronic dietary taurine insufficiency: The feline model on a taurine-free diet is the gold standard.
-
For rodent studies aiming to mimic dietary restriction: A taurine-free diet can be used, but the degree of taurine depletion will be less severe than with GES. Combining a taurine-free diet with GES can create a more profound and consistent state of taurine deficiency.
Conclusion
Both this compound administration and taurine-free diets are valuable tools for investigating the multifaceted roles of taurine. The choice of model depends on the specific research question, the desired severity and onset of taurine deficiency, and the animal species being studied. By understanding the mechanisms, advantages, and limitations of each approach, researchers can design more robust experiments and accurately interpret their findings in the context of taurine physiology and pathology.
Specificity of Guanidinoethyl Sulfonate Versus Other Taurine Uptake Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory performance of Guanidinoethyl sulfonate (GES) against other known taurine (B1682933) uptake inhibitors. The information presented herein is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.
Comparative Analysis of Taurine Uptake Inhibitors
The primary mechanism for maintaining cellular taurine homeostasis is through the sodium- and chloride-dependent taurine transporter (TauT), also known as SLC6A6.[1] Various compounds have been identified that inhibit this transporter, with this compound (GES), or taurocyamine, being a widely used experimental tool to induce taurine depletion.[2] However, the specificity of GES for TauT is a critical consideration, as off-target effects can confound experimental results. This guide compares the inhibitory potency and known off-target interactions of GES with other commonly studied taurine uptake inhibitors.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for GES and other selected taurine uptake inhibitors. Lower values indicate higher inhibitory potency. It is important to note that experimental conditions can influence these values.
| Inhibitor | IC50 / Ki | Cell Line / Tissue | Comments | Reference |
| This compound (GES) | IC50: 16.80 ± 1.64 µM | Human TauT in HEK293T cells | Stabilizes TauT in an occluded state.[3] Also a substrate.[4] | [3] |
| Ki: 1.75 mM | Rat hepatocytes | Competitively inhibits taurine uptake. | ||
| Piperidine-4-sulfonic acid | IC50: 269.85 ± 31.66 µM | Human TauT in HEK293T cells | Stabilizes TauT in an inward-open conformation.[3] | [3] |
| Imidazole-4-acetic acid | IC50: 180.40 ± 24.44 µM | Human TauT in HEK293T cells | Stabilizes TauT in an inward-open conformation.[3] | [3] |
| Ki: 658.6 µM | ARPE-19 cells | A naturally occurring metabolite of histamine (B1213489).[5] | [5] | |
| 5-Aminovaleric acid | IC50: 339.80 ± 45.97 µM | Human TauT in HEK293T cells | Stabilizes TauT in an inward-open conformation.[3] | [3] |
| Nipecotic acid | IC50: 3.58 ± 0.58 mM | Human TauT in HEK293T cells | Stabilizes TauT in an inward-open conformation.[3] | [3] |
| Homotaurine | IC50: 0.77 ± 0.16 mM | Human TauT in HEK293T cells | Stabilizes TauT in an inward-open conformation.[3] | [3] |
| β-Alanine | - | - | Competitive inhibitor; induces taurine depletion.[6] | [6] |
| γ-Aminobutyric acid (GABA) | Ki: 644.2 µM | ARPE-19 cells | Known substrate of TauT.[4] | [5] |
| Hypotaurine (B1206854) | Km: 11 µM | Mouse TauT in HEK293 cells | High-affinity substrate of TauT.[7] | [7] |
| 6-aminomethyl-3-methyl-4H, 1, 2, 4-benzothiadiazine-1, 1-dioxide (TAG) | - | Rat brain P2-fractions | Competitively inhibits taurine transport.[8] | [8] |
Specificity and Off-Target Effects
A crucial aspect of an inhibitor's utility is its specificity for the intended target. Many taurine uptake inhibitors exhibit affinity for other transporters and receptors.
-
This compound (GES): Besides being a substrate for TauT, GES is a known competitive antagonist of glycine (B1666218) receptors (IC50 = 565 µM). It also has weak agonist and antagonist effects on GABA-A receptors. These off-target activities can lead to confounding neuroexcitatory effects.
-
β-Alanine: This compound is a well-known competitive inhibitor of taurine uptake. However, it is also a precursor for carnosine synthesis, and its administration can alter the levels of other amino acids.
-
Hypotaurine: As a precursor to taurine, hypotaurine is a high-affinity substrate for TauT and is also transported by the GABA transporter GAT2.[6][7]
-
Imidazole-4-acetic acid: This metabolite of histamine is also a ligand for GABA receptors.[5]
-
Nipecotic acid: Primarily known as a GABA uptake inhibitor, it also shows inhibitory activity at TauT, albeit at a much lower potency.[3]
Experimental Methodologies
The following protocols are representative of the methods used to generate the data presented in this guide.
[³H]-Taurine Uptake Inhibition Assay in HEK293 Cells
This assay is commonly used to determine the inhibitory potency of compounds on the taurine transporter.
Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
For transporter expression, cells are transiently transfected with a plasmid encoding the human taurine transporter (hTauT) using a suitable transfection reagent. Experiments are typically performed 48 hours post-transfection.[3]
Uptake Assay:
-
Forty-eight hours after transfection, the culture medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS).
-
The intracellular amino acid pools are depleted by incubating the cells in Hank's Balanced Salt Solution (HBSS) containing 5.5 mM D-glucose and 0.5% FBS for 1 hour at 37°C.[3]
-
The cells are then washed again with PBS.
-
Cells are pre-incubated for a specified time (e.g., 5-30 minutes) at 37°C with varying concentrations of the test inhibitor dissolved in the assay buffer.
-
Taurine uptake is initiated by adding a solution containing a fixed concentration of [³H]-taurine (e.g., 0.5 µCi/mL) and the corresponding concentration of the inhibitor.[3]
-
The uptake is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.[3]
-
The uptake is terminated by rapidly washing the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
The cells are lysed with a lysis buffer (e.g., 1% SDS or 0.1 M NaOH).
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
-
The protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., GES) or in non-transfected cells.
-
The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Visualizations
Signaling Pathways Regulating Taurine Transporter (TauT) Activity
The activity and expression of the taurine transporter are regulated by a complex network of signaling pathways.
Caption: Regulation of TauT activity and expression.
Experimental Workflow for Taurine Uptake Inhibition Assay
The following diagram illustrates the key steps in a typical radiolabeled taurine uptake inhibition assay.
Caption: Workflow for a [³H]-taurine uptake inhibition assay.
References
- 1. Significance of taurine transporter (TauT) in homeostasis and its layers of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis of human taurine transporter uptake and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Imidazole-4-acetic acid, a new lead structure for interaction with the taurine transporter in outer blood-retinal barrier cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypotaurine transport in brain slices: comparison with taurine and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypotaurine Is a Substrate of GABA Transporter Family Members GAT2/Slc6a13 and TAUT/Slc6a6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Net taurine transport and its inhibition by a taurine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanidinoethyl Sulfonate (GES): A Comparative Guide to its Effects on Taurine Levels in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of guanidinoethyl sulfonate (GES), a widely used taurine (B1682933) transport inhibitor, on taurine levels across different animal species. The information presented is supported by experimental data to aid in the design and interpretation of studies involving taurine depletion.
Introduction to this compound (GES)
This compound (GES), also known as taurocyamine, is a structural analog of taurine. It acts as a competitive inhibitor of the taurine transporter (TauT), a key protein responsible for the uptake and maintenance of intracellular taurine concentrations.[1][2] By blocking this transporter, GES effectively reduces taurine levels in various tissues, making it a valuable tool for studying the physiological roles of taurine.[1][3] Taurine deficiency has been linked to a range of pathologies, including retinal degeneration, cardiomyopathy, and impaired muscle function, highlighting the importance of understanding the mechanisms of taurine depletion.[4][5]
Comparison of this compound's Effects on Taurine Levels
The efficacy of GES in depleting taurine varies among different animal species and tissues. This section summarizes the quantitative data on taurine reduction in rats, mice, cats, and guinea pigs.
Data Summary Table
| Animal Species | Tissue/Fluid | GES Administration Protocol | % Taurine Depletion (Compared to Control) | Reference(s) |
| Rat | Hippocampus | 1% in drinking water for 1 month | 50 - 80% | [3] |
| Cerebellum | 1% in drinking water for 1 month | 50 - 80% | [3] | |
| Cortex | 1% in drinking water for 1 month | 50 - 80% | [3] | |
| Heart | 1% in drinking water for 1 month | 50 - 80% | [3] | |
| Muscle | 1% in drinking water for 1 month | 50 - 80% | [3] | |
| Kidney | 1% in drinking water for 1 month | 50 - 80% | [3] | |
| Liver | 1% in drinking water for 1 month | 50 - 80% | [3] | |
| Plasma | 1% in drinking water for 1 month | 50 - 80% | [3] | |
| Pregnant Rat (Maternal) | Liver | 1% in drinking water (gestation day 11-21) | 67% | [6] |
| Brain | 1% in drinking water (gestation day 11-21) | 68% | [6] | |
| Plasma | 1% in drinking water (gestation day 11-21) | 54% | [6] | |
| Pregnant Rat (Fetal) | Whole Body | 1% in drinking water (gestation day 11-21) | 46% | [6] |
| Liver | 1% in drinking water (gestation day 11-21) | 63% | [6] | |
| Brain | 1% in drinking water (gestation day 11-21) | 13% | [6] | |
| Placenta | 1% in drinking water (gestation day 11-21) | 68% | [6] | |
| Mouse | Muscle | Not specified | >60% | [7] |
| Cat | Multiple Organs | 1% in drinking water | Large decreases | [8] |
| Guinea Pig | Multiple Organs | 1% in drinking water | Large decreases | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. This section outlines key experimental protocols for GES administration and taurine measurement.
GES Administration
-
Rats: GES is commonly administered as a 1% solution in the drinking water for a duration of one month to achieve significant taurine depletion in various tissues.[3] For studies on pregnant rats, a 1% GES solution in drinking water is provided from day 11 to 21 of gestation.[6]
-
Mice, Cats, and Guinea Pigs: While specific protocols can vary, a common method involves providing GES in the drinking water at a concentration of 1%. The duration of administration to achieve desired taurine depletion may differ between species.[8] It is recommended to monitor the animals' water intake and general health throughout the study.
Measurement of Taurine Concentration
Several methods are available for the quantification of taurine levels in biological samples:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying amino acids, including taurine.
-
Amino Acid Analyzer: Automated amino acid analyzers provide accurate and high-throughput measurement of taurine and other amino acids in various biological fluids and tissues.
-
Enzymatic Assays: Commercially available kits offer a more straightforward and often colorimetric or fluorometric method for determining taurine concentrations.
Signaling Pathways and Mechanisms
The primary mechanism of GES is the competitive inhibition of the taurine transporter (TauT). However, the downstream consequences of taurine depletion impact a variety of cellular signaling pathways.
Mechanism of GES Action
Caption: Mechanism of this compound (GES) Action.
Downstream Effects of Taurine Depletion
Caption: Downstream Consequences of Taurine Depletion.
Experimental Workflow
A typical experimental workflow for studying the effects of GES is outlined below.
Caption: Typical Experimental Workflow for GES Studies.
Logical Relationships
The administration of GES initiates a cascade of events leading to physiological consequences. This diagram illustrates the cause-and-effect relationships.
Caption: Cause-and-Effect of GES Administration.
References
- 1. Taurine Reverses Oxidative Damages and Restores the Muscle Function in Overuse of Exercised Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue Taurine Depletion Alters Metabolic Response to Exercise and Reduces Running Capacity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The Role of Taurine in Skeletal Muscle Functioning and Its Potential as a Supportive Treatment for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on taurine concentrations and fetal growth in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Control Experiments for Studying the Effects of Guanidinoethyl Sulfonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments for studying the biological effects of Guanidinoethyl sulfonate (GES). This compound, also known as taurocyamine, is a structural analog of taurine (B1682933) widely utilized in research to investigate the physiological roles of taurine by inducing its depletion. However, the pharmacological profile of GES is not limited to taurine transport inhibition. It also exhibits notable interactions with key inhibitory neurotransmitter receptors. This guide outlines appropriate control experiments, compares GES with a common alternative, presents detailed experimental protocols, and provides quantitative data to aid in the design and interpretation of studies involving this compound.
Understanding the Multifaceted Actions of this compound
This compound's primary experimental application is as a competitive inhibitor of the taurine transporter (TauT), leading to the depletion of intracellular taurine levels.[1] This allows researchers to probe the consequences of taurine deficiency in various physiological and pathological models. Beyond this principal effect, it is crucial to consider GES's interactions with other molecular targets to design robust control experiments:
-
Glycine (B1666218) Receptor (GlyR) Antagonism: GES acts as a competitive antagonist at glycine receptors.[2][3] This can influence neuronal signaling, particularly in the brainstem and spinal cord where glycine is a major inhibitory neurotransmitter.
-
GABA-A Receptor (GABA-A R) Modulation: GES has been shown to be a weak agonist at GABA-A receptors and can also antagonize GABA-evoked responses.[2][4] This interaction can affect inhibitory neurotransmission throughout the central nervous system.
These off-target effects necessitate carefully designed control experiments to isolate the effects of taurine depletion from those of GlyR and GABA-A R modulation.
Essential Control Experiments
To dissect the specific effects of GES-induced taurine depletion, a well-designed study should include the following control groups:
| Control Group | Purpose | Key Considerations |
| Vehicle Control | To control for the effects of the vehicle (e.g., saline, drinking water) used to dissolve and administer GES. | The vehicle should be identical to that used for the GES-treated group in volume, route, and frequency of administration. |
| Taurine Supplementation Control | To demonstrate that the observed effects of GES are specifically due to taurine depletion and can be rescued by taurine administration. | Taurine can be co-administered with GES or provided after a period of GES treatment to observe reversal of effects. |
| Alternative Taurine Transporter Inhibitor Control | To compare the effects of GES with another compound that inhibits taurine transport, helping to distinguish effects of taurine depletion from GES's off-target effects. | Beta-alanine (B559535) is a commonly used alternative. |
| Positive Controls for Off-Target Effects | To mimic the off-target effects of GES on glycine and GABA-A receptors. | Specific antagonists for GlyR (e.g., strychnine) and modulators for GABA-A R (e.g., a benzodiazepine) can be used. |
Comparative Analysis: this compound vs. Beta-Alanine
Beta-alanine is another amino acid that competitively inhibits the taurine transporter and is frequently used to induce taurine depletion. The choice between GES and beta-alanine depends on the specific research question and the potential confounding effects of their distinct off-target activities.
| Feature | This compound (GES) | Beta-Alanine |
| Primary Mechanism | Competitive inhibitor of the taurine transporter. | Competitive inhibitor of the taurine transporter. |
| Potency for Taurine Depletion | Effective at inducing significant taurine depletion in various tissues.[1] | Also effective, though potency relative to GES can vary depending on the tissue and experimental conditions. |
| Glycine Receptor Activity | Competitive antagonist.[2] | Not a direct antagonist at glycine receptors. |
| GABA-A Receptor Activity | Weak agonist and antagonist.[2] | Can have some effects on GABAergic systems, but generally considered to have a different profile than GES. |
| Other Considerations | May also inhibit creatine (B1669601) transport. | Can be a substrate for carnosine synthesis. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of this compound.
Table 1: In Vivo Taurine Depletion with this compound
| Species | Tissue | GES Administration | Duration | Taurine Depletion (%) | Reference |
| Rat | Brain (Hippocampus, Cerebellum, Cortex) | 1% in drinking water | 1 month | 50-80% | [1] |
| Rat | Heart, Muscle, Kidney, Liver, Plasma | 1% in drinking water | 1 month | 50-80% | [1] |
| Rat | Retina | Treatment with GES | - | ~60% | [5] |
| Rat (Pregnant) | Fetal Whole Body | 1% in drinking water (gestational day 11-21) | 10 days | 46% | [6] |
| Rat (Pregnant) | Fetal Liver | 1% in drinking water (gestational day 11-21) | 10 days | 63% | [6] |
| Rat (Pregnant) | Fetal Brain | 1% in drinking water (gestational day 11-21) | 10 days | 13% | [6] |
Table 2: In Vitro Pharmacological Profile of this compound
| Target | Preparation | Effect | IC50 / EC50 | Reference |
| Glycine Receptor | Isolated mouse striatal neurons | Competitive antagonist | Shifts Glycine EC50 from 62 µM to 154 µM (at 0.5 mM GES) | [2][3] |
| GABA-A Receptor | Isolated mouse striatal neurons | Weak agonist | EC50 = 534 ± 65 µM | [2] |
Experimental Protocols
In Vivo Taurine Depletion in a Rat Model
Objective: To induce systemic taurine depletion in rats using GES administered in drinking water.
Materials:
-
Male Sprague-Dawley rats (8 weeks old)
-
This compound (GES)
-
Standard laboratory chow
-
Drinking water bottles
Procedure:
-
House rats individually in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C).
-
Provide ad libitum access to standard laboratory chow and drinking water.
-
For the treatment group, dissolve GES in the drinking water to a final concentration of 1% (w/v).
-
For the vehicle control group, provide plain drinking water.
-
For a taurine supplementation control group, provide drinking water containing 1% GES and a specified concentration of taurine (e.g., 0.3%).[5]
-
Monitor water consumption daily to ensure adequate hydration and estimate GES intake.
-
Continue the treatment for the desired duration (e.g., 4-8 weeks).
-
At the end of the treatment period, collect tissues of interest for taurine level analysis and other experimental endpoints.
Whole-Cell Patch-Clamp Electrophysiology for Glycine Receptor Antagonism
Objective: To measure the antagonistic effect of GES on glycine-evoked currents in isolated neurons.
Materials:
-
Acutely dissociated neurons (e.g., from mouse striatum)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (4-6 MΩ)
-
External solution (in mM): 150 NaCl, 3.7 KCl, 2.0 CaCl2, 2.0 MgCl2, 10 HEPES, 20 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 0.5 CaCl2, 5 EGTA, 10 HEPES/KOH, pH 7.2.
-
Glycine
-
This compound (GES)
-
Strychnine (B123637) (positive control for GlyR antagonism)
Procedure:
-
Prepare acutely isolated neurons from the brain region of interest.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a membrane potential of -70 mV.
-
Apply glycine at various concentrations to elicit inward currents and establish a dose-response curve.
-
Co-apply a fixed concentration of GES (e.g., 0.5 mM) with the various concentrations of glycine.
-
Observe the rightward shift in the glycine dose-response curve in the presence of GES, indicative of competitive antagonism.[2]
-
As a positive control, apply strychnine to confirm the presence of functional glycine receptors.
High-Performance Liquid Chromatography (HPLC) for Taurine Measurement in Brain Tissue
Objective: To quantify the concentration of taurine in brain tissue samples.
Materials:
-
HPLC system with a fluorescence or electrochemical detector
-
C18 reverse-phase column
-
Brain tissue samples
-
Perchloric acid (PCA)
-
Derivatization agent (e.g., o-phthalaldehyde (B127526) (OPA) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F))[7][8]
-
Taurine standard
-
Mobile phase (e.g., phosphate (B84403) buffer:acetonitrile mixture)
Procedure:
-
Homogenize the brain tissue sample in cold PCA (e.g., 0.4 M).
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant.
-
Derivatize the taurine in the supernatant with the chosen agent (e.g., incubate with OPA at room temperature or NBD-F at 70°C).[8]
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized taurine on the C18 column using an appropriate mobile phase gradient.
-
Detect the derivatized taurine using the fluorescence or electrochemical detector.
-
Quantify the taurine concentration by comparing the peak area to a standard curve generated with known concentrations of taurine.
Mandatory Visualizations
Caption: Molecular targets and primary effects of this compound (GES).
Caption: Workflow for in vivo studies of this compound.
References
- 1. The taurine transporter substrate this compound mimics the action of taurine on long-term synaptic potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The taurine uptake inhibitor guanidinoethyl sulphonate is an agonist at gamma-aminobutyric acid(A) receptors in cultured murine cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depletion of taurine in the adult rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on taurine concentrations and fetal growth in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Very rapid and simple assay of taurine in the brain within two minutes by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. besjournal.com [besjournal.com]
Comparative Analysis of Guanidinoethyl Sulfonate and Other Glycine Receptor Antagonists
A Comprehensive Guide for Researchers in Neuroscience and Drug Development
This guide provides a detailed comparison of the antagonistic action of Guanidinoethyl sulfonate (GES) at glycine (B1666218) receptors (GlyRs) with two other well-established antagonists: strychnine (B123637) and picrotoxin (B1677862). The information presented herein is intended for researchers, scientists, and drug development professionals working in the field of neuroscience. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of relevant pathways and workflows to facilitate a comprehensive understanding of the antagonistic properties of these compounds.
Introduction to Glycine Receptor Antagonism
Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem. It mediates its effects through ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels.[1] Activation of GlyRs leads to an influx of chloride ions, resulting in hyperpolarization of the postsynaptic membrane and subsequent inhibition of neuronal firing.[1] Antagonists of these receptors are crucial tools for studying the physiological roles of glycinergic signaling and hold potential as therapeutic agents for various neurological disorders.
This compound (GES), a taurine (B1682933) analogue, has been identified as a competitive antagonist at glycine receptors.[2] This guide provides a comparative overview of its antagonistic profile alongside strychnine, a high-affinity competitive antagonist, and picrotoxin, a non-competitive channel blocker that also exhibits activity at GlyRs.
Quantitative Comparison of Antagonist Potency
The potency of this compound (GES), strychnine, and picrotoxin as glycine receptor antagonists has been evaluated in various experimental systems. The half-maximal inhibitory concentration (IC50) is a standard measure of antagonist potency. The following tables summarize the IC50 values for each compound at different glycine receptor subunit compositions. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental preparations and conditions (e.g., cell type, glycine concentration, specific receptor subunit expression).
| Antagonist | Receptor Subunit | Cell Type | IC50 | Reference |
| This compound (GES) | Native (likely α2β) | Mouse Striatal Neurons | 565 µM | [2] |
| Strychnine | Native | Rat Basolateral Amygdala Neurons | ~40 nM | [3] |
| α1 (homomeric) | Xenopus Oocytes | 16 nM | [3] | |
| α1 (homomeric) | HEK293 Cells | 51 nM | [3] | |
| Picrotoxin | Native | Rat Nucleus Accumbens Neurons | 36.5 µM (for Glycine-induced current) | [4] |
| α1 (homomeric) | HEK293 Cells | 37.3 µM | [5] | |
| α2 (homomeric) | HEK293 Cells | 12.6 µM | [5] | |
| α3 (homomeric) | HEK293 Cells | 0.86 µM | [5][6] | |
| α3β (heteromeric) | HEK293 Cells | 11.79 µM | [6] | |
| Picrotin (B1677797) | α3β (heteromeric) | HEK293 Cells | 34 µM | [6] |
Table 1: Comparative IC50 Values of Glycine Receptor Antagonists. This table presents the half-maximal inhibitory concentrations (IC50) of this compound (GES), strychnine, picrotoxin, and picrotin at various glycine receptor compositions and in different experimental systems.
Mechanism of Action
The antagonists discussed in this guide exhibit different mechanisms of action at the glycine receptor.
-
This compound (GES): GES acts as a competitive antagonist . This means it binds to the same site as glycine on the receptor, thereby preventing the neurotransmitter from activating the channel. This competitive inhibition can be overcome by increasing the concentration of glycine.[2]
-
Strychnine: Strychnine is a classic competitive antagonist of the glycine receptor. It binds with high affinity to the glycine binding site, effectively blocking receptor activation.[7]
-
Picrotoxin: Picrotoxin is a non-competitive antagonist that acts as a channel blocker.[7] It is believed to bind within the ion pore of the receptor, physically obstructing the flow of chloride ions even when glycine is bound to its recognition site.[8] Its potency can vary significantly depending on the glycine receptor subunit composition.[5][6]
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion currents flowing through the glycine receptors in response to agonist and antagonist application.
Whole-Cell Patch-Clamp Recording Protocol for Glycine Receptor Antagonism
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are cultured and transiently or stably transfected with the desired glycine receptor subunit cDNAs (e.g., α1, α2, α3, and/or β).[9][10] Alternatively, acutely dissociated neurons from specific brain regions can be used.[2][3]
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.[11]
-
Solutions:
-
Intracellular (Pipette) Solution: Typically contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2.[10]
-
Extracellular (Bath) Solution: A standard artificial cerebrospinal fluid (aCSF) is used, containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 and 5% CO2.[11]
-
-
Recording:
-
A giga-ohm seal is formed between the micropipette and the cell membrane.[11]
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.[11]
-
Cells are voltage-clamped at a holding potential of -60 to -70 mV.[11]
-
-
Drug Application:
-
Glycine (agonist) is applied to the cell to elicit an inward chloride current.
-
The antagonist (GES, strychnine, or picrotoxin) is co-applied with glycine at varying concentrations to determine its inhibitory effect on the glycine-evoked current.
-
-
Data Analysis:
-
The peak amplitude of the glycine-induced current is measured in the absence and presence of the antagonist.
-
Dose-response curves are generated by plotting the percentage of inhibition against the antagonist concentration.
-
The IC50 value is calculated by fitting the dose-response curve with a logistic function.
-
For competitive antagonists, a Schild analysis can be performed by measuring the shift in the glycine dose-response curve in the presence of different antagonist concentrations. A Schild plot with a slope of 1 is indicative of competitive antagonism.[12][13]
-
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the glycine receptor signaling pathway, the experimental workflow for whole-cell patch-clamp, and the principle of competitive antagonism.
Conclusion
This compound (GES) is a validated competitive antagonist of glycine receptors, albeit with a lower potency compared to the classical antagonist strychnine. Its competitive nature distinguishes it from the non-competitive channel blocker picrotoxin. The choice of antagonist for experimental studies will depend on the specific research question, the glycine receptor subunits of interest, and the desired mechanism of inhibition. This guide provides a foundational understanding and comparative data to aid researchers in selecting the appropriate pharmacological tools for their investigations into the complex roles of glycinergic neurotransmission.
References
- 1. Glycine receptor - Wikipedia [en.wikipedia.org]
- 2. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subunit Composition of Strychnine-sensitive Glycine Receptors Expressed by Adult Rat Basolateral Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurine activates strychnine-sensitive glycine receptors in neurons freshly isolated from nucleus accumbens of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy [frontiersin.org]
- 9. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of homomeric alpha1 glycine receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Schild plot analysis of glycine and kynurenic acid at the N-methyl-D-aspartate excitatory amino acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
A comparative study of guanidino compounds in the brain and serum of different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the distribution of various guanidino compounds in the brain and serum of different species. Guanidino compounds, a class of molecules characterized by the functional guanidinium (B1211019) group, play crucial roles in cellular energy metabolism, neurotransmission, and detoxification processes.[1][2][3] However, their accumulation has been linked to several pathological conditions, including uremia and neurological disorders.[4][5][6] Understanding the species-specific differences in the levels of these compounds is essential for the interpretation of biochemical and neurochemical studies and for the development of therapeutic strategies.[4][7]
Quantitative Data on Guanidino Compound Concentrations
The following tables summarize the concentrations of various guanidino compounds in the serum and brain tissue of different species. These values have been compiled from various studies and are presented for comparative purposes. It is important to note that analytical methods and experimental conditions may vary between studies, potentially influencing the reported values.
Table 1: Guanidino Compound Concentrations in Serum (nmol/mL)
| Compound | Human | Rabbit | Rat | Mouse |
| Guanidinosuccinic acid (GSA) | 0.8 ± 0.3 | 0.5 ± 0.2 | 1.2 ± 0.4 | 0.7 ± 0.2 |
| Guanidinoacetic acid (GAA) | 2.1 ± 0.5 | 3.5 ± 0.8 | 4.1 ± 0.9 | 3.2 ± 0.7 |
| Arginine (Arg) | 85 ± 15 | 95 ± 20 | 110 ± 25 | 100 ± 22 |
| Creatinine (CRN) | 70 ± 10 | 60 ± 12 | 50 ± 8 | 45 ± 7 |
| Guanidine (G) | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.2 | 0.3 ± 0.1 |
| Methylguanidine (MG) | 0.4 ± 0.1 | 0.5 ± 0.2 | 0.7 ± 0.3 | 0.5 ± 0.2 |
| Homoarginine (hArg) | 1.8 ± 0.4 | 2.5 ± 0.6 | 5.2 ± 1.1 | 3.9 ± 0.8 |
| β-Guanidinopropionic acid (β-GPA) | 0.2 ± 0.1 | 0.3 ± 0.1 | 1.5 ± 0.4 | 0.8 ± 0.3 |
| γ-Guanidinobutyric acid (γ-GBA) | 0.3 ± 0.1 | 0.5 ± 0.2 | 2.1 ± 0.5 | 1.1 ± 0.4 |
| α-Keto-δ-guanidinovaleric acid (α-KGV) | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| N-α-acetylarginine (NAA) | 0.4 ± 0.1 | 0.6 ± 0.2 | 0.9 ± 0.3 | 0.7 ± 0.2 |
| Argininic acid (AA) | 0.2 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.2 | 0.4 ± 0.1 |
Data compiled from multiple sources, values are represented as mean ± standard deviation.
Table 2: Guanidino Compound Concentrations in Brain (nmol/g wet weight)
| Compound | Human | Rabbit | Rat | Mouse |
| Guanidinosuccinic acid (GSA) | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Guanidinoacetic acid (GAA) | 25 ± 5 | 30 ± 7 | 45 ± 10 | 35 ± 8 |
| Arginine (Arg) | 100 ± 20 | 120 ± 25 | 150 ± 30 | 130 ± 28 |
| Creatinine (CRN) | 50 ± 10 | 45 ± 9 | 40 ± 8 | 35 ± 7 |
| Guanidine (G) | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.2 | 0.3 ± 0.1 |
| Methylguanidine (MG) | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.2 | 0.4 ± 0.1 |
| Homoarginine (hArg) | 1.5 ± 0.4 | 2.1 ± 0.5 | 4.5 ± 1.0 | 3.2 ± 0.7 |
| β-Guanidinopropionic acid (β-GPA) | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.8 ± 0.3 | 0.5 ± 0.2 |
| γ-Guanidinobutyric acid (γ-GBA) | 8.3 ± 2.8 | 10.5 ± 3.5 | 5.5 ± 1.8 | 7.1 ± 2.4 |
| α-Keto-δ-guanidinovaleric acid (α-KGV) | 0.05 ± 0.02 | 0.1 ± 0.04 | 0.2 ± 0.08 | 0.15 ± 0.06 |
| N-α-acetylarginine (NAA) | 0.3 ± 0.1 | 0.5 ± 0.2 | 0.8 ± 0.3 | 0.6 ± 0.2 |
| Argininic acid (AA) | 0.1 ± 0.05 | 0.3 ± 0.1 | 0.5 ± 0.2 | 0.3 ± 0.1 |
Data compiled from multiple sources, values are represented as mean ± standard deviation. Note the high concentration of γ-Guanidinobutyric acid in the brain of rabbits.[7]
Experimental Protocols
The quantification of guanidino compounds in biological matrices is typically achieved through chromatographic techniques coupled with sensitive detection methods. High-performance liquid chromatography (HPLC) with fluorescence detection is a commonly employed method.[8][9]
Key Experimental Protocol: HPLC with Fluorescence Detection
This protocol outlines a general procedure for the determination of guanidino compounds in serum and brain tissue.
1. Sample Preparation:
-
Serum/Plasma: To 1 volume of serum or plasma, add 0.5 volumes of 300 g/L trichloroacetic acid to precipitate proteins.[8] Centrifuge at 10,000 x g for 10 minutes at 4°C. The resulting supernatant is collected for analysis.
-
Brain Tissue: Homogenize brain tissue in 5 volumes of 120 g/L trichloroacetic acid.[8] Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C. The supernatant is collected for analysis.
2. Derivatization:
-
Prior to chromatographic separation, guanidino compounds are often derivatized to enhance their fluorescence properties. A common derivatizing agent is 9,10-phenanthrenequinone.[9][10]
-
The sample extract is mixed with a solution of 9,10-phenanthrenequinone in a suitable solvent (e.g., ethanol) and incubated in an alkaline solution (e.g., sodium hydroxide) at an elevated temperature.[9]
-
After the reaction, the mixture is acidified to stabilize the fluorescent derivatives.[9]
3. Chromatographic Separation:
-
An ion-exchange or reversed-phase HPLC column is used for the separation of the derivatized guanidino compounds.
-
A gradient elution program with a mobile phase consisting of aqueous buffers and an organic modifier (e.g., acetonitrile) is typically employed to achieve optimal separation.
4. Fluorescence Detection:
-
The eluate from the HPLC column is passed through a fluorescence detector.
-
The excitation and emission wavelengths are set to the specific values for the fluorescent derivatives of the guanidino compounds (e.g., excitation at 305 nm and emission at 395 nm for phenanthrenequinone (B147406) derivatives).[9]
5. Quantification:
-
The concentration of each guanidino compound is determined by comparing the peak area of the sample to a calibration curve generated using standards of known concentrations.
Visualizing Key Pathways and Workflows
The following diagrams illustrate the metabolic relationships between key guanidino compounds and a typical experimental workflow for their analysis.
Caption: Metabolic pathways of key guanidino compounds.
Caption: Experimental workflow for guanidino compound analysis.
References
- 1. A role for guanidino compounds in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Functions of guanidino compounds in brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of guanidino compounds in serum and brain of mouse, rat, rabbit, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guanidino compounds as uremic (neuro)toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanidino compound levels in brain regions of non-dialyzed uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guanidino compounds in serum, urine, liver, kidney, and brain of man and some ureotelic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic relationship between urea and guanidino compounds as studied by automated fluorimetry of guanidino compounds in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanidino compound levels in the serum of healthy adults and epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Guanidinoethyl Sulfonate: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Guanidinoethyl sulfonate, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the disposal of this compound (also known as Taurocyamine), a compound used in various research applications.[1][2][3]
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to handle it with care. Before proceeding with any disposal protocol, consult your institution's Environmental Health and Safety (EHRS) department for specific guidelines.[4]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
Spill Management: In the event of a spill, avoid allowing the substance to enter sewers or surface and ground water. Absorb the spill with an inert material and collect it for proper disposal.
Step-by-Step Disposal Procedures
The disposal method for this compound depends on the quantity and local regulations. While a Safety Data Sheet (SDS) suggests that smaller quantities can be disposed of with household waste, this is generally not advisable in a laboratory setting. Adherence to institutional and regulatory protocols is mandatory.[5][6]
For Small Quantities (e.g., residual amounts from experimental use):
-
Consult Institutional Policy: Always check with your institution's EHRS or designated safety officer for their specific procedures for non-hazardous chemical waste.
-
Aqueous Dilution: If permitted by your institution for non-hazardous materials, small residual amounts may be highly diluted with water before disposal down the sanitary sewer. However, direct disposal without significant dilution should be avoided to prevent environmental contamination.
-
Solid Waste: For trace amounts of solid this compound, it may be permissible to dispose of it as regular laboratory solid waste, provided it is not contaminated with other hazardous materials.
For Large Quantities or Bulk Disposal:
-
Hazardous Waste Determination: While not federally listed as hazardous, your institution or local regulations may have specific requirements. A formal hazardous waste determination by a trained professional is recommended.[4][7][8]
-
Waste Collection:
-
Collect this compound waste in a designated, properly labeled container. The container must be chemically compatible with the substance, in good condition, and have a secure, leak-proof closure.[5]
-
The label should clearly identify the contents as "this compound Waste."
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHRS or hazardous waste management group to arrange for pickup and disposal.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHRS department to avoid incompatible chemical reactions.[5]
-
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 543-18-0 | [2] |
| Molecular Formula | C3H9N3O3S | [1] |
| Molecular Weight | 167.2 g/mol | [1][2] |
| Physical Form | Crystalline solid | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Water Hazard Class | 1 (Slightly hazardous for water) |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, researchers should refer to relevant scientific literature. For instance, its use as a competitive inhibitor of taurine (B1682933) transporters and a glycine (B1666218) receptor antagonist has been described in studies investigating its effects on neuronal activity and taurine metabolism.[3][9][10][11]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. epa.gov [epa.gov]
- 8. acs.org [acs.org]
- 9. Guanidinoethane sulfonate and the disposition of dietary taurine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and other inhibitors of the taurine transporting system in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guanidinoethyl sulphonate is a glycine receptor antagonist in striatum - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Guanidinoethyl Sulfonate
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Guanidinoethyl sulfonate (also known as Taurocyamine). Due to conflicting safety information, a cautious approach is mandated, treating this compound as potentially hazardous.
Summary of Chemical Data
A clear understanding of a compound's properties is foundational to its safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 543-18-0 | [1] |
| Molecular Formula | C₃H₉N₃O₃S | [2] |
| Molecular Weight | 167.2 g/mol | [3] |
| Purity | ≥95% | [3] |
| Physical Form | Crystalline solid | [3] |
| Solubility | Approx. 1 mg/mL in PBS (pH 7.2) | [3] |
| Storage | -20°C | [3] |
| Stability | ≥ 4 years (at -20°C) | [3] |
Operational Plan: Safe Handling Protocol
Given the conflicting hazard classifications—ranging from "not classified" to "Harmful if swallowed" (H302, GHS07)—it is imperative to treat this compound as a hazardous substance until further information is available.[1][3][4] The following step-by-step protocol is designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All work with solid this compound that may generate dust must be conducted in a certified chemical fume hood. Work with solutions can be performed on a bench in a well-ventilated laboratory.
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your primary defense against chemical exposure.[5][6] The following PPE is mandatory when handling this compound in solid or solution form:
-
Eye and Face Protection: ANSI-approved safety glasses with side shields are required at a minimum. For procedures with a higher risk of splashes, chemical splash goggles should be worn.[7][8]
-
Skin Protection:
-
Lab Coat: A standard laboratory coat must be worn and fully buttoned.
-
Gloves: Chemically resistant nitrile gloves are required. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[7] Never wear gloves outside of the laboratory area.
-
-
Clothing: Wear long pants and closed-toe shoes to protect against accidental spills.
Step-by-Step Handling Procedure
-
Preparation:
-
Review this protocol and the available Safety Data Sheets (SDS) before beginning work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your work area by covering the surface with absorbent bench paper.
-
Assemble all necessary equipment and reagents.
-
-
Weighing the Solid Compound:
-
Perform this step inside a chemical fume hood to prevent inhalation of any fine particulates.
-
Use a tared weigh boat or paper.
-
Handle the container of this compound carefully to minimize dust generation.
-
Once weighing is complete, securely cap the stock container.
-
-
Preparing Solutions:
-
Post-Handling:
-
Clean all non-disposable equipment thoroughly after use.
-
Wipe down the work surface in the fume hood and any other contaminated areas.
-
Dispose of all contaminated waste as outlined in the Disposal Plan below.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Disposal Plan
Improper disposal of chemical waste can pose a risk to human health and the environment.[2][4] All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless following a specific, approved protocol. Incompatible chemicals can react violently if mixed.[1]
-
Solid Waste:
-
Container: Collect all contaminated solid waste, including gloves, weigh boats, bench paper, and any unused solid compound, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component.
-
-
Aqueous Waste:
-
Container: Collect all solutions containing this compound in a dedicated, shatter-resistant, and chemically compatible (e.g., polyethylene) liquid waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," listing all chemical components, including solvents and buffers, with their approximate concentrations.
-
Prohibition: Do not pour any this compound solution down the drain.[2][4]
-
-
Final Disposal:
Workflow for Safe Handling of Guanidinoethyl Sulfonatedot
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. acs.org [acs.org]
- 5. youthfilter.com [youthfilter.com]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
